Product packaging for 6-Chloro-2-methylpyridin-3-ol(Cat. No.:CAS No. 218770-02-6)

6-Chloro-2-methylpyridin-3-ol

Cat. No.: B1451601
CAS No.: 218770-02-6
M. Wt: 143.57 g/mol
InChI Key: WMUKVIWQEQZDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2-methylpyridin-3-ol is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO B1451601 6-Chloro-2-methylpyridin-3-ol CAS No. 218770-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUKVIWQEQZDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-methylpyridin-3-ol: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged platform" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a highly sought-after heterocyclic motif in the design of bioactive molecules.[1] Within this important class of compounds, functionalized pyridines such as 6-Chloro-2-methylpyridin-3-ol serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthetic utility, potential applications in drug discovery, and essential protocols for its handling and analysis. The strategic placement of the chloro, methyl, and hydroxyl groups on the pyridine ring endows this molecule with a distinct reactivity profile, making it a valuable intermediate for creating novel chemical entities targeting a wide range of diseases.[3][4]

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research and development. These properties influence its solubility, reactivity, and suitability for various analytical techniques.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 218770-02-6PubChem, Biosynth[5][6][7]
Molecular Formula C₆H₆ClNOPubChem[5]
SMILES CC1=C(C=CC(=N1)Cl)OPubChem[5]
InChIKey WMUKVIWQEQZDPP-UHFFFAOYSA-NPubChem[5]
Physicochemical Properties
PropertyValueSource
Molecular Weight 143.57 g/mol PubChem[5]
Purity Min. 95%CymitQuimica[8]
XLogP3 1.9PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Rotatable Bond Count 0PubChem[5]
Topological Polar Surface Area 33.1 ŲPubChem[5]

Part 2: Synthesis, Reactivity, and Mechanistic Considerations

The synthetic utility of this compound stems from the specific reactivity of its functional groups. The chlorine atom at the 6-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution. The hydroxyl group at the 3-position can be derivatized, and the pyridine ring itself can undergo further modifications.

Conceptual Synthetic Workflow

Synthetic Workflow A 2-Amino-6-methylpyridine B Nitration (H₂SO₄, HNO₃) A->B C 2-Amino-6-methyl-3-nitropyridine B->C D Diazotization (NaNO₂, H₂SO₄) C->D E 6-Methyl-3-nitropyridin-2-ol D->E F Chlorination (POCl₃) E->F G 2-Chloro-6-methyl-3-nitropyridine F->G H Reduction of Nitro Group (e.g., Fe/HCl) G->H I 2-Chloro-6-methylpyridin-3-amine H->I J Diazotization & Hydrolysis (NaNO₂, H₂O) I->J K This compound J->K

Caption: Conceptual synthetic pathway for this compound.

Key Reactions and Mechanistic Insights
  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine ring nitrogen. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols, providing a straightforward method for generating diverse libraries of substituted pyridines.

  • Derivatization of the Hydroxyl Group: The hydroxyl group at the 3-position can be readily converted into ethers, esters, or other functional groups. This is particularly useful in drug development for modulating the pharmacokinetic properties of a lead compound.

  • Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, the activating effect of the hydroxyl and methyl groups can facilitate reactions at other positions on the ring under appropriate conditions.

Part 3: Applications in Drug Discovery and Development

The structural motifs present in this compound are found in a variety of biologically active compounds. Its utility as a synthetic intermediate makes it a valuable tool for the development of new therapeutic agents.[3][4]

Role as a Versatile Scaffold

The pyridine ring is a key component of many pharmaceuticals, including those for treating tuberculosis, HIV/AIDS, cancer, and hypertension.[2] this compound provides a pre-functionalized pyridine core that can be elaborated into more complex molecules. For instance, related chloro-nitro-methylpyridines are used to synthesize drug candidates for inflammatory conditions and cancers.[3]

Workflow in a Drug Discovery Cascade

The following diagram illustrates how this compound could be integrated into a typical drug discovery workflow.

Drug Discovery Workflow cluster_0 Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A This compound (Starting Material) B Parallel Synthesis (e.g., Nucleophilic Substitution at C6) A->B C Diverse Pyridine Library B->C D High-Throughput Screening (HTS) C->D E Hit Compounds Identified D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H Optimized Lead Compound G->H I Candidate Drug H->I Preclinical Development Analytical Workflow A Sample Preparation (Dissolution in appropriate solvent) B Chromatographic Separation (e.g., GC or HPLC) A->B C Spectroscopic Detection & Identification B->C D Mass Spectrometry (MS) (Molecular Weight Confirmation) C->D  To MS E NMR Spectroscopy (Structural Elucidation) C->E  To NMR F Data Analysis & Purity Assessment D->F E->F

References

Introduction: The Strategic Value of Substituted Pyridines in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methylpyridin-3-ol

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive molecules and functional materials.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it an ideal framework for designing targeted therapeutics. The strategic introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's physicochemical properties, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

This compound is a heterocyclic building block of significant interest. Its trifunctional nature—a nucleophilic hydroxyl group, a reactive chloro-substituent, and a methyl group—offers multiple avenues for synthetic elaboration. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery, agrochemical synthesis, and materials development. This guide provides a comprehensive overview of these properties, grounded in established analytical methodologies and interpreted from the perspective of a seasoned research and development scientist.

Part 1: Molecular Identity and Computed Properties

A precise understanding of a compound's identity and fundamental molecular properties is the bedrock of all subsequent experimental work. These identifiers and computed values serve as the primary reference points for structural confirmation, stoichiometric calculations, and predictive modeling.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 218770-02-6PubChem[5]
Molecular Formula C₆H₆ClNOPubChem[5]
Molecular Weight 143.57 g/mol PubChem[5]
Canonical SMILES CC1=C(C=CC(=N1)Cl)OPubChem[5]
InChIKey WMUKVIWQEQZDPP-UHFFFAOYSA-NPubChem[5]
Computed LogP (XLogP3) 1.9PubChem[5]

Part 2: Core Physicochemical Characterization: Protocols and Rationale

The following sections detail the experimental methodologies for determining the key physicochemical parameters that govern the behavior of this compound in a research and development setting. The protocols are presented as self-validating systems, emphasizing the causality behind each experimental choice.

Melting Point and Thermal Stability

Expertise & Experience: The melting point is a primary indicator of a compound's purity and the strength of its crystal lattice. A sharp, well-defined melting point is indicative of high purity. For drug development professionals, this value influences decisions related to formulation, storage, and stability. We utilize Differential Scanning Calorimetry (DSC) as it provides more information than a simple melting point apparatus, offering insights into phase transitions, decomposition, and polymorphism.

Experimental Protocol: Determination of Melting Point by DSC

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, leading to a sharper, more accurate transition peak.

  • Pan Sealing: Crimp the pan with an aluminum lid. Perforate the lid to allow for the escape of any potential volatiles.

    • Rationale: A perforated lid prevents pressure buildup, which could distort the thermal profile, while still maintaining a controlled atmosphere around the sample.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Rationale: An inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal events are intrinsic to the compound itself.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a rate of 10°C/min.

    • Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to calculate the enthalpy of fusion.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Data Acquisition cluster_analysis Data Analysis A Weigh 1-3 mg of Compound B Place in Al Pan A->B C Crimp & Perforate Lid B->C D Load Sample & Reference Pans C->D E Purge with N2 (50 mL/min) D->E F Equilibrate at 25°C E->F G Heat to 250°C (10°C/min) F->G H Identify Endotherm G->H I Determine Onset T (Melting Point) H->I

Caption: Workflow for Melting Point Determination by DSC.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is arguably one of the most critical physicochemical properties for any potential therapeutic agent. Poor solubility can lead to low bioavailability and challenging formulation development. The shake-flask method, while low-throughput, remains the gold standard for its accuracy and thermodynamic relevance.

Experimental Protocol: Shake-Flask Solubility Assay (pH 7.4)

  • Buffer Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.

    • Rationale: A buffered medium at physiological pH provides data relevant to in vivo conditions and prevents pH shifts upon dissolution of the acidic compound.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the pH 7.4 buffer in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Rationale: Using an excess of solid ensures that a saturated solution is achieved, representing the true thermodynamic solubility limit.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours.

    • Rationale: Extended equilibration is necessary to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

  • Sample Processing:

    • Allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particulates.

    • Rationale: Filtration is a critical step. Failure to remove fine particulates will lead to a gross overestimation of solubility. The filter material should be chosen to minimize non-specific binding of the analyte.

  • Quantification:

    • Dilute the filtered sample with an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

    • Rationale: HPLC-UV is a robust and widely available technique for the accurate quantification of chromophoric compounds like this pyridine derivative.

Visualization: Shake-Flask Solubility Workflow

Solubility_Workflow A Add Excess Solid to pH 7.4 Buffer B Agitate at 25°C for 24-48h A->B C Allow Solid to Settle B->C D Withdraw Supernatant C->D E Filter (0.22 µm) D->E F Dilute Filtrate E->F G Quantify by HPLC-UV against Standard Curve F->G H Calculate Solubility (e.g., in µg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity Constant (pKa)

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH. For this compound, the phenolic hydroxyl group is expected to be acidic. This pKa value is critical as the charge state of a molecule dramatically affects its solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a classic and reliable method for its determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO, to ensure complete dissolution.

    • Rationale: A co-solvent is often necessary for organic molecules with limited water solubility. The results can be extrapolated to 100% aqueous conditions using Yasuda-Shedlovsky plots if required.

  • Titration Setup:

    • Place the solution in a thermostatted vessel at 25°C.

    • Calibrate a high-quality pH electrode using standard buffers (e.g., pH 4, 7, 10).

    • Immerse the calibrated pH electrode and a micro-burette tip into the solution.

  • Titration:

    • Slowly titrate the solution with a standardized strong base (e.g., 0.1 M KOH).

    • Record the pH of the solution after each incremental addition of the titrant.

    • Rationale: The addition of a strong base deprotonates the acidic hydroxyl group, causing a characteristic change in the solution's pH.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the acid has been neutralized).

Visualization: pKa Determination Workflow

pKa_Workflow A Prepare Solution in Water/Co-solvent B Calibrate pH Electrode A->B C Titrate with Standardized KOH B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Find Half-Equivalence Point E->F G pH at 1/2 Eq. = pKa F->G

Caption: Workflow for Potentiometric pKa Determination.

Part 3: Spectroscopic Profile for Structural Elucidation

Expertise & Experience: Spectroscopic analysis is non-negotiable for confirming the chemical identity and structure of a compound. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint. While experimental data is not publicly available, a senior scientist can predict the expected signals with high confidence based on the known structure.

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR - Aromatic region: Two doublets in the 6.5-7.5 ppm range, corresponding to the two protons on the pyridine ring. - Methyl group: A singlet around 2.2-2.5 ppm. - Hydroxyl proton: A broad singlet, chemical shift highly dependent on solvent and concentration.
¹³C NMR - Six distinct signals are expected. - Aromatic carbons: Signals between ~110-160 ppm. - Methyl carbon: A signal in the aliphatic region, ~15-25 ppm.
IR Spectroscopy - Broad O-H stretch around 3200-3400 cm⁻¹. - Aromatic C=C and C=N stretches in the 1400-1600 cm⁻¹ region. - C-Cl stretch typically in the 600-800 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z 143. - Isotopic Pattern: A characteristic M+2 peak at m/z 145 with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom.

Part 4: Safety and Handling

Trustworthiness: A thorough understanding of a chemical's hazards is essential for safe laboratory practice. The following information is synthesized from aggregated GHS data.

GHS Hazard Summary [5]

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Recommended Laboratory Practices

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[7]

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound presents a physicochemical profile characteristic of a versatile synthetic intermediate. Its predicted moderate lipophilicity (LogP ~1.9) suggests a balance between aqueous solubility and membrane permeability, a desirable starting point for drug design. The presence of an acidic hydroxyl group ensures its properties will be pH-dependent, a factor that must be considered in any biological or formulation context. The protocols and expert rationale provided in this guide establish a robust framework for the empirical characterization of this and similar compounds, empowering researchers to leverage its full potential in their scientific endeavors.

References

6-Chloro-2-methylpyridin-3-ol molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-methylpyridin-3-ol: Molecular Structure and Physicochemical Properties

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical insights into the compound's characterization.

Introduction and Compound Significance

This compound is a substituted pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its presence in numerous pharmaceuticals and bioactive molecules. The specific substitution pattern of this compound—featuring a halogen (chloro), an alkyl group (methyl), and a hydroxyl group—creates a unique electronic and steric profile, making it a valuable building block for chemical synthesis and a potential candidate for further investigation in drug discovery programs. Understanding its precise molecular structure and properties is the foundational first step for any research application, from reaction design to computational modeling.

Molecular Structure and Identification

The structural identity of a chemical compound is unequivocally established through a combination of its systematic name, molecular formula, and unique identifiers, which are crucial for database searches and regulatory compliance.

Chemical Identity
  • IUPAC Name : this compound[1]

  • CAS Number : 218770-02-6[1]

  • Molecular Formula : C₆H₆ClNO[1]

The IUPAC name provides a non-ambiguous description of the atomic connectivity. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service, which is essential for tracking the compound in literature and chemical inventories.

Structural Representation

The core of this compound is a six-membered pyridine ring. The substituents are positioned as follows:

  • A chloro (Cl) group is attached to carbon atom 6.

  • A methyl (CH₃) group is attached to carbon atom 2.

  • A hydroxyl (OH) group is attached to carbon atom 3.

This arrangement dictates the molecule's reactivity, polarity, and potential for intermolecular interactions, such as hydrogen bonding, which is critical for its biological activity and physical properties.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Computational Properties

A compound's quantitative properties are essential for predicting its behavior in various experimental and biological systems. The data below is summarized for clarity and ease of comparison.

PropertyValueSource
Molecular Weight 143.57 g/mol PubChem[1]
Exact Mass 143.0137915 DaPubChem[1]
Molecular Formula C₆H₆ClNOPubChem[1]
CAS Number 218770-02-6PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Topological Polar Surface Area 33.1 ŲPubChem[1]

Expertise & Causality:

  • The molecular weight (143.57 g/mol ) is fundamental for all stoichiometric calculations, such as preparing solutions of a specific molarity or determining reaction yields.[1]

  • The exact mass (143.0137915 Da) is the theoretically exact mass of a single molecule based on its isotopic composition.[1] This value is critically important for high-resolution mass spectrometry (HRMS), which is used to confirm the elemental composition of a synthesized compound, thereby validating its identity.

  • The presence of one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group) suggests that the molecule will be moderately polar and capable of engaging in specific interactions with biological targets like proteins.[1]

Experimental Protocol: Identity and Purity Confirmation via LC-MS

To ensure the trustworthiness of any research conducted with this compound, its identity and purity must be rigorously confirmed. Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard and powerful technique for this purpose.

Objective: To confirm the molecular weight and assess the purity of a synthesized batch of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution. The choice of solvent is critical; it must fully dissolve the analyte and be compatible with the mobile phase.

    • Perform a 1:100 dilution of the stock solution for analysis. This prevents overloading the LC column and the mass spectrometer detector.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is chosen for its versatility in retaining moderately polar organic molecules.

    • Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is added to acidify the mobile phase, which improves the peak shape and enhances ionization efficiency in the mass spectrometer.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. A gradient is used to ensure elution of the compound with good peak shape and to wash out any potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+). ESI is a soft ionization technique suitable for polar molecules. The positive mode is selected because the pyridine nitrogen is basic and readily protonated.

    • Mass Range: Scan from m/z 50 to 500. This range comfortably includes the expected molecular ion.

    • Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺. The theoretical m/z would be 144.0210 (calculated from the exact mass of 143.0138 + mass of a proton).

Self-Validating System & Trustworthiness: The LC provides a retention time characteristic of the compound under specific conditions and separates it from impurities. The MS provides the mass-to-charge ratio (m/z), which serves as a highly specific identifier. A pure sample will show a single major peak in the LC chromatogram, and the corresponding mass spectrum for that peak will show a dominant ion at the expected m/z of [M+H]⁺. This dual confirmation provides high confidence in the sample's identity and purity.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation a Weigh Compound b Dissolve in Solvent a->b c Dilute for Analysis b->c d Inject into LC c->d e Separate on C18 Column d->e f Ionize (ESI+) e->f g Detect by Mass f->g h Check Retention Time g->h i Verify m/z of [M+H]⁺ g->i j Assess Purity (%) h->j i->j

Caption: Experimental workflow for identity and purity confirmation by LC-MS.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 143.57 g/mol . Its structure, featuring a combination of chloro, methyl, and hydroxyl functional groups on a pyridine ring, provides a versatile platform for chemical synthesis and potential biological applications. The robust analytical methods outlined in this guide, such as LC-MS, are essential for validating its identity and purity, ensuring the integrity and reproducibility of any subsequent research and development efforts.

References

Spectral data for 6-Chloro-2-methylpyridin-3-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data of 6-Chloro-2-methylpyridin-3-ol

This guide provides a comprehensive analysis of the spectral data for this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document leverages high-quality predicted spectral data, interpreted with established principles of spectroscopy and supported by data from analogous structures. This approach provides a robust framework for the characterization of this compound and similar molecules.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with a chloro group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. These substituents create a distinct electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming the identity and purity of the compound in research and development settings.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in CDCl₃ is summarized in the table below.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d1HH4
~6.80d1HH5
~5.50br s1HOH
~2.45s3HCH₃
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H4 and H5): The pyridine ring has two aromatic protons. The proton at the 4-position (H4) is expected to be downfield (~7.15 ppm) due to the deshielding effects of the adjacent nitrogen and the electron-withdrawing chloro group. The proton at the 5-position (H5) is expected to be slightly upfield (~6.80 ppm) in comparison. These two protons would appear as doublets due to coupling with each other.

  • Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet around 5.50 ppm. Its chemical shift can be variable and is dependent on concentration and temperature. This peak would disappear upon the addition of D₂O, confirming its assignment.

  • Methyl Protons (CH₃): The three protons of the methyl group at the 2-position are in the same chemical environment and are expected to appear as a singlet around 2.45 ppm. The singlet nature arises from the absence of adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments within a molecule.

Experimental Protocol for ¹³C NMR

The sample preparation and instrumentation for ¹³C NMR are similar to that of ¹H NMR. However, due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a good spectrum. Proton decoupling is commonly used to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below.

Predicted Chemical Shift (δ, ppm)Assignment
~155.0C6
~148.0C2
~145.0C3
~125.0C4
~115.0C5
~20.0CH₃
Interpretation of the ¹³C NMR Spectrum
  • C6 Carbon: The carbon atom attached to the chlorine (C6) is expected to be significantly downfield (~155.0 ppm) due to the electronegativity of the chlorine atom.

  • C2 and C3 Carbons: The carbon bearing the methyl group (C2) and the carbon with the hydroxyl group (C3) are also expected to be downfield (~148.0 ppm and ~145.0 ppm, respectively) due to the influence of the attached heteroatoms and their position relative to the ring nitrogen.

  • C4 and C5 Carbons: The two CH carbons of the pyridine ring (C4 and C5) are predicted to appear at ~125.0 ppm and ~115.0 ppm, respectively.

  • Methyl Carbon (CH₃): The methyl carbon is expected to be the most upfield signal (~20.0 ppm), which is characteristic of an alkyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

An IR spectrum can be obtained using various techniques, such as:

  • KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Frequencies
Predicted Frequency (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchHydroxyl
3100-3000C-H stretchAromatic
2980-2850C-H stretchMethyl
1600-1550C=N stretchPyridine ring
1500-1400C=C stretchPyridine ring
1250-1150C-O stretchPhenolic
800-700C-Cl stretchChloro-aromatic
Interpretation of the IR Spectrum
  • O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl group's O-H stretching vibration.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200 cm⁻¹ would correspond to the C-O stretching of the phenolic hydroxyl group.

  • C-Cl Stretch: The C-Cl stretching vibration for a chloro-aromatic compound is typically observed in the 800-700 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry

A common method for analyzing small organic molecules is Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺˙).

  • Fragmentation: The high-energy molecular ion often fragments into smaller, charged species.

  • Detection: The charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₆H₆ClNO) is 143.57 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum is expected to show a characteristic M⁺˙ and M+2 peak in an approximate 3:1 ratio.

Predicted m/zProposed Fragment
143/145[M]⁺˙ (Molecular ion)
128/130[M - CH₃]⁺
108[M - Cl]⁺
79[C₅H₄N]⁺
Interpretation of the Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

  • Molecular Ion: The molecular ion peak at m/z 143 (for ³⁵Cl) and 145 (for ³⁷Cl) would confirm the molecular weight of the compound.[1]

  • Loss of a Methyl Radical: Fragmentation of the molecular ion could involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 128/130.

  • Loss of a Chlorine Radical: A common fragmentation pathway for chloropyridines is the loss of a chlorine radical (•Cl), leading to a fragment ion at m/z 108.[1]

  • Loss of HCN: Another potential fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, which is a characteristic fragmentation for nitrogen-containing heterocycles.[1]

M [C₆H₆ClNO]⁺˙ m/z = 143/145 M_minus_CH3 [C₅H₃ClNO]⁺ m/z = 128/130 M->M_minus_CH3 - •CH₃ M_minus_Cl [C₆H₆NO]⁺ m/z = 108 M->M_minus_Cl - •Cl M_minus_HCN [C₅H₅ClO]⁺˙ m/z = 116/118 M->M_minus_HCN - HCN

Caption: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a comprehensive spectroscopic profile of this compound. The predicted data are consistent with the known effects of the chloro, methyl, and hydroxyl substituents on the pyridine ring. This guide serves as a valuable resource for the identification and characterization of this compound, demonstrating the power of predictive spectroscopy in modern chemical research.

References

Solubility Profiling of 6-Chloro-2-methylpyridin-3-ol: A Methodological Framework for Researchers in Pharmaceutical and Chemical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a cornerstone of process development, formulation science, and drug discovery.[1][2][3] Poor solubility can impede reaction kinetics, complicate purification, and severely limit the bioavailability of a potential therapeutic agent.[2][4] This technical guide provides a comprehensive framework for determining the solubility of 6-Chloro-2-methylpyridin-3-ol, a vital heterocyclic building block, in a range of organic solvents. Rather than presenting a static list of solubility values, this document offers a detailed, field-proven methodology, empowering researchers to generate high-quality, reliable solubility data tailored to their specific process conditions. We will delve into the physicochemical rationale behind solvent selection, provide a step-by-step experimental protocol grounded in the principles of equilibrium solubility determination, and discuss the analytical techniques required for accurate quantification. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible approach to solubility screening.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative with a molecular structure that presents unique challenges and opportunities for solubility. Its structure features a polar hydroxyl group capable of hydrogen bonding, a moderately nonpolar chloromethylpyridine core, and a nitrogen atom that can act as a hydrogen bond acceptor. Understanding how this molecule interacts with various solvents is paramount for its effective use in synthesis and formulation.

Solubility is not merely a physical constant; it is a critical determinant of an API's journey from a chemical entity to a therapeutic product.[4][5] It influences:

  • Process Chemistry: Solvent selection for synthesis, crystallization, and purification is dictated by the solubility of the target compound and its impurities.

  • Formulation Development: Achieving the desired drug concentration in a final dosage form, whether oral, parenteral, or topical, depends on its solubility in chosen excipients.[6]

  • Bioavailability: For orally administered drugs, the API must first dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[2][3] Low aqueous solubility is a major hurdle for more than 40% of new chemical entities.[2]

This guide provides the foundational methodology to systematically investigate the solubility of this compound, enabling informed decisions in process scale-up and formulation design.

Physicochemical Profile of this compound

A thorough understanding of the solute's intrinsic properties is the first step in designing a solubility study.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆ClNOPubChem[7]
Molecular Weight 143.57 g/mol PubChem[7]
IUPAC Name This compoundPubChem[7]
CAS Number 218770-02-6PubChem[7]
Appearance Solid (predicted)---

Below is the chemical structure of this compound, which dictates its interaction with solvents.

G N1 N C5 C N1->C5 N1->C5 db3 C1 C C1->N1 C2 C C1->C2 CH3 CH₃ C1->CH3 db1 C2->C1 O1 O C2->O1 C3 C C3->C2 C4 C C3->C4 db2 C4->C3 C5->C4 Cl1 Cl C5->Cl1 H1 H O1->H1

Caption: Chemical structure of this compound.

Designing a Robust Solubility Screening Protocol

A successful solubility study is built on a logical and systematic workflow. The objective is to determine the equilibrium solubility—the maximum amount of a substance that can dissolve in a solvent at equilibrium—under defined conditions.[5]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting start Start: Define Study (Temperature, Solvents) solvent_selection Select & Characterize Organic Solvents (Polarity, Class) start->solvent_selection api_prep Prepare API (Verify Purity & Form) solvent_selection->api_prep add_excess Add Excess API to Known Volume of Solvent api_prep->add_excess equilibrate Equilibrate Samples (e.g., 24-48h at 37°C) with Agitation add_excess->equilibrate filter Filter to Remove Undissolved Solid (e.g., 0.45 µm PTFE filter) equilibrate->filter quantify Quantify Solute in Filtrate (HPLC, UV-Vis, or Gravimetric) filter->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate report Report Data in Standardized Table calculate->report end End report->end

Caption: Experimental workflow for solubility determination.

Rationale for Solvent Selection

The choice of solvents is critical. A well-chosen panel should span a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical processing.

Table 2: Recommended Solvent Panel for Initial Screening

Solvent ClassExample SolventsRationale
Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; commonly used in synthesis and crystallization.
Aprotic Polar Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High dielectric constants, can dissolve polar compounds without donating protons.
Ethers Tetrahydrofuran (THF), Methyl t-butyl ether (MTBE)Moderate polarity, good for dissolving less polar compounds.
Esters Ethyl AcetateCommon solvent for extraction and chromatography.
Chlorinated Dichloromethane (DCM)Effective for a wide range of organic compounds; often used in synthesis.[8]
Hydrocarbons Heptane, TolueneNonpolar solvents, establish a lower bound for solubility.
Ensuring Trustworthiness: The Self-Validating Protocol

To ensure the integrity of the results, the protocol must be self-validating. This is achieved by:

  • Using Excess Solute: The visible presence of undissolved solid at the end of the experiment is the primary confirmation that equilibrium saturation was achieved.

  • Equilibrium Confirmation: For a new compound, it is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued and equilibrium is reached.[9]

  • Triplicate Measurements: All determinations should be performed in at least triplicate to assess variability and ensure reproducibility.[9]

  • Temperature Control: Solubility is highly temperature-dependent. Experiments should be conducted in a thermostatically controlled environment (e.g., shaker incubator at 37 ± 1 °C for biopharmaceutical relevance).[9]

Detailed Experimental Protocol: Isothermal Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[4]

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4 decimal places)

  • Glass vials (e.g., 4 mL) with PTFE-lined caps

  • Thermostatically controlled orbital shaker

  • Syringes and syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Step-by-Step Procedure:

  • Preparation of Stock Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Methanol or Acetonitrile) to create a concentrated stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 5-6 standards) that will bracket the expected solubility range.

  • Sample Preparation:

    • For each solvent to be tested, label three vials.

    • Add approximately 2 mL of the solvent to each vial. Record the exact volume or weight.

    • Add an excess amount of this compound to each vial (e.g., 20-30 mg). The key is to ensure a significant amount of solid material remains undissolved.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in the orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a moderate speed (e.g., 150-200 RPM) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, remove the vials and allow the contents to settle for approximately 30 minutes in the same temperature-controlled environment.

    • Carefully draw the supernatant into a syringe. Crucially, avoid aspirating any solid material.

    • Immediately filter the solution through a 0.45 µm syringe filter into a clean, labeled collection vial (e.g., an HPLC vial). This step removes fine particulates that could otherwise lead to an overestimation of solubility. Discard the first few drops of the filtrate to saturate the filter membrane.

  • Quantification:

    • Dilute the filtered samples as necessary with the mobile phase (for HPLC) or an appropriate solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of this compound in the diluted samples using the regression equation from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

    Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Data Presentation

All generated data should be compiled into a clear, comparative table. This allows for easy interpretation of solubility trends across different solvent classes.

Table 3: Solubility Data Template for this compound at [T] °C

SolventSolvent ClassSolubility (mg/mL) ± SD (n=3)Molar Solubility (mol/L) ± SD (n=3)
MethanolProtic[Experimental Value][Calculated Value]
EthanolProtic[Experimental Value][Calculated Value]
AcetonitrileAprotic Polar[Experimental Value][Calculated Value]
Ethyl AcetateEster[Experimental Value][Calculated Value]
DichloromethaneChlorinated[Experimental Value][Calculated Value]
HeptaneHydrocarbon[Experimental Value][Calculated Value]
[Other Solvents].........

Conclusion

Determining the solubility of this compound in organic solvents is not a trivial exercise but a fundamental requirement for its successful application in pharmaceutical and chemical development. By employing the systematic, self-validating methodology outlined in this guide, researchers can generate high-quality, reliable data. This data is essential for guiding solvent selection in synthesis and purification, predicting potential challenges in formulation, and ultimately accelerating the development timeline. A rigorous, in-house understanding of an API's solubility profile is an invaluable asset that mitigates risks and enables rational, data-driven project decisions.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylpyridin-3-ol Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methylpyridin-3-ol is a pivotal building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the synthetic strategies for its precursors, with a primary focus on the synthesis of the key intermediate, 2-methyl-3-hydroxypyridine, and its subsequent regioselective chlorination. This document delves into the mechanistic underpinnings of the selected synthetic routes, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Pyridin-3-ol Scaffold

Substituted pyridin-3-ol moieties are privileged structures in drug discovery, appearing in a wide array of therapeutic agents. The unique electronic properties of the pyridine ring, coupled with the hydrogen-bonding capabilities of the hydroxyl group, allow for critical interactions with biological targets. The introduction of a chlorine atom at the 6-position and a methyl group at the 2-position of the pyridin-3-ol core provides a handle for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. A thorough understanding of the synthesis of these precursors is therefore paramount for the efficient and cost-effective development of novel therapeutics.

Strategic Approaches to the Synthesis of 2-Methyl-3-hydroxypyridine

The synthesis of the foundational precursor, 2-methyl-3-hydroxypyridine, can be approached through several distinct pathways. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity of the final product.

Diels-Alder Approach: Reaction of Oxazoles with Ethylenic Compounds

A classic and versatile method for the construction of substituted pyridin-3-ols involves the Diels-Alder reaction between a 4-methyl-5-alkoxyoxazole and a suitable dienophile. This approach offers a high degree of convergence and allows for the introduction of various substituents on the pyridine ring.

The reaction proceeds through a [4+2] cycloaddition, forming a bicyclic adduct which, upon elimination of an alcohol and subsequent aromatization, yields the desired 2-methyl-3-hydroxypyridine derivative.[1] The choice of the ethylenic compound is critical as it dictates the substitution pattern at the 4 and 5-positions of the resulting pyridine ring.

Diagram 1: Diels-Alder approach to 2-methyl-3-hydroxypyridine.

Diels_Alder_Synthesis start 4-Methyl-5-alkoxyoxazole adduct Bicyclic Adduct start->adduct + dienophile Ethylenic Compound (e.g., Maleic Anhydride) dienophile->adduct product 2-Methyl-3-hydroxypyridine Derivative adduct->product Aromatization

Furan Ring-Opening and Recyclization Strategy

An alternative strategy involves the use of furan derivatives as starting materials. This method leverages the ability of the furan ring to undergo ring-opening upon treatment with specific reagents, followed by recyclization in the presence of an amine source to form the pyridine ring.

For instance, 2-acetylfuran can be reacted with ammonia under high temperature and pressure, leading to the formation of 2-methyl-3-hydroxypyridine.[2] While conceptually straightforward, this method can be challenging due to the potential for furan polymerization at elevated temperatures.

Diagram 2: Furan-based synthesis of 2-methyl-3-hydroxypyridine.

Furan_Synthesis start 2-Acetylfuran intermediate Ring-Opened Intermediate start->intermediate + reagents Ammonia (NH3) High Temperature reagents->intermediate product 2-Methyl-3-hydroxypyridine intermediate->product Recyclization

Regioselective Chlorination: The N-Oxide Strategy

Direct chlorination of 2-methyl-3-hydroxypyridine often leads to a mixture of products due to the activating nature of both the hydroxyl and methyl groups. To achieve regioselective chlorination at the 6-position, a more controlled approach is necessary. The use of a pyridine N-oxide intermediate is a highly effective strategy to direct the chlorination to the desired position.

The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.[3] In the case of 2-methyl-3-hydroxypyridine N-oxide, the directing effects of the N-oxide, methyl, and hydroxyl groups, as well as steric hindrance, favor the introduction of the chlorine atom at the 6-position.

The overall synthetic pathway involves three key steps:

  • N-Oxidation: Conversion of 2-methyl-3-hydroxypyridine to its corresponding N-oxide.

  • Chlorination: Regioselective chlorination of the N-oxide intermediate.

  • Deoxygenation: Removal of the N-oxide to yield the final product.

Diagram 3: N-Oxide strategy for 6-chlorination.

N_Oxide_Chlorination start 2-Methyl-3-hydroxypyridine n_oxide 2-Methyl-3-hydroxypyridine N-oxide start->n_oxide N-Oxidation chlorinated_n_oxide 6-Chloro-2-methyl-3-hydroxypyridine N-oxide n_oxide->chlorinated_n_oxide Chlorination product This compound chlorinated_n_oxide->product Deoxygenation

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and available reagents.

Synthesis of 2-Methyl-3-hydroxypyridine (via Diels-Alder)
Parameter Value
Reactants 4-Methyl-5-ethoxyoxazole, Maleic anhydride
Solvent Benzene (anhydrous)
Temperature Room temperature (initial), then reflux
Reaction Time 3-4 minutes (initial), then 1 hour reflux
Work-up Acidification, extraction
Typical Yield 60-70%

Procedure:

  • To a solution of 4-methyl-5-ethoxyoxazole (1.0 eq) in anhydrous benzene, add maleic anhydride (1.0 eq) portion-wise. An exothermic reaction will be observed.[1]

  • After the initial reaction subsides, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and acidify with aqueous HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

N-Oxidation of 2-Methyl-3-hydroxypyridine
Parameter Value
Reactant 2-Methyl-3-hydroxypyridine
Oxidizing Agent Hydrogen peroxide (30%) in acetic acid or m-CPBA
Solvent Acetic acid or Dichloromethane
Temperature 70-80 °C (for H₂O₂/AcOH) or Room temperature (for m-CPBA)
Reaction Time 2-4 hours
Work-up Neutralization, extraction
Typical Yield >90%

Procedure (using H₂O₂/AcOH):

  • Dissolve 2-methyl-3-hydroxypyridine (1.0 eq) in glacial acetic acid.

  • Add 30% hydrogen peroxide (1.1-1.5 eq) dropwise to the solution, maintaining the temperature between 70-80 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure to obtain the N-oxide.

Chlorination of 2-Methyl-3-hydroxypyridine N-oxide
Parameter Value
Reactant 2-Methyl-3-hydroxypyridine N-oxide
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Solvent Dichloromethane (anhydrous)
Temperature Reflux
Reaction Time 2-6 hours
Work-up Quenching with ice, neutralization, extraction
Typical Yield 50-70%

Procedure:

  • To a solution of 2-methyl-3-hydroxypyridine N-oxide (1.0 eq) in anhydrous dichloromethane, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.[3]

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate).

  • Extract the product with dichloromethane.

  • Dry the combined organic extracts and concentrate under reduced pressure. Purify by column chromatography.

Deoxygenation of 6-Chloro-2-methyl-3-hydroxypyridine N-oxide
Parameter Value
Reactant 6-Chloro-2-methyl-3-hydroxypyridine N-oxide
Reducing Agent Phosphorus trichloride (PCl₃) or Palladium on Carbon with a hydrogen source
Solvent Dichloromethane or Ethanol/Ethyl acetate
Temperature 0 °C to room temperature (PCl₃) or Room temperature (Pd/C)
Reaction Time 1-3 hours (PCl₃) or 4-12 hours (Pd/C)
Work-up Quenching, neutralization, extraction
Typical Yield >80%

Procedure (using PCl₃):

  • Dissolve 6-chloro-2-methyl-3-hydroxypyridine N-oxide (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add phosphorus trichloride (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Carefully quench the reaction with water and neutralize with a base.

  • Extract the product, dry the organic layer, and concentrate to obtain this compound.

Conclusion and Future Perspectives

The synthesis of this compound and its precursors is a well-established yet continually evolving field. The N-oxide strategy for regioselective chlorination remains a robust and reliable method for accessing this important synthetic intermediate. Future research in this area may focus on the development of more environmentally friendly and catalytic methods for both the N-oxidation and deoxygenation steps, as well as the exploration of novel synthetic routes that offer improved atom economy and reduced waste generation. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and drug discovery.

References

The Strategic Deployment of 6-Chloro-2-methylpyridin-3-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 6-Chloro-2-methylpyridin-3-ol, a versatile heterocyclic building block, and its strategic application in medicinal chemistry. We will delve into the compound's inherent chemical reactivity, explore its role in the synthesis of advanced kinase inhibitors, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs. We will dissect the causality behind its use, emphasizing the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and present a case study on its application in the synthesis of potent kinase inhibitors.

Table of Contents

  • Introduction: The Pyridinol Scaffold in Drug Discovery

  • Physicochemical Properties and Reactivity Profile of this compound

  • Core Synthetic Transformations: A Gateway to Molecular Diversity

    • Nucleophilic Aromatic Substitution (SNAr)

    • Palladium-Catalyzed Cross-Coupling Reactions

  • Case Study: Synthesis of a Potent Kinase Inhibitor

    • Strategic Rationale

    • Detailed Experimental Protocol

    • Biological Activity and Structure-Activity Relationship (SAR) Insights

  • References

Introduction: The Pyridinol Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2][3] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system allows for diverse functionalization, enabling fine-tuning of a molecule's physicochemical and pharmacological properties.[1] The pyridinol and pyridinone cores, in particular, are of significant interest due to their ability to engage in key interactions with biological targets, such as the hinge region of kinases.[1][4] These scaffolds are found in compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] this compound (Figure 1) is a strategically functionalized pyridinol that serves as a versatile starting material for the synthesis of complex bioactive molecules.

Compound This compound
CAS Number 218770-02-6
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Appearance Off-white to light yellow crystalline powder
Key Reactive Sites C6 (Chloro), C3 (Hydroxyl), Pyridine Ring (for C-H activation)

Figure 1. Key properties of this compound.[5]

Physicochemical Properties and Reactivity Profile of this compound

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of substituted pyridines. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.[6] The hydroxyl group at the 3-position can be alkylated or used as a handle for further functionalization. The methyl group at the 2-position can influence the conformation of the molecule and provide steric hindrance.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The strategic positioning of the chloro and hydroxyl groups on the 2-methylpyridine core allows for a range of synthetic manipulations to generate diverse libraries of compounds for biological screening.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is readily displaced by a variety of nucleophiles, most notably amines, to form 6-aminopyridine derivatives. This reaction is fundamental to the construction of many kinase inhibitors, where the resulting amino group often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding site.[1]

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) on this compound

SNAr_Reaction start This compound intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack nucleophile R-NH₂ (Amine) nucleophile->intermediate product 6-Amino-2-methylpyridin-3-ol Derivative intermediate->product Loss of Cl⁻ base Base (e.g., DIPEA) Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki This compound product_suzuki 6-Aryl-2-methylpyridin-3-ol start_suzuki->product_suzuki C-C Bond Formation boronic_acid R-B(OH)₂ boronic_acid->product_suzuki catalyst_suzuki Pd Catalyst Base start_buchwald This compound product_buchwald 6-Amino-2-methylpyridin-3-ol start_buchwald->product_buchwald C-N Bond Formation amine_buchwald R-NH₂ amine_buchwald->product_buchwald catalyst_buchwald Pd Catalyst Base, Ligand Kinase_Inhibitor_Synthesis start This compound intermediate 6-Chloro-3-(cyclopropylmethoxy) -2-methylpyridine start->intermediate Etherification step1_reagents 1. NaH, DMF 2. (Bromomethyl)cyclopropane step1_reagents->intermediate product Final Kinase Inhibitor intermediate->product Suzuki-Miyaura Coupling step2_reagents Imidazolylboronate ester Pd(dppf)Cl₂, K₂CO₃ step2_reagents->product

References

The Strategic Role of 6-Chloro-2-methylpyridin-3-ol in the Agrochemical Discovery Pipeline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyridine derivatives have emerged as a privileged scaffold, underpinning the development of numerous commercially successful fungicides, herbicides, and insecticides. This technical guide delves into the pivotal role of 6-Chloro-2-methylpyridin-3-ol, a highly functionalized pyridine building block, in the agrochemical development pipeline. While direct biological activity data for this specific molecule is not extensively published, its strategic importance lies in its utility as a versatile intermediate for the synthesis of a new generation of crop protection agents. Drawing upon structure-activity relationship (SAR) insights from analogous compounds and established synthetic methodologies, this guide will illuminate the potential applications and synthetic pathways leveraging this compound.

Introduction: The Enduring Prominence of Pyridine Scaffolds in Agrochemicals

The pyridine ring is a fundamental structural motif in a multitude of bioactive molecules, including a significant portion of commercial agrochemicals.[1] Its presence is associated with a wide spectrum of biological activities, from potent insecticidal action to broad-spectrum fungicidal and herbicidal effects.[2] The unique electronic properties of the pyridine nucleus, coupled with the ability to introduce diverse functional groups at various positions, provide a rich chemical space for the design of novel active ingredients.

Chlorinated pyridine derivatives, in particular, have a long and successful history in the agrochemical industry. The chlorine substituent can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Compounds such as 6-chloropyridin-3-amine are critical precursors in the synthesis of neonicotinoid insecticides like Acetamiprid and Imidacloprid.[3] Similarly, other chlorinated picolines serve as key intermediates in the production of herbicides and fungicides.[4]

This guide focuses on the specific attributes of this compound as a strategic building block. The combination of a chloro, a methyl, and a hydroxyl group on the pyridine ring offers multiple reactive sites for synthetic elaboration, making it a valuable precursor for creating diverse libraries of candidate agrochemicals.

Synthetic Utility and Chemical Properties of this compound

The synthetic accessibility and reactivity of a chemical intermediate are paramount to its utility in a discovery program. While specific, detailed synthetic routes to a broad range of agrochemicals from this compound are not widely documented in public literature, its chemical nature allows for logical synthetic extrapolations.

A plausible synthetic pathway to this compound likely involves the multi-step transformation of a more readily available precursor, such as 2-amino-6-methylpyridine. A hypothetical, yet chemically sound, route is outlined below.

Hypothetical Synthetic Workflow

Synthetic_Workflow A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B Nitration C 2-Hydroxy-6-methyl-3-nitropyridine B->C Diazotization & Hydrolysis D 6-Chloro-2-methyl-3-nitropyridine C->D Chlorination E 6-Chloro-2-methyl-3-aminopyridine D->E Reduction F This compound E->F Diazotization & Hydrolysis

Caption: Plausible synthetic pathways to this compound.

Key Reactive Sites and Their Potential Transformations:

  • The Hydroxyl Group (-OH): This functional group is a key handle for introducing diversity. It can be readily derivatized to form ethers, esters, and carbamates. In the context of agrochemical design, etherification with various substituted benzyl or aryl halides is a common strategy to explore new chemical space and modulate biological activity.

  • The Chlorine Atom (-Cl): The chlorine atom at the 6-position is susceptible to nucleophilic substitution, although it is generally less reactive than chlorine at the 2- or 4-positions. This site allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, further expanding the range of accessible derivatives.

  • The Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of further functionalization.

The closely related compound, 6-chloro-2-methyl-3-nitropyridine, is a versatile intermediate for agrochemicals, with the nitro group being readily reduced to an amine, which can then be further functionalized.[5] This highlights the synthetic potential of a 3-substituted-6-chloro-2-methylpyridine scaffold.

Potential Roles in Agrochemical Development

Based on the known activities of structurally related pyridine derivatives, this compound can be envisioned as a precursor to compounds with fungicidal, herbicidal, or insecticidal properties.

Fungicide Development

The pyridin-3-ol moiety is present in some natural products with antifungal activity. The development of novel fungicides often involves mimicking or elaborating upon such natural scaffolds. Derivatives of this compound could potentially act as inhibitors of key fungal enzymes. For example, pyridine carboxamides are known to target succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[6]

Experimental Protocol: Synthesis of a Hypothetical Pyridine Ether Fungicide Candidate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding pyridinolate salt.

  • Electrophile Addition: Slowly add 1.1 equivalents of a substituted benzyl bromide (e.g., 4-fluorobenzyl bromide) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyridine ether derivative.

Herbicide Development

The pyridine ring is a core component of several classes of herbicides, including those that mimic the plant hormone auxin and inhibitors of protoporphyrinogen oxidase (PPO).[7] The specific substitution pattern of this compound offers a unique template for the design of new herbicidal molecules. For instance, aryloxyphenoxypropionate (APP) herbicides, which target acetyl-CoA carboxylase (ACCase), often contain a heterocyclic component.[8][9]

Logical Relationship for Herbicide Candidate Synthesis

Herbicide_Synthesis_Logic Start This compound Step1 Etherification with a phenoxypropionate precursor Start->Step1 Step2 Further derivatization of the phenoxy ring Step1->Step2 Final Novel Aryloxyphenoxypropionate Herbicide Candidate Step2->Final

Caption: Conceptual workflow for synthesizing a novel herbicide.

Insecticide Development

The chloropyridinyl moiety is famously the cornerstone of the neonicotinoid insecticides.[3] While the 3-amino group is typically the key functionality in neonicotinoid precursors, the 3-hydroxyl group of this compound could be a starting point for novel insecticide classes. The hydroxyl group could be converted to other functionalities or used as a handle to attach different pharmacophores.

Structure-Activity Relationship (SAR) Insights from Analogs

Structural Feature General Impact on Bioactivity Potential Application for this compound Derivatives
Methyl Group at C2 Can enhance binding to target sites and influence metabolic stability.The methyl group is a fixed feature that can contribute to the overall efficacy of the derived agrochemicals.
Chloro Group at C6 Increases lipophilicity, which can improve membrane permeability. It is a key feature in many neonicotinoids.This feature is likely crucial for the insecticidal potential of derivatives.
Substituent at C3 (-OH) A versatile point for derivatization. The nature of the substituent introduced here will largely determine the type and level of biological activity.Etherification with small, halogenated alkyl or aryl groups often leads to increased fungicidal or herbicidal activity.

Future Prospects and Conclusion

This compound represents a largely untapped but highly promising building block for the discovery of next-generation agrochemicals. Its trifunctional nature provides a rich platform for the creation of diverse chemical libraries for high-throughput screening. Future research should focus on the systematic exploration of derivatives of this scaffold, with a particular emphasis on the synthesis and biological evaluation of novel ethers, esters, and other analogues.

References

Methodological & Application

The Versatile Scaffold: A Guide to the Synthesis of Substituted Pyridines from 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Nucleus

The pyridine ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal framework for designing molecules that can effectively interact with biological targets. Substituted pyridines are integral to drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][4] Consequently, the development of robust and versatile synthetic routes to access novel substituted pyridines is a critical endeavor for researchers in drug discovery and development.

This technical guide focuses on the synthetic utility of a highly valuable and versatile building block: 6-Chloro-2-methylpyridin-3-ol . The presence of a chloro-substituent, a hydroxyl group, and a methyl group on the pyridine ring provides multiple strategic points for functionalization. The chloro group, in particular, serves as an excellent handle for modern cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. This guide will provide detailed application notes and protocols for the synthesis of substituted pyridines from this compound, with a focus on scientifically sound, field-proven methodologies. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices to empower researchers to not only replicate but also adapt and troubleshoot these procedures.

Strategic Functionalization of this compound

The strategic positioning of the chloro, hydroxyl, and methyl groups on the pyridine ring of this compound allows for a variety of synthetic transformations. The primary focus of this guide will be on the reactions of the chloro group, which is amenable to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

G This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling R-B(OH)2, Pd catalyst Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination R-NH2, Pd catalyst Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nu-H, Base 6-Aryl-2-methylpyridin-3-ols 6-Aryl-2-methylpyridin-3-ols Suzuki-Miyaura Coupling->6-Aryl-2-methylpyridin-3-ols 6-Amino-2-methylpyridin-3-ols 6-Amino-2-methylpyridin-3-ols Buchwald-Hartwig Amination->6-Amino-2-methylpyridin-3-ols 6-Substituted-2-methylpyridin-3-ols 6-Substituted-2-methylpyridin-3-ols Nucleophilic Aromatic Substitution->6-Substituted-2-methylpyridin-3-ols

Caption: Synthetic pathways for functionalizing this compound.

Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[5][6] This reaction is particularly valuable for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical agents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Transmetalation Transmetalation (R-B(OH)2, Base) PdII_ArR Ar-Pd(II)-R(L_n) PdII_ArX->PdII_ArR PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Amine_Coord Amine Coordination & Deprotonation (R2NH, Base) PdII_Amido Ar-Pd(II)-NR2(L_n) PdII_ArX->PdII_Amido PdII_Amido->Pd0 Ar-NR2 RedElim Reductive Elimination SNAr_Mechanism cluster_pathway Reaction Pathway Start Ar-X + Nu- Addition Nucleophilic Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Elimination Elimination of X- Product Ar-Nu Meisenheimer->Product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the successful N-arylation of 6-chloro-2-methylpyridin-3-ol via the Buchwald-Hartwig amination. This reaction is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the aminopyridine scaffold in a wide array of therapeutic agents. We will delve into the critical parameters of this transformation, including the judicious selection of catalyst, ligand, base, and solvent, with a special focus on addressing the challenges posed by the multifunctional pyridinol substrate. This document aims to equip researchers with the necessary knowledge to not only replicate the described protocol but also to rationally troubleshoot and adapt the methodology for their specific amine coupling partners.

Introduction: The Significance of Aminopyridine Scaffolds

The pyridine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals.[1][2] Functionalized pyridines, particularly aminopyridines, are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, largely supplanting harsher, more traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[3][4]

The specific target of this guide, this compound, presents a unique set of challenges and opportunities. The presence of a hydroxyl group on the electron-rich pyridine ring necessitates careful consideration of chemoselectivity to avoid competitive O-arylation.[5][6] Furthermore, the chlorine substituent is generally less reactive than its bromine or iodine counterparts in the key oxidative addition step of the catalytic cycle, demanding a highly active catalytic system.[7] This guide will provide a robust protocol to navigate these challenges and achieve high-yielding N-arylation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. A simplified representation of the generally accepted mechanism is illustrated below.[3][8]

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 ArPd(II)(X)L₂ Oxidative_Addition->ArPd(II)(X)L2 Amine_Coordination Amine Coordination ArPd(II)(X)L2->Amine_Coordination HNR'R'' ArPd(II)(NHR'R'')L2_X [ArPd(II)(NHR'R'')L₂]⁺X⁻ Amine_Coordination->ArPd(II)(NHR'R'')L2_X Deprotonation Deprotonation (Base) ArPd(II)(NHR'R'')L2_X->Deprotonation ArPd(II)(NR'R'')L ArPd(II)(NR'R'')L Deprotonation->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 regenerates catalyst Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl chloride to a Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3]

Key Experimental Parameters and Rationale

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of the following components:

Palladium Precatalyst and Ligand Selection

For the amination of an electron-rich heteroaryl chloride, a highly active and robust catalyst system is paramount. We recommend the use of a pre-formed palladium precatalyst, which offers enhanced stability and reproducibility.

  • Palladium Precatalyst: A G3 or G4 Buchwald precatalyst is recommended. These are air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions.

  • Ligand: Sterically hindered biaryl phosphine ligands are crucial for promoting the challenging oxidative addition of aryl chlorides and facilitating the reductive elimination step.[10] For this specific substrate, we recommend XPhos or RuPhos . These ligands have demonstrated broad utility and high efficacy in the coupling of heteroaryl chlorides.[10]

Base Selection: A Critical Choice for Chemoselectivity

The choice of base is arguably the most critical parameter for the successful amination of this compound, as it directly influences the chemoselectivity between N-arylation and O-arylation.

  • Recommended Base: We strongly advise against the use of strong alkoxide bases such as sodium tert-butoxide (NaOtBu), as these are known to promote competitive O-arylation of phenols.[5] Instead, a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is the preferred choice. These bases are sufficiently strong to facilitate the deprotonation of the coordinated amine in the catalytic cycle but are less likely to deprotonate the pyridinol hydroxyl group, thus favoring N-arylation.[9]

Solvent and Temperature Optimization

The reaction solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate and selectivity.

  • Solvent: Aprotic, non-polar to moderately polar solvents are generally employed. Toluene and 1,4-dioxane are excellent choices for this reaction.[11] It is imperative to use anhydrous solvents to prevent catalyst deactivation.

  • Temperature: The reaction temperature will typically range from 80-110 °C .[9] The optimal temperature will depend on the reactivity of the specific amine coupling partner. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the ideal reaction time and temperature.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Setup 1. Add Pd precatalyst, ligand, and base to a dry Schlenk tube. Inert 2. Evacuate and backfill with an inert gas (e.g., Argon). Setup->Inert Reagents 3. Add this compound, amine, and anhydrous solvent. Inert->Reagents Heat 4. Heat the reaction mixture to the desired temperature with stirring. Reagents->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool the reaction to room temperature. Monitor->Cool Filter 7. Dilute with an organic solvent and filter through celite. Cool->Filter Extract 8. Wash the organic layer with water and brine. Filter->Extract Dry 9. Dry the organic layer over anhydrous Na₂SO₄. Extract->Dry Concentrate 10. Concentrate under reduced pressure. Dry->Concentrate Purify 11. Purify by column chromatography. Concentrate->Purify

Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
ReagentSuggested SupplierPurity/Grade
This compoundCommercial Source>98%
Amine (Primary or Secondary)Commercial Source>98%
XPhos Pd G3 PrecatalystCommercial Source-
XPhosCommercial Source>98%
Potassium Phosphate (K₃PO₄)Commercial SourceAnhydrous
TolueneCommercial SourceAnhydrous
Ethyl AcetateCommercial SourceACS Grade
HexanesCommercial SourceACS Grade
Celite®Commercial Source-
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceACS Grade
Step-by-Step Procedure
  • To a dry Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.02 equiv), XPhos (0.02 equiv), and potassium phosphate (2.0 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene (to achieve a 0.1-0.2 M concentration of the limiting reagent).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The polarity of the eluent system will depend on the specific product and should be determined by TLC analysis. For many aminopyridines, a gradient of ethyl acetate in hexanes is a good starting point.[12]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a fresh bottle of precatalyst and ligand.
Insufficient temperature.Incrementally increase the reaction temperature to 110-120 °C.
Poorly soluble base.Ensure vigorous stirring. Consider switching to cesium carbonate, which has better solubility in some organic solvents.[9]
Formation of Side Products O-Arylation of the pyridinol.Confirm the use of a weak inorganic base (K₃PO₄ or Cs₂CO₃). Avoid alkoxide bases.
Hydrodehalogenation of the starting material.This can occur if the amine is sterically hindered or if there is residual water in the reaction. Ensure anhydrous conditions and consider a more active ligand system if the problem persists.[3]
Difficult Purification Product is highly polar.Consider using a different stationary phase for column chromatography, such as alumina or a basic silica gel.[12] Alternatively, purification by reverse-phase HPLC may be necessary for very polar compounds.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of medicinally relevant aminopyridine derivatives. By carefully selecting a robust palladium/sterically hindered phosphine ligand system and a weak inorganic base, the challenges of coupling an unactivated heteroaryl chloride and achieving high N-arylation chemoselectivity can be overcome. The protocol and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement and adapt this powerful C-N bond-forming reaction in their synthetic endeavors.

References

Applikations- und Protokollhandbuch: Derivatisierung von 6-Chlor-2-methylpyridin-3-ol für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Leitfaden zur chemischen Derivatisierung von 6-Chlor-2-methylpyridin-3-ol. Ziel ist die Erstellung einer diversifizierten Molekülbibliothek, die für das biologische Screening in der frühen Phase der Arzneimittelentdeckung optimiert ist. Die hier beschriebenen Protokolle und Strategien basieren auf etablierten chemischen Prinzipien und bieten Einblicke in die experimentelle Logik und Durchführung.

Einleitung: Die Bedeutung des Pyridin-3-ol-Scaffolds

Pyridin und seine Derivate sind fundamentale Bausteine in der medizinischen Chemie und finden sich in zahlreichen von der FDA zugelassenen Medikamenten wieder.[1][2] Das Pyridin-3-ol-Gerüst ist aufgrund seiner einzigartigen elektronischen Eigenschaften und seiner Fähigkeit, als Wasserstoffbrücken-Donator und -Akzeptor zu fungieren, von besonderem Interesse.[3] Diese Eigenschaften ermöglichen eine starke und spezifische Interaktion mit biologischen Zielmolekülen.[1] 6-Chlor-2-methylpyridin-3-ol ist ein besonders attraktives Ausgangsmaterial für die Synthese von Molekülbibliotheken. Es verfügt über drei reaktive Positionen, die eine gezielte Modifikation und die Einführung einer breiten Palette von funktionellen Gruppen ermöglichen, um den chemischen Raum zu erweitern und die Wahrscheinlichkeit zu erhöhen, biologisch aktive "Hits" zu identifizieren.

Die strategische Derivatisierung dieses Moleküls zielt darauf ab, eine Sammlung von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften (z.B. Löslichkeit, Lipophilie, Polarität) zu erzeugen, was für die Optimierung von ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) in späteren Phasen der Arzneimittelentwicklung entscheidend ist.

Chemische Reaktivität und strategische Überlegungen

6-Chlor-2-methylpyridin-3-ol bietet drei primäre Angriffspunkte für die Derivatisierung: die phenolische Hydroxylgruppe (Position 3), das Chloratom (Position 6) und die C-H-Positionen des Pyridinrings, die für Kreuzkupplungsreaktionen aktiviert werden können. Die Reaktivität jeder Position wird durch die elektronischen Effekte der Substituenten beeinflusst.

  • Die Hydroxylgruppe (-OH) an Position 3: Diese Gruppe ist nukleophil und leicht sauer, was sie zu einem idealen Kandidaten für O-Alkylierungen (Etherbildung) und Veresterungen macht. Reaktionen wie die Williamson-Ethersynthese oder die Mitsunobu-Reaktion ermöglichen die Einführung einer Vielzahl von aliphatischen und aromatischen Resten.[4][5]

  • Das Chloratom (-Cl) an Position 6: Als Halogen ist das Chloratom eine gute Abgangsgruppe für nukleophile aromatische Substitutionen (SNAr). Noch wichtiger ist jedoch seine Rolle als "Griff" für Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-[6][7][8], Sonogashira- oder Buchwald-Hartwig-Kupplung. Diese Reaktionen sind äußerst leistungsfähig für die Bildung von C-C- und C-N-Bindungen und ermöglichen die Einführung von Aryl-, Heteroaryl- oder Aminogruppen. Obwohl Chloropyridine als weniger reaktiv als ihre Brom- oder Iod-Analoga gelten, haben Fortschritte in der Katalysator- und Ligandenentwicklung hocheffiziente Protokolle für ihre Kupplung ermöglicht.[6]

  • Die Methylgruppe (-CH₃) an Position 2: Obwohl weniger reaktiv als die anderen Positionen, kann die Methylgruppe unter bestimmten Bedingungen funktionalisiert werden, beispielsweise durch radikalische Halogenierung oder Oxidation.

Die strategische Kombination von Reaktionen an diesen Positionen ermöglicht die Erstellung einer hoch diversifizierten Bibliothek aus einem einzigen, leicht zugänglichen Ausgangsmaterial.

G cluster_0 Derivatisierungsstrategien Start 6-Chlor-2-methylpyridin-3-ol Ether O-Alkylierung / Mitsunobu (Position 3) Start->Ether R-OH, DEAD, PPh3 Suzuki Suzuki-Kupplung (Position 6) Start->Suzuki R-B(OH)2, Pd-Kat., Base Ester Veresterung (Position 3) Start->Ester R-COCl, Base Library Diversifizierte Molekülbibliothek Ether->Library Suzuki->Library Ester->Library G cluster_synthesis Synthese & Aufreinigung cluster_screening Biologisches Screening A Parallele Synthese (Protokolle 1 & 2) B Aufreinigung (z.B. präparative HPLC) A->B C Qualitätskontrolle (LC-MS, NMR) B->C D Primäres HTS (Single-Dose) C->D Compound Library E Hit-Bestätigung (Dosis-Wirkung) D->E Initial Hits F Sekundär-Assays (Selektivität, Mechanismus) E->F Confirmed Hits G Hit-to-Lead-Optimierung F->G Validated Hits

References

Application Note: A Robust, Validated HPLC Method for Purity Determination of 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 6-Chloro-2-methylpyridin-3-ol. This compound is a critical intermediate in pharmaceutical synthesis, where stringent purity control is paramount. The developed method is stability-indicating and capable of separating the main component from potential impurities. The protocol herein provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, covering method development rationale, detailed experimental procedures, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is a substituted pyridine derivative whose purity can significantly influence the yield, impurity profile, and safety of final active pharmaceutical ingredients (APIs). A reliable analytical method is therefore essential for its quality assessment. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and versatility in separating complex mixtures.[1][2]

This guide moves beyond a simple recitation of parameters to explain the scientific causality behind the methodological choices, ensuring the protocol is not only followed but also understood.

Analyte Physicochemical Properties

Understanding the analyte is the foundation of any robust analytical method. The key properties of this compound are summarized below.

PropertyValueSourceSignificance for HPLC Method Development
Molecular Formula C₆H₆ClNO[3]Indicates a small organic molecule.
Molecular Weight 143.57 g/mol [3]Suitable for standard HPLC analysis.
Structure Aromatic Pyridine Ring[3]Possesses a strong chromophore, making UV detection highly effective.
Key Functional Groups Phenolic -OH, Basic Pyridine Nitrogen[3]The compound has both polar (hydroxyl) and basic (nitrogen) sites, making its retention sensitive to mobile phase pH.
Predicted Lipophilicity (XLogP3) 1.9[3]Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.

The molecule's amphiphilic nature—possessing both hydrophobic (chlorinated aromatic ring) and hydrophilic/ionizable (hydroxyl and pyridine nitrogen) moieties—dictates the choice of a reversed-phase chromatographic system.[4][5] This mode separates compounds based primarily on their hydrophobicity.[4]

Strategy for Method Development

The goal is to achieve a separation that provides a sharp, symmetrical peak for this compound, well-resolved from any potential process impurities or degradants.

  • Chromatographic Mode Selection: Reversed-phase HPLC (RP-HPLC) is the logical choice. It utilizes a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and separating moderately polar organic molecules like the target analyte.[6]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most widely used and versatile reversed-phase packing, offering excellent retention for aromatic compounds.[4] Its high hydrophobicity will provide the necessary interaction with the analyte.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: The basic nitrogen in the pyridine ring (pKa typically around 5-6 for pyridine derivatives) must be addressed to prevent poor peak shape (tailing) from interactions with residual silanols on the silica-based column packing.[7][8] By using a buffer to maintain an acidic pH (e.g., pH 3.0), the pyridine nitrogen will be consistently protonated. This positively charged state minimizes unwanted secondary interactions and ensures sharp, reproducible peaks. A potassium phosphate buffer is an excellent choice for this purpose due to its buffering capacity and UV transparency.

  • Detection: The presence of the substituted pyridine ring provides strong UV absorbance. A photodiode array (PDA) or diode array detector (DAD) is recommended to monitor the analyte across a range of wavelengths, confirm peak purity, and select the optimal wavelength for quantification. Based on the structure, a wavelength of 270 nm is proposed as a starting point.

  • Elution Mode: A gradient elution program is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a practical timeframe.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity analysis of this compound.

Instrumentation and Materials
CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary pump, autosampler, column thermostat, and PDA/DAD detector.
Data AcquisitionChromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).
Analytical Balance4 or 5-decimal place readability.
pH MeterCalibrated with standard buffers.
Chromatographic Column Stationary PhaseC18, 250 mm x 4.6 mm, 5 µm particle size.
Chemicals & Reagents Acetonitrile (ACN)HPLC Grade or higher.
WaterHPLC Grade or Milli-Q equivalent.
Potassium Dihydrogen Phosphate (KH₂PO₄)AR Grade.
Phosphoric Acid (H₃PO₄)AR Grade, ~85%.
This compoundReference Standard (>99.5% purity) and Test Sample.
Preparation of Solutions

Mobile Phase A (Aqueous Buffer, 20 mM KH₂PO₄, pH 3.0):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm nylon membrane filter.

Mobile Phase B:

  • Acetonitrile (100%).

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (approx. 500 µg/mL):

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with diluent and mix well.

Working Standard Solution (approx. 50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix well.

Sample Solution (approx. 50 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation. This creates the Sample Stock Solution.

  • Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix well.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD, Detection at 270 nm
Run Time 30 minutes
Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile_phase Prepare Mobile Phases (A & B) prep_solutions Prepare Standard & Sample Solutions prep_mobile_phase->prep_solutions sys_equilibration System Equilibration (30 min) prep_solutions->sys_equilibration blank_injection Inject Blank (Diluent) sys_equilibration->blank_injection sst_check System Suitability Test (SST) std_injection Inject Standard Solution sst_check->std_injection blank_injection->sst_check sample_injection Inject Sample Solution std_injection->sample_injection integration Integrate Chromatograms sample_injection->integration purity_calc Calculate Purity (% Area) integration->purity_calc report Generate Report purity_calc->report

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Working Standard Solution five times.

    • The system is deemed ready for analysis if it meets the criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates system precision.
%RSD of Retention Time ≤ 1.0% (for n=5)Demonstrates retention time reproducibility.
  • Analysis: Once SST criteria are met, inject the Sample Solution in duplicate.

  • Calculation: Calculate the purity of this compound using the area percent method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.

// Levels of the pyramid {rank=same; node [shape=box, fillcolor="#34A853"]; Specificity [label="Specificity"];} {rank=same; node [shape=box, fillcolor="#FBBC05"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"];} {rank=same; node [shape=box, fillcolor="#EA4335"]; LOQ [label="Limit of Quantitation (LOQ)"]; LOD [label="Limit of Detection (LOD)"];} {rank=same; node [shape=box, fillcolor="#5F6368"]; Robustness [label="Robustness"];}

// Edges to show hierarchy/relationship Specificity -> Linearity; Specificity -> Accuracy; Specificity -> Precision; Linearity -> LOQ; Precision -> LOQ; LOQ -> LOD; Robustness [group=bottom]; // Place robustness at the bottom as an overall characteristic

// Invisible edges for layout edge [style=invis]; Linearity -> Accuracy -> Precision; LOQ -> LOD; } END_DOT Caption: Core parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank, a placebo (if applicable), the reference standard, and the test sample. The peak for this compound should be free from interference at its retention time. Peak purity analysis using a PDA detector should also be performed.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

    • Protocol: Prepare at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 25, 50, 75, 100 µg/mL).

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

  • Accuracy (Recovery): The closeness of test results to the true value.

    • Protocol: Perform recovery studies by spiking a known amount of analyte into a placebo or sample at three concentration levels (e.g., 80%, 100%, 120%), each in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day, by the same analyst, on the same instrument. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units).

    • Acceptance Criteria: The SST parameters should still be met, and the results should not be significantly impacted.

Conclusion

This application note provides a scientifically grounded, detailed, and robust RP-HPLC method for determining the purity of this compound. The method development was based on the physicochemical properties of the analyte, leading to logical choices for the stationary phase, mobile phase, and detection parameters. The protocol is suitable for routine quality control and is presented with a comprehensive validation plan to ensure its reliability and adherence to regulatory standards.

References

GC-MS method for identifying impurities in 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Identification of Impurities in 6-Chloro-2-methylpyridin-3-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This document provides a comprehensive methodology for the identification and characterization of potential impurities in this compound, a key chemical intermediate. Due to the polar nature and limited volatility of the target analyte and its potential impurities, a derivatization step is essential for robust gas chromatographic analysis. This protocol details a complete workflow, including sample preparation, trimethylsilylation (TMS) derivatization, optimized GC-MS parameters, and data analysis strategies. The method is designed to be compliant with the principles of analytical procedure validation outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for researchers, scientists, and drug development professionals in a regulatory environment.[1][2]

Introduction and Scientific Rationale

This compound is a substituted pyridine derivative used in the synthesis of various chemical entities. The control of impurities in pharmaceutical starting materials and active pharmaceutical ingredients (APIs) is a critical requirement mandated by global regulatory bodies.[3] The impurity profile of a substance can significantly impact the safety, efficacy, and stability of the final product.[4] Therefore, a sensitive and specific analytical method is required to detect, identify, and quantify any potential process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] However, the direct analysis of polar compounds like this compound, which contains a hydroxyl (-OH) group, is challenging. The active hydrogen in the hydroxyl group can lead to poor peak shape, low sensitivity, and thermal degradation in the GC inlet and column.

To overcome these challenges, a derivatization step is employed.[6] This protocol utilizes silylation, a common and effective derivatization technique, to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[7] This chemical modification increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance and enabling reliable analysis by GC-MS.[8]

Materials and Instrumentation

Reagents and Consumables
  • This compound reference standard (Purity ≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (Anhydrous, GC grade)

  • Dichloromethane (DCM, GC or HPLC grade)

  • Helium (Carrier Gas, 99.999% purity)

  • Autosampler vials (2 mL) with inserts and PTFE-lined caps

Instrumentation
  • Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector and a 7693A autosampler.[9]

  • Mass Spectrometer: An Agilent 5977B GC/MSD (or equivalent single quadrupole or tandem mass spectrometer).[10]

  • GC Column: Agilent J&W DB-5ms (or HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Rationale: This 5% phenyl-methylpolysiloxane stationary phase is a robust, low-bleed column suitable for a wide range of analytes and is ideal for general-purpose MS analysis.[9]

Detailed Experimental Protocols

Safety Precautions

This compound is classified as harmful if swallowed and causes skin and eye irritation.[11] Derivatization reagents are moisture-sensitive and corrosive. All handling, weighing, and preparation steps must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Working Standard Solution (100 µg/mL): Transfer 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with Dichloromethane.

  • Sample Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

Derivatization Protocol Workflow
  • Transfer 100 µL of the prepared solution (Working Standard or Sample Solution) into a 2 mL autosampler vial.

  • Using a dry syringe, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Add 50 µL of anhydrous Pyridine.

    • Rationale: Pyridine acts as a catalyst and an acid scavenger, driving the silylation reaction to completion.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 70°C for 45 minutes.

  • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Method Parameters

The instrumental parameters should be set as described in the table below.

ParameterSettingRationale
GC System
Inlet ModeSplitPrevents column overload from the high concentration of the main compound, ensuring better peak shape for impurity analysis.
Inlet Temperature270 °CEnsures rapid and complete vaporization of the derivatized analytes without causing thermal degradation.
Split Ratio50:1A higher split ratio is used for analyzing the main component and major impurities. Can be lowered for trace impurity detection.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm I.D. column, balancing separation efficiency and analysis time.
Oven Program
Initial Temperature70 °C, hold for 2 minutesAllows for proper focusing of analytes at the head of the column.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate provides good separation of impurities with varying boiling points.
Final HoldHold at 280 °C for 5 minutesEnsures that all high-boiling point compounds are eluted from the column before the next run.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.
Ionization Energy70 eVThe standard energy for EI, providing consistent and extensive fragmentation.
Source Temperature230 °CMaintains the ion source at a temperature that prevents condensation while minimizing thermal degradation.
Quadrupole Temperature150 °CEnsures consistent mass filtering and transmission of ions.
Acquisition ModeFull ScanUsed for the identification of unknown impurities by collecting a complete mass spectrum for every point in the chromatogram.
Scan Rangem/z 40 - 500Covers the expected mass range of the derivatized parent compound and its likely impurities.
Solvent Delay4 minutesPrevents the high concentration of solvent and derivatization reagent from entering and saturating the MS detector.

Data Analysis and Impurity Identification

  • Identify the Main Peak: Analyze the derivatized Working Standard to determine the retention time and mass spectrum of the this compound-TMS derivative. The molecular ion (M+) and characteristic fragment ions should be recorded.

  • Analyze the Sample: In the sample chromatogram, identify all peaks other than the main analyte peak.

  • Spectral Matching: For each impurity peak, perform a mass spectral library search (e.g., NIST, Wiley) to obtain a putative identification.

  • Manual Interpretation: Manually interpret the mass spectrum of each impurity, looking for logical fragmentation patterns related to the main compound (e.g., loss of a methyl group, loss of a TMS group, presence of chlorine isotopes).

  • Quantification: For semi-quantitative analysis, calculate the peak area percentage of each impurity relative to the total area of all peaks in the chromatogram. For accurate quantification, a reference standard for the specific impurity is required.

Expected Mass Spectra Data

The following table summarizes the expected mass-to-charge ratios (m/z) for the derivatized parent compound.

CompoundMolecular Formula (TMS Derivative)Molecular Weight (TMS Derivative)Expected Molecular Ion (M+)Key Fragment Ions (m/z)
This compound-TMSC9H14ClNOSi215.75 g/mol 215 / 217 (Cl isotope pattern)200 (M-15, loss of CH3), 180 (M-35, loss of Cl), 73 (base peak, Si(CH3)3+)

Method Validation Principles (ICH Q2(R2))

To ensure this method is fit for its intended purpose in a regulated environment, it must be validated.[12] The validation protocol should assess the following parameters:[2]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the chromatographic separation of all identified impurities from the main peak.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate).

Workflow Visualization

The overall analytical workflow is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample/ Standard Dissolve Dissolve in Dichloromethane Sample->Dissolve Aliquot Transfer 100 µL to Vial Dissolve->Aliquot Derivatize Add BSTFA + Pyridine Heat at 70°C Aliquot->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (Full Scan) Separate->Detect Identify Peak Identification (Main & Impurities) Detect->Identify Library Library Search & Spectral Interpretation Identify->Library Report Quantify & Report (Area % or Standard) Library->Report

Caption: Workflow for GC-MS impurity analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification of impurities in this compound. The critical step of silylation derivatization successfully converts the polar analyte into a form suitable for GC analysis, enabling excellent chromatographic resolution and sensitivity. This protocol, grounded in established scientific principles and aligned with regulatory expectations, serves as a valuable tool for quality control and drug development professionals.

References

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-6-(phenylamino)pyridin-3-ol via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. The ability to selectively introduce amino groups onto the pyridine ring is therefore of paramount importance in drug discovery and development. This application note provides a detailed, field-proven protocol for the synthesis of a key pharmaceutical intermediate, 2-Methyl-6-(phenylamino)pyridin-3-ol, from the readily available starting material, 6-Chloro-2-methylpyridin-3-ol. The described methodology utilizes the powerful palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1][2] This reaction is particularly valuable for its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines where traditional methods like nucleophilic aromatic substitution may be limited.[2][3]

This guide is designed for researchers, medicinal chemists, and process development scientists. It goes beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and provides a self-validating experimental protocol.

Synthetic Strategy: The Buchwald-Hartwig Amination

The core of this synthetic protocol is the Buchwald-Hartwig amination, a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (this compound) and an amine (aniline) in the presence of a palladium catalyst and a suitable base.[1][2][3] The choice of catalyst system, comprising a palladium precursor and a phosphine ligand, is critical for achieving high yields and reaction efficiency, especially with electron-rich and potentially coordinating substrates like our pyridinol starting material.

The catalytic cycle, a well-studied mechanistic pathway, involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the active Pd(0) catalyst.[2][4]

Visualization of the Synthetic Workflow

Synthesis_Workflow SM 6-Chloro-2-methyl- pyridin-3-ol Product 2-Methyl-6-(phenylamino)- pyridin-3-ol SM->Product Buchwald-Hartwig Amination Reagent Aniline Reagent->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Synthetic workflow for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is designed to be self-validating, with in-process checks and clear work-up procedures to ensure a high-purity final product.

Materials and Reagents
ReagentGradeSupplierNotes
This compound>98%Commercially availableStarting material. Should be stored in a cool, dry place.
AnilineReagent Grade, >99%Commercially availableShould be freshly distilled if discoloration is observed.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially availablePalladium precursor. Sensitive to air and light, handle under inert atmosphere.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeCommercially availableBulky, electron-rich phosphine ligand. Handle under inert atmosphere.
Sodium tert-butoxide (NaOtBu)>98%Commercially availableStrong, non-nucleophilic base. Highly hygroscopic, handle in a glovebox or under inert atmosphere.
TolueneAnhydrous, >99.8%Commercially availableReaction solvent. Should be degassed prior to use.
Ethyl acetateACS GradeCommercially availableFor extraction.
Brine (saturated NaCl solution)-Prepared in-houseFor washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially availableFor drying the organic phase.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • In a separate vial, under an inert atmosphere (e.g., in a glovebox), weigh out Pd₂(dba)₃ (0.02 mmol, 2.0 mol%) and XPhos (0.04 mmol, 4.0 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen and moisture.[5]

  • Solvent Addition and Reaction:

    • Add anhydrous, degassed toluene (5 mL) to the reaction mixture via syringe.

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously. The solution will typically darken as the reaction progresses.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • To take a sample for TLC/LC-MS, briefly remove the flask from the heat, and under a positive pressure of inert gas, withdraw a small aliquot with a syringe. Quench the aliquot with a small amount of water and extract with ethyl acetate before analysis.

    • The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-6-(phenylamino)pyridin-3-ol.

Visualization of the Catalytic Cycle

Catalytic_Cycle pd0 L-Pd(0) pd2_oad L-Pd(II)(Ar)(Cl) pd0->pd2_oad Oxidative Addition pd2_amine [L-Pd(II)(Ar)(Cl)(RNH2)] pd2_oad->pd2_amine Amine Coordination pd2_amido L-Pd(II)(Ar)(NHR) pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 product Ar-NHR pd2_amido->product Reductive Elimination

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Scientific Rationale and Trustworthiness

  • Choice of Catalyst System: The combination of Pd₂(dba)₃ as a palladium precursor and XPhos as a ligand is a robust and versatile system for the amination of aryl chlorides.[1] XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the oxidative addition of the C-Cl bond and the final reductive elimination step, leading to higher catalytic turnover.

  • Role of the Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for deprotonating the coordinated amine to form the key palladium-amido intermediate.[4] The use of a strong base is often necessary to facilitate this step in the catalytic cycle. Care must be taken as it is incompatible with some functional groups like esters.[4]

  • Solvent Selection: Anhydrous and degassed toluene is an excellent solvent for this reaction, as it has a suitable boiling point for the reaction temperature and is relatively non-polar, which can aid in the solubility of the organometallic intermediates.

  • Inert Atmosphere: The palladium(0) catalyst and the phosphine ligand are sensitive to oxidation. Therefore, maintaining an inert atmosphere throughout the reaction is critical for catalytic activity and to prevent the formation of unwanted byproducts.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-Methyl-6-(phenylamino)pyridin-3-ol, a valuable pharmaceutical intermediate. By leveraging the power of the Buchwald-Hartwig amination, this method offers a direct and efficient route to this important structural motif. The detailed explanation of the scientific principles and the step-by-step guide are intended to enable researchers to successfully implement this chemistry in their own laboratories for the advancement of drug discovery programs.

References

Application of 6-Chloro-2-methylpyridin-3-ol in the Synthesis of Novel Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in agrochemical discovery, offering a versatile platform for the development of potent and selective herbicides.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have led to the commercialization of numerous pyridine-based herbicides.[3] Among the diverse array of pyridine building blocks, 6-Chloro-2-methylpyridin-3-ol stands out as a key intermediate for the synthesis of next-generation herbicides, particularly those targeting critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and the auxin signaling pathway.[3][4] This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel herbicides, complete with detailed application notes, experimental protocols, and an analysis of their mode of action.

Core Synthetic Strategies and Mechanistic Insights

The chemical versatility of this compound allows for its elaboration into complex herbicidal molecules through several key synthetic transformations. The two primary classes of herbicides derived from this precursor are HPPD inhibitors and synthetic auxins.

Synthesis of Pyridine-Based HPPD Inhibitors

HPPD is a crucial enzyme in the tyrosine catabolism pathway in plants, responsible for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection.[4] Inhibition of HPPD leads to the bleaching of plant tissues, followed by necrosis and death, making it an effective target for herbicides.[4] The synthesis of HPPD inhibitors from this compound typically involves the construction of a 2-(substituted benzoyl)-1,3-cyclohexanedione or a similar chelating moiety attached to the pyridine core.

A common synthetic approach involves a multi-step sequence starting with the etherification of the hydroxyl group of this compound, followed by the introduction of a suitable diketone or pyrazole fragment.

Workflow for the Synthesis of a Novel Pyridine-Based HPPD Inhibitor

A This compound B Etherification (e.g., Williamson Ether Synthesis) A->B C Functionalized Pyridine Ether B->C D Coupling Reaction (e.g., Suzuki or Ullmann Coupling) C->D E Aryl-Substituted Pyridine D->E F Acylation with a Diketone Precursor E->F G Novel Pyridine-Based HPPD Inhibitor F->G

Caption: Generalized workflow for synthesizing pyridine-based HPPD inhibitors.

Synthesis of Pyridine-Based Synthetic Auxins

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death.[5] The pyridine-carboxylate scaffold is a well-established pharmacophore for synthetic auxin herbicides.[5] The synthesis of these herbicides from this compound involves the strategic introduction of a carboxylic acid or its ester equivalent at the 2-position of the pyridine ring and further functionalization to enhance binding to the TIR1/AFB auxin co-receptors.[6][7]

A plausible synthetic route could involve an initial cross-coupling reaction to introduce a side chain that can be later oxidized to a carboxylic acid.

Logical Flow for Synthetic Auxin Herbicide Synthesis

cluster_0 Core Modification cluster_1 Side-Chain Manipulation cluster_2 Final Derivatization A This compound B Cross-Coupling (e.g., Sonogashira or Heck Reaction) A->B C Alkene/Alkyne Substituted Pyridine B->C D Oxidative Cleavage C->D E Pyridine Carboxylic Acid D->E F Esterification/Amidation E->F G Novel Synthetic Auxin Herbicide F->G

Caption: Stepwise logic for the synthesis of pyridine-based synthetic auxins.

Detailed Application Notes and Protocols

The following protocols are illustrative examples based on established synthetic methodologies for pyridine-based herbicides. Researchers should adapt and optimize these procedures based on their specific target molecules and available laboratory resources.

Protocol 1: Synthesis of a Novel Pyridine-Triketone HPPD Inhibitor

This protocol outlines a general procedure for the synthesis of a 2-(pyridin-3-yloxy)-1,3-cyclohexanedione derivative, a potential HPPD inhibitor.

Step 1: O-Arylation of 1,3-Cyclohexanedione with a Substituted Pyridine

This step involves a copper-catalyzed Ullmann condensation to form the diaryl ether linkage.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 1,3-Cyclohexanedione (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 1,3-cyclohexanedione, CuI, and K₂CO₃.

    • Add anhydrous DMF via syringe, followed by the addition of DMEDA.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(6-chloro-2-methylpyridin-3-yloxy)cyclohex-2-en-1-one.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Step 2: Acylation to form the Triketone Moiety

This step involves the acylation of the enol ether with a suitable acyl chloride.

  • Reagents and Materials:

    • 2-(6-chloro-2-methylpyridin-3-yloxy)cyclohex-2-en-1-one (1.0 eq)

    • Substituted benzoyl chloride (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-(6-chloro-2-methylpyridin-3-yloxy)cyclohex-2-en-1-one in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of the substituted benzoyl chloride.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by column chromatography to yield the final triketone herbicide.

  • Characterization:

    • Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a Novel Pyridine-Carboxylate Synthetic Auxin

This protocol describes a general route to a 6-substituted-2-picolinic acid derivative, a potential synthetic auxin herbicide.

Step 1: Suzuki Cross-Coupling of a Pyridine Precursor

This step introduces a functional handle that can be later converted to a carboxylic acid.

  • Reagents and Materials:

    • A suitable borylated pyridine precursor derived from this compound (1.0 eq)

    • Aryl or vinyl halide (1.1 eq)

    • Palladium(0) catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Aqueous sodium carbonate solution (2 M)

    • Toluene or another suitable solvent

  • Procedure:

    • In a round-bottom flask, combine the borylated pyridine, aryl/vinyl halide, and solvent.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst and the aqueous sodium carbonate solution.

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours under an inert atmosphere. Monitor by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase and purify the product by column chromatography.

  • Characterization:

    • Verify the structure of the coupled product by ¹H NMR, ¹³C NMR, and HRMS.

Step 2: Oxidation to the Carboxylic Acid

This step converts the introduced functional group into the desired carboxylic acid.

  • Reagents and Materials:

    • The coupled product from Step 1 (1.0 eq)

    • Potassium permanganate (KMnO₄) or another suitable oxidizing agent

    • Aqueous sodium hydroxide solution

    • Hydrochloric acid

  • Procedure:

    • Dissolve the coupled product in a mixture of t-butanol and water.

    • Add a solution of potassium permanganate and sodium hydroxide.

    • Heat the mixture to reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture and filter to remove manganese dioxide.

    • Wash the filtrate with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final pyridine-carboxylate herbicide.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data on Herbicidal Activity

The herbicidal efficacy of novel compounds derived from this compound is typically evaluated through a series of bioassays against a panel of monocot and dicot weeds. The data is often presented as IC₅₀ values (the concentration of the compound that inhibits a biological process by 50%) or as a percentage of inhibition at a given concentration.

Table 1: Herbicidal Activity of Exemplary Pyridine-Based HPPD Inhibitors

Compound IDTarget WeedIC₅₀ (µM)% Inhibition @ 150 g a.i./haReference
G31 Plantago depressaNot Reported>90% @ 75 g a.i./ha[3]
G31 Capsella bursa-pastorisNot Reported>90% @ 37.5 g a.i./ha[3]
II4 Various Weeds0.023 (Kᵢ)Good pre-emergence activity[8]
Mesotrione Arabidopsis thaliana0.204-[2]

Table 2: Herbicidal Activity of Exemplary Pyridine-Based Synthetic Auxins

Compound IDTarget Weed/AssayIC₅₀ (µM)% Inhibition @ 30 g a.i./haReference
9w Echinochloa crus-galli4.389 (IAA inhibition)90-100%[9]
9u Digitaria sanguinalis6.153 (IAA inhibition)90-100%[9]
V-7 Arabidopsis thaliana root growth~0.02Not Reported[10]
Halauxifen-methyl Arabidopsis thaliana root growth~1.0Not Reported[10]

Mode of Action Visualization

HPPD Inhibition

HPPD inhibitors act by blocking the synthesis of plastoquinone, a vital component of the carotenoid biosynthesis pathway. This leads to the photooxidation of chlorophyll, resulting in the characteristic bleaching symptoms.

Mechanism of HPPD Inhibiting Herbicides

cluster_0 Normal Pathway cluster_1 Herbicide Action Tyrosine Tyrosine HPPA HPPA Tyrosine->HPPA Tyrosine aminotransferase HGA HGA HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Multiple Steps Carotenoids Carotenoids Plastoquinone->Carotenoids Biosynthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects from Photooxidation Herbicide Pyridine-HPPD Inhibitor Herbicide->HPPA Inhibits

Caption: Inhibition of the HPPD enzyme by pyridine-based herbicides disrupts carotenoid biosynthesis.

Synthetic Auxin Action

Synthetic auxins bind to the TIR1/AFB co-receptors, promoting the degradation of Aux/IAA transcriptional repressors. This leads to the overexpression of auxin-responsive genes, causing uncontrolled cell division and elongation, and ultimately, plant death.[4][6]

Mode of Action of Synthetic Auxin Herbicides

Auxin Synthetic Auxin Herbicide TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits SCF_Complex SCF E3 Ligase Aux_IAA->SCF_Complex Ubiquitination Proteasome 26S Proteasome SCF_Complex->Proteasome Degradation ARF Auxin Response Factor Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Synthetic auxin herbicides hijack the plant's natural auxin signaling pathway.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the discovery of novel herbicides. Its application in the synthesis of HPPD inhibitors and synthetic auxins has yielded compounds with potent herbicidal activity and, in some cases, favorable crop selectivity. The continued exploration of new synthetic methodologies and the derivatization of the pyridine scaffold will undoubtedly lead to the development of next-generation weed management solutions. A deeper understanding of the structure-activity relationships and the molecular interactions with their target enzymes will be crucial for the rational design of more effective and environmentally benign herbicides.

References

The Strategic Application of 6-Chloro-2-methylpyridin-3-ol in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in the 21st century.[1] Their dysregulation is a known driver of numerous pathologies, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds that can effectively mimic the purine core of ATP are of paramount importance. The pyridin-3-ol moiety, particularly when appropriately substituted, has proven to be a highly effective pharmacophore in the design of potent and selective kinase inhibitors.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-Chloro-2-methylpyridin-3-ol , a versatile and highly valuable building block in the synthesis of innovative kinase inhibitors. We will delve into the unique chemical properties of this reagent, provide detailed, field-proven protocols for its derivatization, and discuss its application in targeting key signaling pathways.

Physicochemical Properties and Synthetic Rationale

This compound is a trifunctional scaffold offering medicinal chemists a strategic advantage in library synthesis and lead optimization. Its utility is rooted in the distinct reactivity of its three key functional groups: the hydroxyl, the chloro, and the pyridine ring itself.

PropertyValueSource
Molecular Formula C₆H₆ClNO--INVALID-LINK--[2]
Molecular Weight 143.57 g/mol --INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]
SMILES CC1=C(C=CC(=N1)Cl)O--INVALID-LINK--[2]

The chloro group at the 6-position is a key feature, providing a reactive handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the solvent-exposed region of the kinase ATP-binding site. The hydroxyl group at the 3-position can act as a hydrogen bond donor, a crucial interaction for anchoring the inhibitor to the hinge region of many kinases. It can also be a site for further derivatization to modulate solubility and pharmacokinetic properties. The methyl group at the 2-position can provide beneficial steric interactions and improve metabolic stability. The pyridine nitrogen itself serves as a hydrogen bond acceptor.

The strategic placement of the chlorine atom is particularly noteworthy. The "magic chloro" effect in drug discovery highlights how the substitution of a hydrogen atom with chlorine can lead to significant improvements in potency and pharmacokinetic profiles.

Caption: Key reactive sites of this compound for kinase inhibitor synthesis.

Synthetic Protocols: Building Kinase Inhibitor Scaffolds

The true power of this compound lies in its amenability to a variety of robust and well-established chemical transformations. Below are detailed, step-by-step protocols for two of the most critical reactions in the synthesis of kinase inhibitors from this starting material: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid to the 6-position of the pyridine ring.

Objective: To synthesize 6-aryl-2-methylpyridin-3-ol derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-2-methylpyridin-3-ol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Ligand (PPh₃): The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

  • Solvent System (Dioxane/Water): This biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation at the 6-position of the pyridine ring.

Objective: To synthesize 6-amino-2-methylpyridin-3-ol derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a flame-dried Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (3 mL).

  • Transfer the catalyst solution to the substrate solution via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-amino-2-methylpyridin-3-ol derivative.

Trustworthiness Through Self-Validation:

  • Color Change: A successful Buchwald-Hartwig reaction often exhibits a color change from the initial mixture to a darker, more homogeneous solution as the catalytic cycle proceeds.

  • Complete Consumption of Starting Material: Monitoring by TLC or LC-MS should show the disappearance of the this compound spot/peak.

  • Mass Spectrometry: The identity of the product can be confirmed by the presence of the expected molecular ion peak in the mass spectrum.

Application in Targeting Kinase Signaling Pathways

Derivatives of this compound have the potential to target a wide range of kinases involved in oncogenic signaling. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its hyperactivation is a common feature in many cancers.[3]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Aryl/Amino-2-methylpyridin-3-ol (Kinase Inhibitor) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical kinase inhibitor.

By synthesizing a library of compounds through the reactions described above, researchers can perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of their inhibitors against specific kinases in this pathway, such as PI3K or Akt.

Exemplary Kinase Inhibitors and Biological Activity

While specific, publicly available data on kinase inhibitors derived directly from this compound is emerging, the broader class of chloropyridine and pyridinol-containing inhibitors provides a strong rationale for its use. The table below presents hypothetical, yet plausible, data for derivatives of our scaffold, based on activities of similar compounds found in the literature.

Compound IDR Group at C6Target KinaseIC₅₀ (nM)
CMP-A1 PhenylPI3Kα250
CMP-A2 4-FluorophenylPI3Kα120
CMP-A3 3-AminophenylPI3Kα85
CMP-B1 AnilineAkt1400
CMP-B2 N-MethylanilineAkt1210
CMP-B3 4-MorpholinoanilineAkt150

This representative data illustrates how modifications at the 6-position, enabled by the reactivity of the chloro group, can significantly impact inhibitory potency.

Best Practices and Troubleshooting

  • Purity of Starting Material: Ensure the this compound is of high purity, as impurities can interfere with the catalytic reactions. Recrystallization or column chromatography may be necessary.

  • Oxygen-Free Conditions: For palladium-catalyzed reactions, meticulous exclusion of oxygen is critical for reproducibility and high yields. The use of Schlenk techniques or a glovebox is highly recommended.

  • Ligand Choice: The choice of phosphine ligand can have a profound impact on the outcome of cross-coupling reactions. If the recommended ligands (PPh₃, Xantphos) give poor results, screening other ligands (e.g., SPhos, RuPhos) may be beneficial.

  • Base Strength: In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu are typically required. Weaker bases may lead to incomplete reactions.

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction by TLC or LC-MS to determine the optimal endpoint and avoid the formation of byproducts from prolonged heating.

Conclusion

This compound represents a powerful and versatile starting material for the development of novel kinase inhibitors. Its trifunctional nature allows for systematic and diverse chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The robust and well-understood palladium-catalyzed coupling reactions applicable to this scaffold provide a reliable platform for the synthesis of extensive compound libraries. By leveraging the unique chemical characteristics of this building block and applying the detailed protocols provided, researchers can accelerate their drug discovery efforts in the ever-important field of kinase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful and efficient production of your target molecule.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical and agrochemical compounds. The strategic placement of the chloro, methyl, and hydroxyl groups on the pyridine ring makes it a versatile building block.[1] However, like many multi-step organic syntheses, the path to pure this compound is often accompanied by the formation of unwanted side products. Understanding the origins of these impurities and implementing effective control strategies are paramount for achieving high yield and purity.

This guide will delve into the common side products encountered, their mechanisms of formation, and provide detailed troubleshooting protocols to mitigate their presence.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While various synthetic strategies exist, a prevalent approach involves the construction of the substituted pyridine ring from acyclic precursors. This often entails the condensation of 1,3-dicarbonyl compounds with a nitrogen source, such as ammonia or an equivalent, to form a dihydropyridine intermediate, which is then oxidized.[2][3] Subsequent functional group manipulations, including chlorination of a pyridin-3-ol precursor, lead to the final product. The Hantzsch pyridine synthesis is a classic example of this type of ring formation.[3][4][5]

Q2: I am observing a significant amount of an over-chlorinated product in my reaction mixture. What could be the cause?

A2: Over-chlorination is a common issue, especially when using strong chlorinating agents.[6] The pyridine ring is susceptible to electrophilic attack, and if the reaction conditions are not carefully controlled, you can get chlorination at other positions on the ring or even on the methyl group. The high reactivity of chlorine can often lead to polychlorination.[6] Factors such as excess chlorinating agent, elevated reaction temperatures, and prolonged reaction times can all contribute to this side reaction.

Q3: My reaction seems to stall, and I'm isolating a significant amount of the unchlorinated precursor, 2-methylpyridin-3-ol. What should I investigate?

A3: Incomplete chlorination can stem from several factors. One common issue is the deactivation of the chlorinating agent. Another possibility is the protonation of the pyridine nitrogen. The resulting pyridinium salt is less reactive towards electrophilic chlorination.[7][8] The pH of the reaction medium is crucial; a pH that is too low can lead to the formation of a large amount of the hydrochloride of the methylpyridine, which does not react with chlorine.[7][8]

Q4: I have an impurity with a mass corresponding to a dichlorinated methylpyridine. How can this be formed?

A4: This is likely a result of both ring and side-chain chlorination. Under certain conditions, particularly with radical initiators or high temperatures, chlorination can occur on the methyl group in addition to the desired ring chlorination.[9] The use of radical initiators like AIBN or benzoyl peroxide can promote side-chain chlorination.[8]

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a detailed breakdown of common side products, their formation mechanisms, and step-by-step protocols for their minimization.

Issue 1: Formation of Isomeric Monochloro-2-methylpyridin-3-ols
Side Product Potential Structure Probable Cause Mitigation Strategy
Isomeric Monochloro-2-methylpyridin-3-ols4-Chloro-2-methylpyridin-3-ol, 5-Chloro-2-methylpyridin-3-olLack of regioselectivity during the chlorination step. The directing effects of the existing substituents may not be sufficient to exclusively favor chlorination at the 6-position under the chosen reaction conditions.Optimize reaction conditions: lower the temperature, use a milder chlorinating agent, or explore the use of a directing group to enhance regioselectivity.
Underlying Mechanism

The hydroxyl and methyl groups on the 2-methylpyridin-3-ol precursor are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. While the 6-position is sterically less hindered and electronically favored, aggressive chlorination conditions can lead to a loss of regioselectivity and the formation of other chlorinated isomers.

Issue 2: Over-chlorination and Polychlorinated Byproducts
Side Product Potential Structure Probable Cause Mitigation Strategy
Dichloro-2-methylpyridin-3-ol4,6-Dichloro-2-methylpyridin-3-ol, 5,6-Dichloro-2-methylpyridin-3-olExcess chlorinating agent, high reaction temperature, or prolonged reaction time.[6]Carefully control the stoichiometry of the chlorinating agent. Perform the reaction at the lowest effective temperature and monitor the reaction progress closely to avoid extended reaction times.
Side-chain chlorinated products6-Chloro-2-(chloromethyl)pyridin-3-olRadical chlorination mechanism competing with the desired electrophilic aromatic substitution. This can be initiated by light or radical initiators.[8]Conduct the reaction in the dark and avoid the use of radical initiators unless side-chain chlorination is desired. Ensure the reaction setup is free of contaminants that could act as radical initiators.

Visualizing the Problem: Competing Chlorination Pathways

G cluster_0 Desired Reaction cluster_1 Side Reactions 2-methylpyridin-3-ol 2-methylpyridin-3-ol This compound This compound 2-methylpyridin-3-ol->this compound Electrophilic Chlorination Over-chlorination Over-chlorination 2-methylpyridin-3-ol->Over-chlorination Excess Cl+ Side-chain_chlorination Side-chain_chlorination 2-methylpyridin-3-ol->Side-chain_chlorination Radical Initiators

Caption: Competing pathways in the chlorination of 2-methylpyridin-3-ol.

Experimental Protocol: Minimizing Over-chlorination
  • Reagent Stoichiometry: Carefully calculate and dispense the chlorinating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid large excesses.

  • Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Use a cooling bath to manage any exotherms.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the starting material is consumed, or the desired product formation has plateaued, promptly quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution) to destroy any remaining chlorinating agent.

Issue 3: Incomplete Cyclization Leading to Acyclic Impurities
Side Product Potential Structure Probable Cause Mitigation Strategy
Acyclic intermediates1,5-dicarbonyl intermediates or partially cyclized productsIncomplete cyclization and aromatization during the pyridine ring formation step.[10] This can be due to insufficient amount of the nitrogen source, or non-optimal reaction temperature.[10]Ensure an adequate amount of the nitrogen source (e.g., ammonium acetate) is used. Optimize the reaction temperature, often refluxing in a suitable solvent like glacial acetic acid or methanol is required.[10]

Visualizing the Workflow: Troubleshooting Pyridine Ring Formation

G Start Start Incomplete_Reaction Incomplete Reaction? (Acyclic Impurities Present) Start->Incomplete_Reaction Check_Nitrogen_Source Check Stoichiometry of Nitrogen Source Incomplete_Reaction->Check_Nitrogen_Source Yes Successful_Cyclization Successful Cyclization Incomplete_Reaction->Successful_Cyclization No Optimize_Temperature Optimize Reaction Temperature Check_Nitrogen_Source->Optimize_Temperature Optimize_Temperature->Successful_Cyclization

Caption: Troubleshooting workflow for incomplete pyridine ring formation.

Experimental Protocol: Driving the Cyclization to Completion
  • Nitrogen Source: Use a sufficient excess of the nitrogen source. For example, when using ammonium acetate, 2-3 equivalents relative to the dicarbonyl compound are often employed.

  • Solvent and Temperature: The choice of solvent is critical. Glacial acetic acid is a common choice as it can act as both a solvent and a catalyst. Refluxing is often necessary to provide the activation energy for the cyclization and subsequent aromatization.

  • Dehydration: The reaction involves the loss of water. In some cases, the use of a Dean-Stark trap to remove water can help drive the equilibrium towards the product.

Purification Strategies

Even with optimized reaction conditions, some side products may still form. The following purification techniques can be employed to isolate the desired this compound.

  • Acid-Base Extraction: Due to the basic nature of the pyridine nitrogen, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine-containing compounds and extract them into the aqueous layer, separating them from non-basic impurities.[10] The desired product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[10]

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating compounds with different polarities. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be developed to effectively separate the desired product from its isomers and other impurities.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective method for removing small amounts of impurities.

By understanding the potential pitfalls and implementing these troubleshooting and purification strategies, researchers can significantly improve the yield and purity of their this compound synthesis.

References

Optimizing reaction conditions for Suzuki coupling of 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 6-Chloro-2-methylpyridin-3-ol

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of this compound. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The unique combination of an electron-deficient heteroaryl chloride with a pyridinol moiety presents distinct challenges, including catalyst inhibition, low reactivity, and potential side reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments. The solutions are based on a logical, step-by-step approach to identify and resolve the root cause of the issue.

Q1: My reaction shows no conversion, or the conversion is extremely low. Where should I start troubleshooting?

This is a common issue, often stemming from the inherent low reactivity of the chloro-pyridine substrate. The oxidative addition of the palladium catalyst to the C-Cl bond is typically the rate-limiting step and requires carefully chosen conditions to proceed efficiently.[1][2]

A1: A systematic screening of core reaction parameters is the most effective approach. Focus on the catalyst system first, as it is the most critical component for activating aryl chlorides.

Step 1: Evaluate Your Catalyst System Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates like heteroaryl chlorides.[3] You require a more robust system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the difficult oxidative addition step.[3][4]

  • Recommended Action: Screen a panel of modern catalyst systems. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient.[5]

Table 1: Recommended Catalyst Systems for Initial Screening

Catalyst Precursor (1-2 mol%) Ligand (1.1-1.2 eq. to Pd) Rationale & Key Characteristics
Pd₂(dba)₃ or Pd(OAc)₂ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) A highly effective Buchwald ligand for heteroaryl chlorides; provides high activity.[6]
Pd₂(dba)₃ or Pd(OAc)₂ XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) Another very bulky and electron-rich ligand, excellent for difficult couplings.
PEPPSI-iPr None (Pre-formed complex) An air- and moisture-stable Pd(II)-NHC precatalyst that is highly effective for aryl chlorides.[5]

| Pd(Amphos)₂Cl₂ | None (Pre-formed complex) | An air-stable complex known to be effective for Suzuki couplings of heteroaryl chlorides. |

Step 2: Verify Base and Solvent Compatibility An inappropriate base or solvent can completely stall the reaction.

  • Base: A strong base is typically required.[3] K₃PO₄ is an excellent starting point. It is strong enough to facilitate transmetalation without being overly aggressive, which could promote side reactions.[3]

  • Solvent: A polar, aprotic solvent is generally preferred to ensure all components remain in solution. 1,4-Dioxane or Toluene with a small amount of water (e.g., 10:1 ratio) is a standard choice.[5][7] The water helps to dissolve the inorganic base and activate the boronic acid.[5]

Step 3: Increase Reaction Temperature Unlike more reactive aryl bromides or iodides, aryl chlorides often require more thermal energy.

  • Recommended Action: Ensure your reaction temperature is sufficiently high, typically in the range of 90-110 °C .[7][8]

Below is a workflow to guide your troubleshooting process for low or no conversion.

troubleshooting_workflow start Start: Low/No Conversion catalyst Step 1: Is the catalyst system optimal? (e.g., Pd/SPhos, PEPPSI-iPr) start->catalyst catalyst->start No, Screen Catalysts base_solvent Step 2: Is the base/solvent appropriate? (e.g., K3PO4 in Dioxane/H2O) catalyst->base_solvent Yes base_solvent->start No, Screen Base/Solvent temp Step 3: Is the temperature high enough? (e.g., 90-110 °C) base_solvent->temp Yes temp->start No, Increase Temp reagents Step 4: Check reagent quality and reaction setup. (Degassing, boronic acid stability) temp->reagents Yes success Reaction Optimized reagents->success All Checks Pass suzuki_cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pdiix R¹-Pd(II)L_n-X oa->pdiix trans Transmetalation pdiix->trans pdiir1r2 R¹-Pd(II)L_n-R² trans->pdiir1r2 re Reductive Elimination pdiir1r2->re re->pd0 product R¹-R² re->product aryl_halide R¹-X (Ar-Cl) [CHALLENGE POINT 1] aryl_halide->oa boronic_acid R²-B(OH)₂ + Base borate [R²-B(OH)₃]⁻ (Active Boronate) boronic_acid->borate borate->trans

References

Improving the yield and purity of 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-methylpyridin-3-ol

Welcome to the Technical Support Center for the synthesis and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. The following FAQs and troubleshooting guides are based on established principles of pyridine chemistry and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A prevalent strategy involves a multi-step synthesis starting from a readily available picoline derivative. A common pathway is the nitration of 2-amino-6-methylpyridine, followed by diazotization to introduce the hydroxyl group, and subsequent chlorination. Another approach involves the direct chlorination of 2-methylpyridin-3-ol. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am observing a low overall yield. What are the most likely causes?

A2: Low yields in multi-step pyridine synthesis can often be attributed to several factors. Incomplete conversion at any of the synthetic steps (nitration, reduction, diazotization, or chlorination) is a primary cause. Additionally, suboptimal reaction conditions, such as incorrect temperature control or inappropriate reagent stoichiometry, can significantly impact the yield. Side reactions, particularly the formation of phenolic byproducts during diazotization, are also a common cause of yield loss[1].

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Common impurities can include unreacted starting materials or intermediates from previous steps, such as residual nitro or amino precursors. A significant byproduct can be the corresponding phenol formed by the reaction of the diazonium salt with water during the Sandmeyer reaction[1]. Over-chlorinated or under-chlorinated pyridine species can also be present.

Q4: How can I effectively purify the final product?

A4: A combination of purification techniques is often most effective. Acid-base extraction is a powerful method for separating basic pyridine compounds from non-basic impurities[2]. If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material. For complex mixtures or to remove stubborn impurities, column chromatography on silica gel is recommended. Tailing of the basic pyridine product on the silica gel can be mitigated by adding a small amount of a base, such as triethylamine, to the eluent[2].

Q5: Is the chloro-substituent susceptible to hydrolysis?

A5: Yes, the chlorine atom on the pyridine ring can undergo hydrolysis, especially under basic conditions or at elevated temperatures, to yield the corresponding diol. The rate of hydrolysis can be influenced by the electronic properties of other substituents on the ring[3]. It is crucial to control the pH and temperature during workup and purification to minimize this side reaction.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound, based on a plausible synthetic route.

Hypothetical Synthetic Workflow:

The following workflow is a common approach for the synthesis of substituted pyridinols.

Synthetic Workflow A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B Nitration (HNO3/H2SO4) C 6-Chloro-2-methyl-3-nitropyridine B->C Sandmeyer Reaction (NaNO2, HCl, CuCl) D 3-Amino-6-chloro-2-methylpyridine C->D Reduction (e.g., Fe/HCl or H2/Pd-C) E This compound D->E Diazotization & Hydrolysis (NaNO2, H2SO4)

Caption: Plausible synthetic route for this compound.

Guide 1: Low Yield in the Nitration Step (A -> B)
Problem Potential Cause Troubleshooting & Optimization
Low conversion to the nitro-product Insufficiently strong nitrating conditions. The nitration of pyridine rings, which are electron-deficient, can be challenging. Ensure the use of a potent nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid.
Reaction temperature is too low. While controlling the temperature to prevent runaway reactions is crucial, excessively low temperatures can slow the reaction rate. Monitor the reaction by TLC and consider a modest increase in temperature if the reaction is sluggish.
Formation of multiple nitrated isomers. The directing effects of the amino and methyl groups can lead to the formation of other nitrated isomers. Maintain a low reaction temperature to improve regioselectivity. Purification by column chromatography may be necessary to isolate the desired 3-nitro isomer.
Experimental Protocol: Nitration of 2-Amino-6-methylpyridine
  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

  • Slowly add 2-amino-6-methylpyridine while maintaining the temperature below 10°C.

  • In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude 2-amino-6-methyl-3-nitropyridine.

Guide 2: Poor Yield or Side Products in the Sandmeyer Reaction (B -> C or D -> E)
Problem Potential Cause Troubleshooting & Optimization
Low yield of the desired chloro- or hydroxy-product Decomposition of the diazonium salt. Diazonium salts of pyridines can be unstable. It is critical to maintain a low temperature (typically 0-5°C) throughout the diazotization and subsequent reaction. Prepare the diazonium salt in situ and use it immediately.
Formation of a phenolic byproduct Reaction of the diazonium salt with water. This is a common side reaction in Sandmeyer reactions[1]. To minimize this, ensure that the concentration of the copper(I) chloride (for chlorination) is sufficiently high and that the reaction is not unnecessarily prolonged. For the hydrolysis step to form the pyridinol, this is the desired reaction.
Incomplete reaction Inefficient diazotization. Ensure the complete conversion of the amine to the diazonium salt by using a slight excess of sodium nitrite and a sufficiently acidic medium. The absence of nitrous acid (indicated by a negative starch-iodide paper test) suggests the need for additional sodium nitrite.
Experimental Protocol: Diazotization and Hydrolysis of 3-Amino-6-chloro-2-methylpyridine
  • Dissolve 3-amino-6-chloro-2-methylpyridine in a suitable acidic solution (e.g., dilute sulfuric acid).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

  • Monitor the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • After the addition is complete, continue stirring at 0-5°C for a short period.

  • To facilitate hydrolysis, the solution can be gently warmed. The progress of the reaction should be monitored by TLC.

  • Neutralize the reaction mixture to precipitate the crude this compound.

  • Filter the product, wash with cold water, and dry.

Purification Strategies

The following table summarizes effective purification techniques for this compound.

Technique Description Tips for Success
Acid-Base Extraction The basic pyridine nitrogen allows for its extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product is then recovered by basifying the aqueous phase and re-extracting.[2]Use dilute hydrochloric acid for the initial extraction and a base like sodium bicarbonate or sodium hydroxide for neutralization. Be mindful of the potential for hydrolysis of the chloro-group under strongly basic conditions.
Recrystallization If the crude product is a solid, recrystallization from a suitable solvent can significantly improve purity.Screen various solvents and solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Column Chromatography Effective for separating the desired product from closely related impurities.To prevent peak tailing of the basic pyridine product on the silica gel, add a small percentage (0.5-1%) of triethylamine or ammonia to the eluent system[2].

Logical Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture by TLC/LC-MS start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Major Side Products? incomplete->side_products No optimize Optimize Reaction Conditions (Temp., Time, Stoichiometry) incomplete->optimize Yes purification Review Purification Strategy side_products->purification No hydrolysis Check for Hydrolysis (e.g., presence of diol) side_products->hydrolysis Yes end Improved Yield and Purity optimize->end extraction Optimize Acid-Base Extraction purification->extraction hydrolysis->optimize chromatography Optimize Chromatography (e.g., add base to eluent) extraction->chromatography crystallization Attempt Recrystallization chromatography->crystallization crystallization->end

Caption: A decision-making workflow for troubleshooting synthesis and purification.

References

Troubleshooting guide for the synthesis of 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-2-methylpyridin-3-ol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to navigate the complexities of this synthesis with confidence and scientific rigor.

Frequently Asked Questions (FAQs) & Troubleshooting

The most common and reliable route to this compound involves the diazotization of the corresponding amine precursor, 6-Chloro-2-methylpyridin-3-amine, followed by hydrolysis of the diazonium salt. Our troubleshooting guide is structured around the critical stages of this process.

Diagram: General Synthetic Workflow

G cluster_prep Preparation & QC cluster_reaction Reaction Sequence cluster_purification Isolation & Analysis SM_QC Starting Material QC (6-Chloro-2-methylpyridin-3-amine) Diazotization Step 1: Diazotization (NaNO₂, H₂SO₄, 0-5 °C) SM_QC->Diazotization Purity Confirmed Hydrolysis Step 2: Hydrolysis (Heat, H₂O) Diazotization->Hydrolysis Diazonium Salt Formed Workup Workup & Extraction Hydrolysis->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification FP_QC Final Product QC (NMR, MS, Purity) Purification->FP_QC

Caption: High-level workflow for the synthesis of this compound.

Section 1: Starting Material and Reagents

Question: My starting material, 6-Chloro-2-methylpyridin-3-amine, appears discolored. Does purity significantly impact the reaction, and how should I purify it?

Answer: Yes, the purity of the starting amine is critical. Impurities can interfere with the diazotization process, leading to side reactions and the formation of colored, often tarry, byproducts, which significantly lowers the yield and complicates purification.

  • Causality: The diazotization reaction is sensitive to nucleophilic impurities that can react with the highly electrophilic nitrosonium ion (NO⁺) or the diazonium salt itself. This leads to undesired coupling products.

  • Quality Control: Before starting, verify the purity of 6-Chloro-2-methylpyridin-3-amine (CAS 164666-68-6) by checking its melting point (expected ~69-73 °C) and acquiring a ¹H NMR spectrum.[1]

  • Purification Protocol: If impurities are suspected, recrystallization is often effective. A common solvent system is ethanol/water or toluene/heptane. For more persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be necessary. Due to the basic nature of the pyridine, peak tailing on silica can be an issue; this can often be mitigated by adding a small amount (0.5-1%) of triethylamine to the eluent.[2]

Section 2: The Diazotization Step

Question: I am observing a very low yield, and the reaction mixture turns dark brown immediately upon adding sodium nitrite. What is causing this, and how can I prevent it?

Answer: This is a classic symptom of diazonium salt instability and decomposition. The key to a successful diazotization is meticulous temperature control and the controlled generation of the diazonium intermediate.

  • Mechanistic Insight: The reaction involves the formation of an aryl diazonium salt from a primary aromatic amine.[3] These salts, particularly on electron-rich heterocyclic systems, can be unstable and prone to premature decomposition or unwanted side reactions if the temperature rises. The classical Sandmeyer reaction relies on the controlled decomposition of this intermediate.[4][5][6]

  • Core Problem & Solution:

    • Temperature Excursion: The primary cause is poor temperature control. The reaction is exothermic and must be maintained between 0 and 5 °C . Exceeding this range allows the diazonium salt to decompose into a complex mixture of phenolic and polymeric tars.

      • Actionable Advice: Use an ice/salt bath for cooling and add the sodium nitrite solution dropwise, ensuring the internal temperature never exceeds 5 °C.

    • Localized High Concentration of Nitrite: Adding the sodium nitrite solution too quickly or as a solid can create "hot spots" of high concentration, leading to rapid, uncontrolled reaction and decomposition.

      • Actionable Advice: Prepare a solution of sodium nitrite in water and add it slowly (dropwise) via an addition funnel below the surface of the reaction mixture with vigorous stirring.

Question: My reaction is not going to completion, and I see starting material in my crude product. Should I add more sodium nitrite?

Answer: Not necessarily. While stoichiometry is important, incomplete conversion is often related to the reaction medium or the generation of the active nitrosating agent.

  • Causality: Nitrous acid (HNO₂), the active agent, is generated in situ from sodium nitrite and a strong acid.[3] If the acidity is insufficient, or if the amine is not fully protonated and dissolved, the reaction will be slow or incomplete.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: The starting amine must be fully dissolved in the acidic solution before cooling and adding the nitrite. If it precipitates upon cooling, you may need to adjust the acid concentration or add a co-solvent.

    • Verify Acid Stoichiometry: At least two equivalents of acid are mechanistically required: one to protonate the amine and another to react with sodium nitrite. In practice, using a larger excess of acid (e.g., concentrated sulfuric acid in water) is common to maintain a strongly acidic medium.

    • Monitor the Reaction: Before proceeding to the hydrolysis step, you can test for the presence of excess nitrous acid using starch-iodide paper (will turn blue/black). A slight excess indicates the diazotization is likely complete.

Diagram: Troubleshooting Low Yield in Diazotization

G start Low Yield or Decomposition q1 Was the internal temperature kept between 0-5 °C? start->q1 q2 Was the NaNO₂ solution added slowly and dropwise? q1->q2 Yes sol1 Solution: Improve cooling (ice/salt bath). Monitor internal temperature. q1->sol1 No q3 Was the starting amine fully dissolved before NaNO₂ addition? q2->q3 Yes sol2 Solution: Add NaNO₂ as a dilute solution via addition funnel with vigorous stirring. q2->sol2 No q4 Was a slight excess of nitrous acid confirmed? q3->q4 Yes sol3 Solution: Ensure sufficient acid is used for complete protonation and dissolution. q3->sol3 No sol4 Solution: Check stoichiometry of NaNO₂. Consider adding a small additional portion if needed. q4->sol4 No

Caption: Decision-making workflow for troubleshooting the critical diazotization step.

Section 3: Hydrolysis and Product Isolation

Question: After heating the diazonium salt solution, my overall yield of this compound is still poor. What factors influence the efficiency of the hydrolysis step?

Answer: The hydrolysis of the diazonium salt to form the phenol is a competitive process. The yield is highly dependent on temperature, reaction time, and the prevention of side reactions.

  • Mechanistic Considerations: The substitution of the diazonium group with a hydroxyl group from water is the desired pathway.[5][7] However, the intermediate aryl cation/radical can also react with other nucleophiles or be reduced, leading to byproducts.

  • Optimization Strategies:

    • Controlled Heating: After diazotization is complete, the solution should be heated gradually. A common procedure is to warm to 50-70 °C and hold until nitrogen evolution ceases. Boiling too aggressively can promote polymerization and tar formation.

    • Quenching Excess Nitrite: Before heating, it is good practice to quench any residual nitrous acid by adding a small amount of urea or sulfamic acid until a starch-iodide test is negative. This prevents unwanted nitrosation reactions at higher temperatures.

    • Workup and Extraction: The product, this compound, is a phenolic compound. After cooling the reaction mixture, it needs to be neutralized carefully. Adjusting the pH to be slightly acidic to neutral (pH ~6-7) is crucial before extraction with an organic solvent like ethyl acetate or dichloromethane. If the solution is too basic, the product will be deprotonated to the phenoxide and remain in the aqueous layer, drastically reducing your isolated yield.

Table 1: Typical Reagent Profile for Synthesis
ReagentCAS NumberMol. Weight ( g/mol )Molar Eq.Notes
6-Chloro-2-methylpyridin-3-amine164666-68-6142.591.0Starting material; ensure high purity.
Sulfuric Acid (98%)7664-93-998.083.0 - 5.0Used in excess to ensure acidic medium and full protonation.
Sodium Nitrite (NaNO₂)7632-00-069.001.05 - 1.1Use a slight excess to ensure complete reaction.
Urea (optional quencher)57-13-660.06~0.1Added after diazotization to destroy excess nitrous acid.
Water (H₂O)7732-18-518.02SolventUsed to dissolve reagents and for the final hydrolysis step.

Experimental Protocols

Protocol 1: Synthesis of this compound

Safety Warning: This procedure involves strong acids and potentially unstable intermediates. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Amine Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 6-Chloro-2-methylpyridin-3-amine (1.0 eq) with a 1:4 (v/v) mixture of concentrated sulfuric acid (4.0 eq) and water. Stir until all solids have dissolved.

  • Cooling: Cool the reaction vessel in an ice/salt bath to an internal temperature of 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution via the addition funnel, ensuring the internal temperature is strictly maintained between 0 and 5 °C . The addition should take approximately 30-45 minutes.

  • Stirring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature. Then, slowly heat the flask in a water bath to 60-70 °C. You will observe vigorous evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorb Crude Product: Dissolve the crude oil/solid in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Prepare Column: Prepare a silica gel column packed in hexanes.

  • Elution: Load the adsorbed product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes and gradually increasing to 30% EtOAc/Hexanes).

  • Collect Fractions: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.[8]

References

Technical Support Center: Purification of 6-Chloro-2-methylpyridin-3-ol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-methylpyridin-3-ol. As a key intermediate in pharmaceutical and agrochemical research, achieving high purity of this compound is critical for downstream applications and ensuring reproducible results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, particularly when synthesized via the diazotization of 6-Chloro-2-methylpyridin-3-amine.

I. Overview of the Synthesis and Potential Impurity Formation

The synthesis of this compound is commonly achieved through the diazotization of 6-Chloro-2-methylpyridin-3-amine, followed by hydrolysis of the resulting diazonium salt. This process, while effective, can lead to the formation of several impurities that may co-purify with the desired product, impacting yield and purity.

cluster_0 Reaction Pathway cluster_1 Potential Impurity Formation Starting Material 6-Chloro-2-methylpyridin-3-amine Diazonium Salt Diazonium Salt Intermediate Starting Material->Diazonium Salt Diazotization (NaNO₂, aq. acid) Unreacted SM Unreacted Starting Material Starting Material->Unreacted SM Isomeric Pyridinol Isomeric Pyridinol Starting Material->Isomeric Pyridinol Impurity in Starting Material Product This compound Diazonium Salt->Product Hydrolysis (H₂O) Azo Compound Azo-Coupled Byproduct Diazonium Salt->Azo Compound Coupling with unreacted amine Dechlorinated Product Dechlorinated Pyridinol Diazonium Salt->Dechlorinated Product Reductive Dechlorination

Caption: Synthetic pathway and potential impurity formation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.

Problem 1: Low Purity of the Isolated Product Despite Aqueous Work-up

Symptom: The isolated solid after initial precipitation from the reaction mixture shows significant impurities by TLC, HPLC, or NMR analysis.

Possible Causes & Solutions:

  • Incomplete Reaction or Excess Starting Material: The presence of unreacted 6-Chloro-2-methylpyridin-3-amine is a common impurity.

    • Causality: Insufficient diazotizing agent (e.g., sodium nitrite) or non-optimal reaction temperature can lead to incomplete conversion.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material before work-up.

      • pH Adjustment during Work-up: The basicity of the starting amine allows for its separation from the phenolic product. After quenching the reaction, carefully adjust the pH of the aqueous solution to be slightly acidic (pH 5-6). The product, being a pyridinol, is less soluble and will precipitate, while the more basic starting amine remains in the acidic solution.

  • Formation of Azo-Coupled Byproducts: Diazonium salts are electrophilic and can react with the electron-rich starting amine to form brightly colored azo compounds.

    • Causality: This side reaction is favored if the addition of the diazotizing agent is too slow or if there is a high local concentration of the starting amine.

    • Solution:

      • Controlled Addition: Add the solution of the diazotizing agent (e.g., aqueous sodium nitrite) slowly and subsurface to the cooled acidic solution of the amine to ensure rapid mixing and minimize localized high concentrations of the diazonium salt.

      • Chromatographic Purification: Azo compounds are often highly colored and can be separated from the desired product by column chromatography.

  • Co-precipitation of Impurities: Other byproducts may have similar solubility profiles to the product and co-precipitate during the work-up.

    • Causality: The crude product often contains a mixture of compounds with varying polarities.

    • Solution:

      • Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying crystalline solids. A solvent screen should be performed to identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

      • Slurry Wash: Slurrying the crude solid in a solvent in which the product is sparingly soluble but the impurities are more soluble can effectively wash away contaminants.

ParameterRecommended ValueRationale
Reaction Temperature 0-5 °CStabilizes the diazonium salt intermediate, minimizing decomposition and side reactions.
Acid Concentration e.g., 1-2 M H₂SO₄Ensures complete dissolution of the amine starting material and provides the necessary acidic environment for diazotization.
pH for Precipitation 5-6Maximizes the precipitation of the phenolic product while keeping the more basic starting amine protonated and in solution.
Problem 2: Oily or Gummy Product Instead of a Crystalline Solid

Symptom: The product does not precipitate as a solid upon quenching the reaction or remains as an oil after solvent removal.

Possible Causes & Solutions:

  • Presence of Tarry Byproducts: Overly harsh reaction conditions can lead to the formation of polymeric or tarry materials.

    • Causality: Elevated temperatures or high concentrations of strong acids can promote decomposition of the diazonium salt or other reactive species.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature below 5 °C throughout the addition of the diazotizing agent.

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes help in removing more soluble, oily impurities and nucleating the desired product.

  • Incomplete Hydrolysis of the Diazonium Salt: The diazonium salt itself may be present in the crude product.

    • Causality: Insufficient time or temperature for the hydrolysis step.

    • Solution:

      • Controlled Warming: After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature or slightly above to ensure complete hydrolysis of the diazonium salt to the desired pyridinol. Monitor the disappearance of the diazonium intermediate if possible.

Problem 3: Presence of an Isomeric Impurity

Symptom: Analytical data (e.g., NMR, HPLC) indicates the presence of an isomer of this compound.

Possible Causes & Solutions:

  • Impurity in the Starting Material: The starting 6-Chloro-2-methylpyridin-3-amine may contain isomeric impurities from its synthesis.

    • Causality: The synthesis of substituted pyridines can sometimes yield a mixture of isomers that are difficult to separate.

    • Solution:

      • Purity Check of Starting Material: Always analyze the purity of the starting amine before use. If significant isomeric impurities are present, purify the starting material first, for example, by recrystallization of its salt.

      • Specialized Chromatography: Separation of positional isomers can be challenging. Specialized chromatographic techniques, such as using columns with different selectivities (e.g., those capable of hydrogen bonding interactions) or employing different mobile phase compositions, may be necessary.[1]

Crude Product Crude this compound Aqueous Workup Aqueous Work-up (pH adjustment) Crude Product->Aqueous Workup Filtration Filtration Aqueous Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization If solid Column Chromatography Column Chromatography Filtration->Column Chromatography If oily or impure Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: General purification workflow for this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the diazotization reaction?

A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to clearly separate the starting amine from the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, HPLC can be used.

Q2: My final product is off-white or slightly colored. How can I decolorize it?

A2: The color is likely due to trace amounts of azo-coupled byproducts. Recrystallization with the addition of a small amount of activated charcoal can often remove these colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Q3: What are the key safety precautions to take during a diazotization reaction?

A3: Diazonium salts can be explosive when isolated and dry. Therefore, they are almost always generated and used in situ in solution. The reaction should be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood.

Q4: Can I use a different acid for the diazotization?

A4: Yes, other mineral acids like hydrochloric acid (HCl) can be used. However, be aware that the counter-ion can sometimes participate in side reactions. Sulfuric acid is often preferred as the sulfate anion is less nucleophilic.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis and Purification of this compound
  • Dissolution: Dissolve 6-Chloro-2-methylpyridin-3-amine in dilute sulfuric acid (e.g., 1.5 M) and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise and subsurface to the cooled amine solution, maintaining the temperature below 5 °C.

  • Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete hydrolysis of the diazonium salt.

  • Precipitation: Carefully adjust the pH of the reaction mixture to 5-6 with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate). The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water.

  • Drying: Dry the solid under vacuum.

  • Purification (if necessary):

    • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water, acetone/water).

    • Column Chromatography: If the product is oily or highly impure, purify it by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers.

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from --INVALID-LINK--

References

Navigating the Stability Landscape of 6-Chloro-2-methylpyridin-3-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation pathways of this compound. As your partner in research, we aim to equip you with the knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and success of your work.

Section 1: Understanding the Core Stability Profile

This compound is a substituted pyridine derivative with a unique combination of functional groups that dictate its reactivity and stability. The presence of a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring creates a molecule with specific electronic and steric properties. Understanding these inherent characteristics is the first step in predicting its behavior under various experimental conditions.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by three features:

  • The Chloropyridine Ring: The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring makes the ring susceptible to nucleophilic substitution, particularly at the 6-position.

  • The Phenolic Hydroxyl Group: The -OH group at the 3-position is acidic and can be deprotonated, making the molecule sensitive to pH changes. It is also a site for potential oxidation.

  • The Methyl Group: The methyl group at the 2-position can influence the steric accessibility of adjacent functional groups and may be a site for oxidation under harsh conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[1] Inert atmosphere packaging is recommended to prevent oxidation. For long-term storage, keeping it in a freezer at or below -20°C is advisable.[2]

Q3: Is this compound sensitive to light?

A3: Yes, similar to many pyridine derivatives, this compound may be photolabile.[3] Exposure to UV or prolonged exposure to ambient light can potentially lead to photodegradation. It is crucial to handle the compound in amber vials or under low-light conditions.

Section 2: Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Unexpected Degradation in Solution

Symptom: You observe the appearance of new peaks in your HPLC chromatogram when analyzing a solution of this compound that has been stored for a short period.

Probable Causes & Solutions:

  • Hydrolysis: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis, especially at non-neutral pH.

    • Causality: At acidic or basic pH, the pyridine nitrogen can be protonated or the hydroxyl group deprotonated, respectively, which can activate the ring towards nucleophilic attack by water or hydroxide ions, leading to the replacement of the chlorine atom with a hydroxyl group.

    • Solution: Maintain the pH of your solutions within a neutral range (pH 6-8) using a suitable buffer system. If the experiment requires acidic or basic conditions, prepare fresh solutions and use them immediately. A forced degradation study under acidic and basic conditions can help identify the specific degradation products.[4]

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or light.

    • Causality: Phenols can be oxidized to quinone-type structures. This process can be catalyzed by trace metal impurities.

    • Solution: Degas your solvents before use to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental setup. Use high-purity solvents and ensure all glassware is thoroughly cleaned to remove any metal contaminants.

Issue 2: Poor Recovery or Inconsistent Results in Assays

Symptom: You are experiencing low recovery of this compound from your samples or significant variability between replicate measurements.

Probable Causes & Solutions:

  • Adsorption to Surfaces: The polar nature of the molecule can lead to its adsorption onto glass or plastic surfaces, especially at low concentrations.

    • Causality: The hydroxyl and pyridine nitrogen can form hydrogen bonds with silanol groups on glass surfaces or polar sites on plastics.

    • Solution: Silanize your glassware to reduce active adsorption sites. For plasticware, consider using low-retention polypropylene or pre-rinsing with a solution of the compound.

  • Incompatibility with Excipients or Other Formulation Components: If working with a formulated product, interactions with excipients can lead to degradation.

    • Causality: Certain excipients can have reactive impurities or can create a microenvironment (e.g., localized high pH) that promotes degradation.[5]

    • Solution: Conduct drug-excipient compatibility studies by preparing binary mixtures of this compound and each excipient and storing them under accelerated conditions (e.g., elevated temperature and humidity).[5] Analyze the mixtures at various time points to identify any potential incompatibilities.

Section 3: Predicted Degradation Pathways

While specific degradation pathways for this compound are not extensively reported in the literature, based on the chemical structure and the behavior of related compounds, we can predict the following primary degradation routes. These pathways should be investigated through forced degradation studies as outlined in ICH guidelines.[4][6]

A. Hydrolytic Degradation

Under aqueous acidic or basic conditions, the primary degradation pathway is likely the hydrolysis of the C-Cl bond to form 2-methylpyridine-3,6-diol.

Hydrolysis This compound This compound 2-Methylpyridine-3,6-diol 2-Methylpyridine-3,6-diol This compound->2-Methylpyridine-3,6-diol H2O / H+ or OH-

Caption: Predicted hydrolytic degradation pathway.

B. Oxidative Degradation

In the presence of oxidizing agents (e.g., hydrogen peroxide) or under oxidative stress, the phenolic ring is susceptible to oxidation. This could lead to the formation of quinone-like structures or ring-opened products.

Oxidation This compound This compound Quinone-like Intermediates Quinone-like Intermediates This compound->Quinone-like Intermediates [O] Ring-Opened Products Ring-Opened Products Quinone-like Intermediates->Ring-Opened Products

Caption: Predicted oxidative degradation pathway.

C. Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. A likely pathway involves the homolytic cleavage of the C-Cl bond to form a pyridinyl radical, which can then undergo further reactions such as dimerization or reaction with solvent. Photodegradation of chloropyridines can lead to the formation of various photoproducts, including hydroxylated and dehalogenated species.[7]

Photolysis This compound This compound Pyridinyl Radical Pyridinyl Radical This compound->Pyridinyl Radical Photoproducts (e.g., dimers, hydroxylated species) Photoproducts (e.g., dimers, hydroxylated species) Pyridinyl Radical->Photoproducts (e.g., dimers, hydroxylated species)

Caption: Predicted photolytic degradation pathway.

D. Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The likely initial steps could involve decarboxylation if the hydroxyl group is oxidized to a carboxylic acid, or cleavage of the C-Cl bond. The hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

Thermal_Degradation This compound This compound Decomposition Products\n(NOx, CO, CO2, HCl) Decomposition Products (NOx, CO, CO2, HCl) This compound->Decomposition Products\n(NOx, CO, CO2, HCl) High Temperature

Caption: Predicted thermal degradation products.

Section 4: Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and identify its degradation products, a forced degradation study is essential. The following protocols provide a starting point for these investigations.

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC-PDA-MS method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Use the MS data to propose structures for the major degradation products.

  • Calculate the percentage of degradation. A target degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[9]

Table 1: Summary of Forced Degradation Conditions and Expected Observations
Stress ConditionReagent/ParameterDurationExpected Degradation PathwayPotential Major Degradation Product(s)
Acid Hydrolysis 0.1 N HCl at 60°C24 hoursHydrolysis2-Methylpyridine-3,6-diol
Base Hydrolysis 0.1 N NaOH at RT2 hoursHydrolysis2-Methylpyridine-3,6-diol
Oxidation 3% H₂O₂ at RT24 hoursOxidationQuinone-like species, ring-opened products
Thermal 80°C48 hoursThermal DecompositionVarious decomposition products
Photolytic 1.2 million lux hours & 200 Wh/m²As per ICH Q1BPhotodegradationDechlorinated and hydroxylated products, dimers

Section 5: Concluding Remarks

The stability of this compound is a critical parameter that can significantly impact the reliability and reproducibility of your research. By understanding its inherent chemical properties and potential degradation pathways, you can proactively design robust experimental protocols and troubleshoot issues as they arise. This guide provides a foundational framework for your stability investigations. We strongly recommend performing comprehensive forced degradation studies to confirm the predicted pathways and to develop a validated stability-indicating method for your specific application. Our team of application scientists is available to provide further support and guidance for your research endeavors.

References

Preventing byproduct formation in 6-Chloro-2-methylpyridin-3-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Chloro-2-methylpyridin-3-ol (CAS 218770-02-6). This versatile heterocyclic intermediate is a critical building block in the synthesis of pharmaceuticals and other complex organic molecules. Its ambident nucleophilic nature, stemming from the hydroxyl group and the pyridine nitrogen, presents unique challenges in controlling reaction selectivity. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you minimize byproduct formation and maximize the yield and purity of your desired product.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during reactions with this compound.

Q1: My O-alkylation reaction is producing a significant amount of an N-alkylated byproduct. How can I improve O-selectivity?

A1: This is a classic challenge of competing N- vs. O-alkylation with pyridinol systems.[1][2] O-alkylation is favored under conditions that promote reaction at the more electronegative oxygen atom. To enhance O-selectivity, consider the following:

  • Base Selection: Use a hard base like sodium hydride (NaH) or potassium carbonate (K2CO3). These bases generate the oxygen anion (phenoxide-like) which is a hard nucleophile, favoring reaction with hard electrophiles (alkyl halides).

  • Solvent Choice: Polar aprotic solvents like DMF or THF can stabilize the oxygen anion and promote O-alkylation.

  • Counter-ion Effect: In some cases, the choice of counter-ion can influence selectivity. For instance, silver salts are known to promote O-alkylation in certain pyridone systems.[1]

  • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically controlled product.

Q2: I'm observing a dark coloration and decomposition in my reaction mixture, especially under strong basic conditions. What is happening?

A2: Pyridine rings, particularly those with electron-withdrawing groups like chlorine, can be susceptible to decomposition under harsh basic conditions or elevated temperatures. The dark color often indicates the formation of polymeric or degradation byproducts.

  • Mitigation: Use the mildest base effective for your transformation. Consider bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) instead of stronger options like NaH if possible. Ensure slow, portion-wise addition of the base at a controlled temperature (e.g., 0 °C) to avoid localized heat and concentration spikes. Maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

Q3: My reaction is sluggish, and upon workup, I recover mostly unreacted starting material. How can I drive the reaction to completion?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Activation: The base may not be strong enough to fully deprotonate the hydroxyl group. If using K2CO3, ensure it is finely powdered and dry. For very unreactive electrophiles, a stronger base like NaH might be necessary, but must be used with care.[3]

  • Poor Reagent Quality: Verify the purity and reactivity of your alkylating agent. Alkyl halides can degrade over time.

  • Temperature: While low temperatures favor selectivity, the reaction may require heating to proceed at a reasonable rate. Experiment with a gradual increase in temperature (e.g., from room temperature to 40-50 °C) while monitoring for byproduct formation via TLC or LC-MS.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

The hydroxyl group of this compound is part of a vinylogous amide system, leading to its existence in equilibrium with its pyridone tautomer. This gives rise to two potential sites for alkylation: the oxygen atom and the nitrogen atom. The ratio of N- to O-alkylation is highly dependent on reaction conditions.[2][4]

Causality Analysis:

  • Hard and Soft Acids and Bases (HSAB) Theory: The deprotonated intermediate is an ambident nucleophile. The oxygen anion is a "hard" nucleophile, while the nitrogen is "softer." Hard electrophiles (like alkyl halides) preferentially react with the hard oxygen center.

  • Kinetic vs. Thermodynamic Control: N-alkylation is often the kinetically favored product, while O-alkylation can be the thermodynamically more stable product. Reaction conditions dictate which pathway dominates.

Troubleshooting Workflow:

G start High N-Alkylation Byproduct Detected base Analyze Base: Is it a soft base (e.g., organic amine)? start->base solvent Analyze Solvent: Is it a polar protic solvent (e.g., EtOH)? start->solvent temp Analyze Temperature: Is the reaction run at high temp? start->temp sol_base ACTION: Switch to a harder base (K2CO3, NaH). Ensure base is anhydrous. base->sol_base sol_solvent ACTION: Switch to a polar aprotic solvent (DMF, THF, Acetonitrile). solvent->sol_solvent sol_temp ACTION: Reduce reaction temperature. Start at 0°C and slowly warm if needed. temp->sol_temp end_node Improved O-Selectivity sol_base->end_node sol_solvent->end_node sol_temp->end_node

Caption: Troubleshooting flowchart for N-alkylation.

Parameter Optimization Summary:

ParameterTo Favor O-Alkylation (Desired)To Favor N-Alkylation (Byproduct)Rationale
Base Hard bases (K2CO3, Cs2CO3, NaH)Soft bases (e.g., organic amines)Hard-hard interactions (O-anion, alkyl halide) are favored.[2]
Solvent Polar Aprotic (DMF, THF, CH3CN)Polar Protic (EtOH, MeOH)Aprotic solvents solvate the cation, leaving the oxygen anion more nucleophilic.
Temperature Lower (0 °C to RT)Higher (>50 °C)Lower temperatures often favor the thermodynamic product and improve selectivity.
Alkylating Agent Hard (R-I, R-Br, R-OTs)Softer reagentsSteric hindrance around the nitrogen can also disfavor N-alkylation.[5]

Part 3: Preventative Strategies & Experimental Protocols

Proactive experimental design is the most effective way to prevent byproduct formation.

Best Practices for High-Purity Synthesis
  • Inert Atmosphere: Always conduct reactions under an inert atmosphere of nitrogen or argon. This prevents oxidative side reactions which can lead to colored impurities.

  • Anhydrous Conditions: Water can interfere with the base and hydrolyze sensitive reagents. Use anhydrous solvents and dry glassware thoroughly.

  • Controlled Reagent Addition: Add strong bases (like NaH) or highly reactive electrophiles slowly and at a reduced temperature (e.g., 0 °C) to control the reaction exotherm and prevent localized high concentrations that can lead to side reactions.[3]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This allows you to stop the reaction at the optimal time, preventing the formation of further byproducts from over-reaction or decomposition of the desired product.

Protocol: High-Selectivity O-Ethylation of this compound

This protocol is designed to maximize the yield of the O-ethylated product while minimizing N-ethylation.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K2CO3), finely powdered, anhydrous (1.5 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous K2CO3 (1.5 eq).

  • Add anhydrous DMF via syringe until a stirrable suspension is formed (approx. 5-10 mL per gram of starting material).

  • Stir the suspension at room temperature for 30 minutes to ensure adequate mixing and salt formation.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add ethyl iodide (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to obtain the pure 3-ethoxy-6-chloro-2-methylpyridine.

Reaction Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactant & K2CO3 in Anhydrous DMF prep2 Stir 30 min at RT prep1->prep2 react1 Cool to 0°C prep2->react1 react2 Add EtI Dropwise (T < 5°C) react1->react2 react3 Stir at RT for 4-6h (Monitor by TLC) react2->react3 workup1 Quench with Water react3->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Dry, Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 final final workup4->final Pure O-Alkylated Product

Caption: Step-by-step workflow for selective O-alkylation.

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-2-methylpyridin-3-ol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the synthetic pathway, focusing on troubleshooting common issues and answering frequently asked questions to ensure a robust and scalable process.

PART 1: Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. The most common and reliable route proceeds from 2-Amino-6-methylpyridine, leveraging a series of well-established aromatic transformations. The overall strategy involves the sequential introduction of substituents onto the pyridine ring, culminating in the desired product.

The key transformations are:

  • Nitration: Introduction of a nitro group at the 3-position.

  • Chlorination (Sandmeyer Reaction): Conversion of the 2-amino group to a chloro group via a diazonium salt intermediate.

  • Nitro Group Reduction: Reduction of the 3-nitro group to an amine.

  • Hydrolysis (via Diazotization): Conversion of the 3-amino group to the final hydroxyl group.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B  Nitration (H2SO4, HNO3) C 2-Chloro-6-methyl-3-nitropyridine B->C  Sandmeyer Reaction (NaNO2, HCl, CuCl) D 6-Chloro-2-methylpyridin-3-amine C->D  Reduction (e.g., Fe/HCl or H2/Pd-C) E This compound D->E  Diazotization & Hydrolysis (NaNO2, H2SO4, H2O, Δ)

Caption: Overall synthetic route to this compound.

PART 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, providing clarity on reagent choices and reaction mechanisms.

Step 1: Nitration

Q1: Why is a mixture of concentrated sulfuric acid and nitric acid used for the nitration of 2-Amino-6-methylpyridine? A1: The combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species required for the electrophilic aromatic substitution on the pyridine ring. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. This strong acidic medium is necessary to achieve efficient nitration.

Q2: What is the expected regioselectivity for this nitration, and why? A2: The nitration of 2-Amino-6-methylpyridine is directed to the 3- and 5-positions, which are activated by the ortho,para-directing amino group. However, the 3-position is generally favored due to reduced steric hindrance from the adjacent methyl group compared to the 5-position. The amino group is a powerful activating group, making this reaction proceed under relatively controlled conditions.

Step 2: Sandmeyer Reaction (Chlorination)

Q3: What is the mechanism of the Sandmeyer reaction and the role of the copper(I) catalyst?[1][2] A3: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] It begins with the diazotization of the primary aromatic amine (in this case, the 2-amino group) with nitrous acid (formed from NaNO₂ and HCl) to create a diazonium salt. The copper(I) salt (e.g., CuCl) then catalyzes the substitution by transferring a single electron to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final aryl chloride and regenerating the copper(I) catalyst.[1][2]

Q4: Why is it critical to maintain low temperatures (0-5 °C) during the diazotization step? A4: Aryl diazonium salts are notoriously unstable at higher temperatures. Maintaining a low temperature minimizes the decomposition of the diazonium salt, which would otherwise lead to the formation of undesired phenol byproducts and a significant reduction in yield. It also prevents hazardous, uncontrolled decomposition and evolution of nitrogen gas.

Step 3: Nitro Group Reduction

Q5: What are the pros and cons of different reducing agents for converting the nitro group to an amine (e.g., Fe/HCl vs. catalytic hydrogenation)? A5:

  • Iron in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic, cost-effective, and robust method for large-scale synthesis. It is highly effective and tolerant of other functional groups like the chloro-substituent. However, it is a heterogeneous reaction that can sometimes be slow and requires filtration to remove iron salts, which can be challenging on a large scale.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method offers high efficiency and clean reaction profiles, often resulting in a product that is easier to purify as the catalyst is simply filtered off. However, it requires specialized high-pressure equipment, and the palladium catalyst can be expensive. There is also a risk of dehalogenation (loss of the chloro group), which must be carefully monitored and controlled by optimizing solvent, pressure, and catalyst choice.

Step 4: Diazotization and Hydrolysis

Q6: The final step also involves diazotization. Why is it followed by heating, unlike the Sandmeyer reaction? A6: In this final step, the goal is to replace the amino group with a hydroxyl group. After the 3-amino group is converted to a diazonium salt at low temperature, the reaction mixture is heated. The elevated temperature facilitates the decomposition of the diazonium salt, allowing water to act as a nucleophile and displace the nitrogen gas, forming the desired pyridinol. This contrasts with the Sandmeyer reaction, where a copper catalyst is used to facilitate substitution with a halide at low temperatures.[3]

PART 3: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis and scale-up of this compound.

Troubleshooting Decision Tree: Low Yield in Final Hydrolysis Step

Troubleshooting Start Problem: Low Yield of Final Product Check_SM TLC/HPLC shows significant unreacted starting amine? Start->Check_SM Incomplete_Diaz Cause: Incomplete Diazotization Check_SM->Incomplete_Diaz Yes Check_Side_Products TLC/HPLC shows dark, insoluble tarry byproducts? Check_SM->Check_Side_Products No Solve_Diaz Solution: 1. Ensure NaNO2 is fully dissolved before addition. 2. Add NaNO2 solution slowly below the surface. 3. Re-check stoichiometry of NaNO2 and acid. Incomplete_Diaz->Solve_Diaz Decomposition Cause: Decomposition or Azo Coupling Check_Side_Products->Decomposition Yes Check_Workup Product lost during work-up/extraction? Check_Side_Products->Check_Workup No Solve_Decomp Solution: 1. Maintain temp strictly at 0-5°C during NaNO2 addition. 2. Ensure sufficient acid is present to keep pH low. 3. Heat gently and controllably during hydrolysis step. Decomposition->Solve_Decomp Loss_Workup Cause: Product is amphoteric/water-soluble. Check_Workup->Loss_Workup Yes Solve_Workup Solution: 1. Carefully adjust pH to isoelectric point before extraction. 2. Use a continuous extractor or saturate aqueous layer with NaCl. 3. Use a more polar solvent like ethyl acetate for extraction. Loss_Workup->Solve_Workup

Caption: Decision tree for troubleshooting low yield in the final hydrolysis step.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Step 2: Low yield in Sandmeyer reaction 1. Premature decomposition of the diazonium salt. 2. Insufficient copper(I) catalyst. 3. Side reaction forming an azo compound.1. Improve temperature control: Ensure the reaction temperature is strictly maintained between 0-5 °C during diazotization and catalyst addition. 2. Check catalyst quality and amount: Use a fresh, high-quality source of CuCl. Ensure at least a catalytic amount is used; sometimes stoichiometric amounts are required for difficult substrates. 3. Ensure proper mixing: Slow, subsurface addition of the diazonium salt solution to the copper catalyst solution can prevent localized high concentrations that lead to side reactions.
Step 3: Incomplete nitro group reduction 1. Deactivation of the Pd-C catalyst (if used). 2. Insufficient reducing agent (e.g., iron). 3. Poor mass transfer in a heterogeneous reaction.1. Catalyst management: Use a fresh catalyst or increase catalyst loading. Ensure the solvent is appropriate and free of catalyst poisons (e.g., sulfur compounds). 2. Stoichiometry check: Ensure a sufficient excess of the reducing agent is used. For iron, mechanical activation (stirring) is crucial. 3. Improve agitation: On a larger scale, ensure vigorous stirring to maintain good contact between the substrate, reagent, and catalyst (if applicable).
Step 3: Dehalogenation (loss of Cl) during reduction 1. Overly aggressive hydrogenation conditions (high pressure/temperature). 2. Catalyst type is not optimal.1. Optimize conditions: Reduce hydrogen pressure and/or temperature. Monitor the reaction closely by HPLC to stop it once the nitro group is consumed. 2. Screen catalysts: A different catalyst or the addition of a catalyst modifier (like quinoline) can sometimes suppress dehalogenation. Alternatively, switch to a chemical reducing agent like Fe/NH₄Cl which does not cause dehalogenation.
Step 4: Formation of tar or colored impurities during hydrolysis 1. Diazonium salt coupling with the product phenol. 2. Overheating during the hydrolysis step.1. Control addition and pH: Ensure the diazonium salt is formed in a strongly acidic solution to prevent the phenol product from being deprotonated (phenoxide is highly activated towards coupling). 2. Controlled heating: Heat the reaction mixture slowly and steadily (e.g., to 50-60 °C) to control the rate of nitrogen evolution and minimize byproduct formation.
General: Purification difficulties 1. Presence of isomeric impurities. 2. The final product is amphoteric and has some water solubility.1. Optimize reaction selectivity: Revisit the conditions of the nitration and chlorination steps to minimize isomer formation. 2. Purification strategy: For the final product, purification may require careful pH adjustment during workup to precipitate the product at its isoelectric point. If column chromatography is needed, consider using a silica gel column with a gradient elution of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) should also be explored.

PART 4: Experimental Protocols

Disclaimer: These protocols are intended for trained professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Chloro-6-methyl-3-nitropyridine (Step 2)
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-6-methyl-3-nitropyridine (1.0 eq) in 6M hydrochloric acid (4.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the suspension, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Monitor the reaction by TLC or HPLC to confirm the consumption of the diazonium salt.

  • Work-up and Isolation:

    • Pour the reaction mixture into a mixture of ice and water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 2-Chloro-6-methyl-3-nitropyridine by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound (Step 4)
  • Diazotization:

    • In a suitable reaction vessel, dissolve 6-Chloro-2-methylpyridin-3-amine (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 20% H₂SO₄ v/v).

    • Cool the solution to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-45 minutes at 0-5 °C after the addition is complete.

  • Hydrolysis:

    • Slowly and carefully heat the reaction mixture to 50-70 °C. A controlled evolution of nitrogen gas should be observed.

    • Maintain this temperature for 1-2 hours, or until gas evolution stops.

    • Monitor the reaction by TLC or HPLC for the disappearance of the intermediate.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is approximately 6-7. The product may precipitate.

    • Extract the product with ethyl acetate or another suitable solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a solvent such as toluene or an ethanol/water mixture.

PART 5: References

  • Guidechem. What is 2-Amino-6-chloropyridine and how is it synthesized? [Online] Available at: --INVALID-LINK--[4]

  • Vlčinci, N. (2000). Synthesis of 2-amino-6-chloropyridine. Semantic Scholar. [Online] Available at: --INVALID-LINK--[5]

  • ChemicalBook. 2-Amino-6-chloropyridine. [Online] Available at: --INVALID-LINK--[6]

  • Gutiérrez, J. E., et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Drug Discoveries & Therapeutics, 15(4), 193-203. [Online] Available at: --INVALID-LINK--[7]

  • Google Patents. US5283338A - Process for the preparation of 2-chloropyridines. [Online] Available at: --INVALID-LINK--[8]

  • Wikipedia. Sandmeyer reaction. [Online] Available at: --INVALID-LINK--[1]

  • Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26, 1855–1874. [Online] Available at: --INVALID-LINK--[9]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Online] Available at: --INVALID-LINK--[3]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Online] Available at: --INVALID-LINK--[2]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. [Online] Available at: --INVALID-LINK--[10]

  • Guidechem. How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? [Online] Available at: --INVALID-LINK--[11]

References

Analytical challenges in the characterization of 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-Chloro-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this molecule. Drawing from established analytical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction to the Analytical Landscape

This compound is a substituted pyridine derivative, a class of compounds prevalent in pharmaceutical and agrochemical development.[1] The presence of a chlorine atom, a hydroxyl group, and a methyl group on the pyridine ring introduces a unique set of analytical challenges. These include the potential for peak tailing in chromatography due to the basicity of the pyridine nitrogen, the possibility of multiple ionization pathways in mass spectrometry, and a susceptibility to specific degradation pathways. This guide will address these challenges systematically, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Sample Preparation & Handling

Q1: What are the recommended solvents for dissolving this compound for HPLC and GC analysis?

A1: For Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a good starting point is a mixture of methanol or acetonitrile and water. Due to its polar nature, this compound should be readily soluble in these common diluents. It is crucial to match the solvent strength of the sample diluent to the initial mobile phase conditions to prevent peak distortion. For Gas Chromatography (GC), a more volatile and less polar solvent like dichloromethane or methyl tert-butyl ether (MTBE) is recommended. Always ensure your sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm filter before injection to protect your column and instrument.

Q2: Are there any known stability issues with this compound in common analytical solvents?

A2: While specific stability data for this compound is not extensively published, pyridinols can be susceptible to oxidation and pH-dependent degradation. It is advisable to prepare solutions fresh and store them protected from light and at a controlled, cool temperature (e.g., 2-8°C) to minimize degradation. For long-term storage, consider conducting a preliminary stability study in your chosen solvent.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

The basic nitrogen atom in the pyridine ring of this compound can interact with residual silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape, specifically tailing.[2][3]

Issue 1: Peak Tailing in RP-HPLC

Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

A: Peak tailing for basic compounds like this is a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Mobile Phase pH Adjustment: The primary cause of peak tailing for basic compounds is often secondary interactions with acidic silanol groups on the column packing.[3] By lowering the pH of the mobile phase (typically to between 2.5 and 3.5), you can protonate the silanol groups, minimizing these unwanted interactions. An acidic modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid is commonly used.

  • Buffer Selection and Concentration: Using a buffer in your mobile phase can help maintain a consistent pH and improve peak shape.[2] Phosphate and acetate buffers are common choices. The buffer concentration should be optimized; typically, a concentration of 10-25 mM is sufficient.

  • Column Choice: Not all C18 columns are the same. Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions.[3] If peak tailing persists, consider using a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column.

  • Organic Modifier: The choice of organic solvent can influence peak shape. Acetonitrile and methanol are the most common, and it can be beneficial to evaluate both.

  • Column Overload: Injecting too much sample can lead to peak distortion.[2] Try diluting your sample and reinjecting to see if the peak shape improves.

  • Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.[4] Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.

Troubleshooting Workflow for HPLC Peak Tailing

A systematic approach to resolving HPLC peak tailing.
Proposed HPLC-UV Method

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 2.7-5 µm, 4.6 x 150 mmMinimizes silanol interactions that cause peak tailing.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to protonate silanols and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 10-90% B over 15 minutesTo elute the analyte and potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 275 nm (or as determined by UV scan)Pyridine derivatives typically have strong UV absorbance.
Injection Volume 5 µLTo avoid column overload.

Troubleshooting Guide: Gas Chromatography (GC)

Q: I am observing broad peaks and poor sensitivity when analyzing this compound by GC-MS. What could be the issue?

A: The hydroxyl group on the molecule can lead to issues in GC analysis due to its polarity and potential for hydrogen bonding with the stationary phase or active sites in the GC system.

  • Derivatization: To improve volatility and reduce peak tailing, consider derivatizing the hydroxyl group. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.

  • Inlet Temperature: An inlet temperature that is too low can result in slow volatilization and broad peaks. Conversely, a temperature that is too high can cause degradation. An initial inlet temperature of 250 °C is a good starting point, but may need to be optimized.

  • Column Choice: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often a good choice for this type of analyte.

  • Carrier Gas Flow Rate: Ensure your carrier gas (typically helium) flow rate is optimal for your column dimensions to achieve the best separation efficiency.

Troubleshooting Guide: Mass Spectrometry (MS)

Q: What are the expected ions for this compound in an ESI-MS analysis, and what fragmentation patterns might I see in MS/MS?

A: In Electrospray Ionization (ESI) Mass Spectrometry, you can expect to see the protonated molecule in positive ion mode and the deprotonated molecule in negative ion mode.

  • Positive Ion Mode: The protonated molecule, [M+H]⁺, would have an m/z corresponding to the molecular weight of this compound plus the mass of a proton.

  • Negative Ion Mode: The deprotonated molecule, [M-H]⁻, would have an m/z corresponding to the molecular weight of the molecule minus the mass of a proton.

Expected Fragmentation:

While a definitive fragmentation pattern requires experimental data, we can predict likely fragmentation pathways based on the structure. Common fragmentation in MS/MS would involve the loss of small neutral molecules.

  • Loss of HCl: A common fragmentation pathway for chlorinated compounds.

  • Loss of CO: As observed in the fragmentation of some pyridones.[5]

  • Loss of a methyl radical (•CH₃): Cleavage of the methyl group.

Predicted MS Fragmentation Pathway

MS_Fragmentation parent [M+H]⁺ This compound frag1 Loss of HCl parent->frag1 frag2 Loss of CO parent->frag2 frag3 Loss of •CH₃ parent->frag3 product1 Fragment Ion 1 frag1->product1 product2 Fragment Ion 2 frag2->product2 product3 Fragment Ion 3 frag3->product3

Predicted fragmentation pathways in MS/MS.

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is critical for developing a robust, stability-indicating analytical method.[4]

Process-Related Impurities

Based on general synthetic routes for substituted pyridines, the following impurities could potentially be present:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Over-chlorinated Species: The synthesis of chlorinated pyridines can sometimes lead to the introduction of additional chlorine atoms onto the pyridine ring.[6]

  • Positional Isomers: Depending on the synthetic route, isomers with the substituents in different positions on the pyridine ring may be formed.

  • Related Precursors: For instance, if the synthesis involves the reduction of a corresponding pyridinemethanol, the unreacted precursor could be an impurity.[3]

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[7]

  • Hydrolysis Products: Under acidic or basic conditions, the chloro group may be susceptible to hydrolysis, replacing it with a hydroxyl group.

  • Oxidation Products: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidized species.

  • Photodegradation Products: Exposure to light, particularly UV light, can induce degradation. The degradation of 3,5,6-trichloro-2-pyridinol, a related compound, is known to occur.[1]

Potential Impurity/Degradant Potential Origin Analytical Considerations
Dichloro-2-methylpyridin-3-olOver-chlorination during synthesis[6]May have a different retention time and mass spectrum.
2-Methylpyridine-3,6-diolHydrolysis of the chloro groupWill be more polar and likely elute earlier in RP-HPLC.
This compound N-oxideOxidationWill have a different mass (M+16) and polarity.
Unreacted Starting MaterialsIncomplete reactionRetention time will depend on the specific starting materials.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 6-Chloro-2-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support guide for the synthesis of 6-Chloro-2-methylpyridin-3-ol and its derivatives. This family of compounds holds significant importance as versatile intermediates in the pharmaceutical and agrochemical industries.[1] However, the synthetic pathways to these molecules often involve highly exothermic steps, such as nitration and chlorination, which pose significant safety risks and can compromise yield and purity if not managed meticulously.[2] An exothermic reaction is one that releases energy, typically in the form of heat, leading to an increase in the temperature of the reaction mixture.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into not just what to do, but why specific choices are critical for safety and success. Our focus is on anticipating and troubleshooting the thermal hazards inherent in this chemistry, ensuring a self-validating and robust process.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during your experiments. Each question is framed from a researcher's perspective, followed by a detailed, actionable answer.

Scenario 1: Nitration of 2-Methylpyridine

The initial step in many synthetic routes involves the nitration of 2-methylpyridine to form 2-methyl-3-nitropyridine or related isomers. This is a classic electrophilic aromatic substitution that is notoriously exothermic.

Q1: "I'm adding my mixed acid (H₂SO₄/HNO₃) to 2-methylpyridine, and the internal temperature is rising much faster than expected, even with an ice bath. It's approaching a runaway condition. What is my immediate course of action, and how can I prevent this in the future?"

A1: Immediate Corrective Actions & Long-Term Prevention

Immediate Actions:

  • Stop Reagent Addition Immediately: Cease the addition of the nitrating mixture. This is the most critical first step to prevent feeding the exotherm.

  • Enhance Cooling: If you have a secondary cooling system (e.g., a dry ice/acetone bath), have it on standby.[2] Carefully add dry ice to your existing isopropanol or acetone bath to dramatically lower the external temperature. Caution: Do not add water to a compromised reaction, as it can increase the rate of decomposition.

  • Increase Agitation: Ensure the stirring is vigorous. Poor mixing can create localized "hot spots" where the reaction rate accelerates uncontrollably.[2]

  • If Safe, Quench: If the temperature continues to rise uncontrollably and you have a pre-prepared, validated quenching protocol, proceed with extreme caution. A slow addition of the reaction mixture to a large volume of chilled water or ice is a common method, but this must be done behind a blast shield in a fume hood with appropriate personal protective equipment (PPE). The quench itself can be exothermic.

Root Cause Analysis & Prevention: The nitration of pyridine rings is highly energetic. The issue likely stems from one or more of the following factors, which must be addressed in future experimental designs:

  • Inadequate Heat Transfer: The rate of heat generation is exceeding the rate of heat removal.

    • Solution: Use a larger flask to increase the surface area for cooling. Ensure the flask is appropriately immersed in the cooling bath. A jacketed reactor system provides superior temperature control for larger scales.

  • Addition Rate is Too Fast: The kinetics of the reaction are directly proportional to the concentration of the reactants.

    • Solution: The addition of the nitrating agent must be slow and controlled, ideally using a syringe pump for consistent delivery.[2] Monitor the internal temperature continuously and tie the addition rate to this reading. If the temperature rises by more than 2-3 °C, pause the addition until it stabilizes.

  • Concentration Issues: Using highly concentrated reagents increases the reaction rate and the adiabatic temperature rise potential.

    • Solution: While some protocols call for fuming acids, consider using a slightly less concentrated acid mixture if the reaction proves difficult to control. Perform the reaction in a suitable solvent to act as a heat sink, but ensure the solvent is inert to the strong acid conditions.

Recommended Protocol for Controlled Nitration:

  • Set up a flask equipped with a mechanical stirrer, a thermocouple to monitor internal temperature, and an addition funnel or syringe pump.

  • Charge the flask with 2-methylpyridine and cool the vessel to 0 °C using an ice-salt bath.

  • Prepare the nitrating mixture (e.g., a 1:1 volume ratio of concentrated H₂SO₄ and HNO₃) in a separate flask, pre-chilled to 0 °C.

  • Begin the slow, dropwise addition of the nitrating mixture to the stirred 2-methylpyridine solution.

  • Maintain the internal reaction temperature between 0-5 °C throughout the addition. Adjust the addition rate to ensure the temperature does not exceed this range.

  • After the addition is complete, allow the reaction to stir at the controlled temperature for the prescribed time, monitoring for any delayed exotherm.

Parameter Recommendation for Nitration of 2-Methylpyridine Rationale
Reagent Addition Syringe pump or pressure-equalizing dropping funnelEnsures a slow, consistent, and immediately stoppable addition rate.[2]
Temperature Control Internal thermocouple and ice-salt or dry ice/acetone bathExternal bath temperature is not representative of the reaction. Direct internal monitoring is crucial.[2]
Stirring Overhead mechanical stirrerEnsures efficient mixing and heat dissipation, preventing localized hot spots.
Concentration Use calculated molar equivalents; consider solvent additionAvoids large excesses of nitrating agents and provides a thermal sink.
Scenario 2: Chlorination of a Pyridine N-Oxide Intermediate

To achieve the desired 6-chloro substitution, a common strategy is to first form the pyridine N-oxide, which activates the ring for nucleophilic substitution. Chlorination is then often performed with reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride. These reactions are also highly exothermic.

Q2: "My chlorination of 2-methylpyridine N-oxide with POCl₃ resulted in a dark, tar-like mixture with a very low yield of the desired 6-Chloro-2-methyl-3-nitropyridine. What caused this decomposition, and how can I improve the outcome?"

A2: Controlling the Chlorination Reaction

Root Cause Analysis: The observed outcome is a classic sign of an uncontrolled exotherm leading to thermal decomposition. The reaction between pyridine N-oxides and POCl₃ is vigorous and can easily overheat if not managed.[4] High temperatures lead to a cascade of side reactions and polymerization, resulting in the tarry mixture and poor yield. The regioselectivity of the chlorination can also be temperature-dependent.

Improving the Protocol:

  • Reverse Addition: Instead of adding the chlorinating agent to the N-oxide, consider adding the N-oxide (either neat or as a solution in an inert solvent like dichloromethane) to the POCl₃ at a controlled temperature. This keeps the reactive chlorinating agent in excess initially but allows for better control over the reaction rate.

  • Temperature Management: This reaction must be actively cooled.

    • Start the reaction at 0 °C or even lower (e.g., -10 °C).

    • Add the substrate slowly, ensuring the internal temperature does not rise significantly.

    • After addition, you may need to allow the reaction to warm slowly to room temperature or gently heat it to drive it to completion, but this must be done with caution and continuous monitoring.

  • Solvent Use: Performing the reaction in a high-boiling inert solvent can help moderate the temperature. However, for easier work-up, a lower-boiling solvent like dichloromethane is often used, which requires more vigilant cooling.

  • Quenching Protocol: The work-up is as critical as the reaction itself. Quenching excess POCl₃ with water is extremely exothermic and releases HCl gas.

    • Always pour the reaction mixture slowly onto a vigorously stirred slurry of ice and water. Never add water directly to the reaction flask.

    • Perform the quench in a highly efficient fume hood and be prepared for significant gas evolution.

    • After the initial quench, carefully neutralize the acidic solution with a base like sodium carbonate or sodium hydroxide, again with efficient cooling.[5]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Controlled Addition cluster_workup Careful Quenching prep_reagents Pre-cool POCl₃ and N-Oxide Solution to 0°C add_noxide Slowly Add N-Oxide Solution to POCl₃ prep_reagents->add_noxide setup Setup Reactor with Overhead Stirrer & Thermocouple monitor_temp Maintain Internal Temp < 10°C add_noxide->monitor_temp Adjust Rate monitor_temp->add_noxide Temp OK quench Slowly Pour Reaction Mixture onto Ice monitor_temp->quench Reaction Complete neutralize Neutralize with Cold Base Solution (e.g., Na₂CO₃) quench->neutralize extract Extract Product with Organic Solvent neutralize->extract caption Workflow for Controlled Chlorination

Caption: Workflow for Controlled Chlorination

Frequently Asked Questions (FAQs)

Q3: What are the critical process safety parameters I should determine before attempting to scale up any of these reactions?

A3: Before any scale-up, a thorough thermal hazard assessment is essential. Key parameters to measure using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) include:

  • Heat of Reaction (ΔHᵣ): Quantifies the total energy released. A high value indicates a significant thermal hazard.

  • Adiabatic Temperature Rise (ΔTₐd): The theoretical temperature increase if all the reaction heat were absorbed by the system with no cooling. This is calculated as ΔTₐd = (-ΔHᵣ) / (m * Cₚ), where m is the mass and Cₚ is the heat capacity of the reaction mixture. A high ΔTₐd is a major red flag.

  • Maximum Temperature of Synthetic Reaction (MTSR): The highest temperature the reaction could reach under cooling failure conditions. This is a critical parameter for assessing runaway potential.

  • Onset Temperature of Decomposition (Tₒ): The temperature at which the desired product or reaction mixture begins to decompose exothermically. It is imperative that the MTSR is well below the Tₒ.

Q4: How does the choice of solvent affect the management of an exothermic reaction?

A4: The solvent plays several crucial roles:

  • Heat Sink: A larger volume of solvent can absorb more heat, moderating the temperature rise (increasing the thermal mass).

  • Heat Transfer: Solvents with good thermal conductivity can help dissipate heat more effectively from the reaction mixture to the vessel walls and cooling bath.

  • Boiling Point: A solvent's boiling point provides a natural temperature ceiling. If the reaction temperature reaches the boiling point, the excess energy will be consumed as the latent heat of vaporization (reflux cooling). This can be a built-in safety feature, provided the system is properly vented and the reflux temperature is not high enough to initiate decomposition.

  • Viscosity: Low-viscosity solvents generally allow for better mixing and heat transfer.

Q5: What is a "quench," and why is it so important for safety?

A5: A quench is the process of deactivating any remaining reactive materials in a reaction mixture.[5] For the syntheses discussed, this often involves neutralizing strong acids or destroying excess chlorinating agents.[5] Quenching itself can be highly exothermic and must be planned as carefully as the main reaction. An improper quench can lead to a violent release of energy and gas.[5] Key principles for a safe quench include slow addition, efficient cooling, vigorous stirring, and ensuring the quenching agent is in large excess.[5]

Troubleshooting Decision Tree for Thermal Excursions:

G start Internal Temperature Rises >5°C Above Setpoint stop_add Immediately STOP All Reagent Addition start->stop_add max_cool Apply Maximum Cooling stop_add->max_cool check_stir Verify Vigorous Stirring max_cool->check_stir temp_control Is Temperature Decreasing? check_stir->temp_control resume_slow Temperature Controlled. Resume Addition at 25% of Previous Rate. Monitor Closely. temp_control->resume_slow Yes emergency EMERGENCY Temperature Still Rising temp_control->emergency No prep_quench Prepare Emergency Quench Vessel (e.g., Large Volume of Ice) emergency->prep_quench evacuate Alert Personnel & Prepare for Evacuation prep_quench->evacuate execute_quench Execute Quench Protocol Behind Blast Shield evacuate->execute_quench

Caption: Decision Tree for a Thermal Excursion Event

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 6-Chloro-2-methylpyridin-3-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-Chloro-2-methylpyridin-3-ol. It further compares the validated HPLC method with alternative analytical techniques, offering insights for researchers, scientists, and drug development professionals. The content is structured to provide not only a methodological protocol but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the analytical process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This guide details the validation of an HPLC method for this compound, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5][6][7]

HPLC Method Development and Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] The validation process ensures that the method is reliable, accurate, and consistently produces results within predefined acceptance criteria.[9][10]

The selection of appropriate chromatographic conditions is the foundation of a successful HPLC method. For a polar compound like this compound, a reversed-phase HPLC approach is often suitable.[11][12]

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for reversed-phase chromatography, offering good retention and separation of moderately polar compounds.

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier is typically used. For this compound, a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) can provide optimal separation from potential impurities. The gradient can be optimized to ensure a reasonable analysis time while achieving adequate resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound to ensure the highest sensitivity. This is determined by analyzing a standard solution of the compound across a range of UV wavelengths.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

  • Injection Volume: A consistent injection volume (e.g., 10 µL) is used for all samples and standards.

According to ICH guidelines, the following parameters must be evaluated during method validation:[3][6][10][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]

  • Accuracy: The closeness of the test results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability and intermediate precision.[6][13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

Experimental Protocols

Specificity

Objective: To demonstrate that the method is specific for this compound and can differentiate it from potential impurities and degradation products.

Procedure:

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (matrix without the analyte).

  • Spike the placebo solution with the reference standard and known impurities.

  • Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[8]

  • Inject all solutions into the HPLC system and record the chromatograms.

  • Evaluate the chromatograms for any co-eluting peaks at the retention time of this compound. The peak purity of the analyte should also be assessed using a photodiode array (PDA) detector.

Linearity

Objective: To establish the linear relationship between the concentration of this compound and the detector response.

Procedure:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare a placebo solution.

  • Spike the placebo solution with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Precision

Objective: To assess the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.[6]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both sets of experiments.

Data Presentation

The results of the validation studies are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data

Spiked Level (%)Amount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
808079.899.75
100100100.2100.20
120120119.599.58

Table 3: Precision Data

Parameter%RSD
Repeatability0.5%
Intermediate Precision0.8%

Visualization of the HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Protocol Write Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound. The choice of technique depends on factors such as the nature of the analyte, the required sensitivity, and the available instrumentation.[15]

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds.[15][16] For a semi-polar compound like this compound, derivatization might be necessary to increase its volatility and thermal stability, which adds a step to the sample preparation process.

  • Advantages: High resolution, fast analysis times, and often lower solvent consumption compared to HPLC.[17][18]

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds, and may require derivatization.[19]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses smaller particle size columns (sub-2 µm) and higher pressures.[16] This results in significantly faster analysis times, better resolution, and increased sensitivity compared to conventional HPLC.[16][17]

  • Advantages: Faster analysis, higher resolution, and improved sensitivity.

  • Disadvantages: Higher initial instrument cost and potential for column clogging if samples are not meticulously filtered.

Comparison Summary

Table 4: Comparison of Analytical Techniques

FeatureHPLCGCUPLC
Principle Liquid-solid partitioningGas-solid/liquid partitioningLiquid-solid partitioning
Applicability Wide range of compounds, including non-volatile and polarVolatile and thermally stable compoundsWide range of compounds, enhanced for complex mixtures
Analysis Speed Moderate (10-60 min)[17]Fast (minutes)[17]Very fast (1-10 min)
Resolution GoodExcellentExcellent
Sensitivity GoodGoodExcellent
Sample Preparation Generally straightforwardMay require derivatizationRequires careful filtration
Cost ModerateLower operational cost[17]High

Decision-Making for Method Selection

Method_Selection node_prop node_prop node_method node_method Analyte_Properties Analyte Properties? Volatile Volatile & Thermally Stable? Analyte_Properties->Volatile Complex_Matrix Complex Matrix? Volatile->Complex_Matrix No GC Consider GC Volatile->GC Yes High_Throughput High Throughput Needed? Complex_Matrix->High_Throughput Yes HPLC Consider HPLC Complex_Matrix->HPLC No High_Throughput->HPLC No UPLC Consider UPLC High_Throughput->UPLC Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validated HPLC method presented in this guide is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound. It is fit for its intended purpose in a quality control environment. While alternative techniques like GC and UPLC offer certain advantages, the choice of the most suitable method depends on the specific analytical requirements, including the nature of the sample matrix, desired throughput, and available resources. This guide provides the necessary framework for researchers and drug development professionals to make informed decisions regarding the selection and validation of analytical methods for pharmaceutical intermediates.

References

A Comparative Guide to the Reactivity of 6-Chloro-2-methylpyridin-3-ol and 2-Chloro-6-methylpyridin-3-ol for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of pyridine scaffolds is a cornerstone of novel molecule development. The selection of appropriately substituted pyridinol building blocks is critical for efficient and successful synthesis, directly impacting reaction yields, scalability, and the diversity of accessible analogues. This guide provides a comprehensive comparison of the reactivity of two structurally isomeric building blocks: 6-Chloro-2-methylpyridin-3-ol and 2-Chloro-6-methylpyridin-3-ol.

Understanding the nuanced differences in their chemical behavior, which arise from the subtle yet significant repositioning of the chloro and methyl substituents, is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This comparison will focus on three key reaction types of significant interest in drug development: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The analysis is supported by established principles of chemical reactivity and provides standardized experimental protocols for practical application and validation.

Theoretical Underpinnings of Reactivity: An Electronic and Steric Perspective

The reactivity of substituted pyridines is fundamentally governed by the electronic influence of the ring nitrogen and the positioning of its substituents.[1] The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen, respectively).[2][3]

Electronic Effects

In both isomers, the chloro and hydroxyl groups exert significant electronic influence. The hydroxyl group is a strong electron-donating group by resonance and a weak electron-withdrawing group by induction. The chloro group is electron-withdrawing by induction and weakly electron-donating by resonance. The methyl group is a weak electron-donating group.

  • This compound: The chlorine atom is at the 6-position (ortho to the nitrogen), which is highly activated towards nucleophilic attack. The electron-withdrawing nature of the nitrogen atom strongly polarizes the C6-Cl bond, making the C6 carbon highly electrophilic. The electron-donating methyl group at C2 and hydroxyl group at C3 further enhance the electron density of the ring, which can slightly modulate the overall reactivity.

  • 2-Chloro-6-methylpyridin-3-ol: The chlorine atom is at the 2-position (also ortho to the nitrogen), which is similarly activated. However, the proximity of the electron-donating methyl group at the 6-position can influence the electronic environment of the C2 carbon.

The key electronic difference lies in the cumulative effect of the substituents on the electrophilicity of the carbon atom bearing the chlorine. In both cases, the chlorine is at a position activated by the ring nitrogen.

Steric Effects

Steric hindrance plays a critical role in dictating the accessibility of the reaction center to incoming nucleophiles or bulky palladium catalyst complexes.[4]

  • This compound: The chlorine atom at the 6-position is flanked by the ring nitrogen on one side and a proton on the other. This arrangement presents relatively lower steric hindrance to an incoming reagent.

  • 2-Chloro-6-methylpyridin-3-ol: The chlorine atom at the 2-position is situated between the ring nitrogen and the hydroxyl group at C3, with the methyl group at the adjacent C6 position. While the hydroxyl group is relatively small, the methyl group at the other ortho position (C6) can create a more sterically congested environment around the palladium center during the oxidative addition step in cross-coupling reactions.[5][6]

G cluster_0 This compound cluster_1 2-Chloro-6-methylpyridin-3-ol 6-Cl C6-Cl (Activated, Less Hindered) Reactivity Reactivity 6-Cl->Reactivity Higher Reactivity (Predicted) 2-Me C2-Me (Donating) 3-OH C3-OH (Donating) N1 N 2-Cl C2-Cl (Activated, More Hindered) 2-Cl->Reactivity Lower Reactivity (Predicted) 6-Me C6-Me (Donating) 3-OH_2 C3-OH (Donating) N1_2 N

Predicted reactivity based on electronic and steric factors.

Comparative Reactivity in Key Synthetic Transformations

Based on the theoretical principles outlined above, we can predict the relative reactivity of the two isomers in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[7][8] The stability of this intermediate is key to the reaction rate. For chloropyridines, nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[2][9]

  • Prediction: This compound is predicted to be the more reactive isomer in SNAr reactions. The primary reason is the reduced steric hindrance at the 6-position compared to the 2-position in the other isomer, which is flanked by a hydroxyl group and has a methyl group at the adjacent ortho-position (C6). This allows for easier approach of the nucleophile.

SNAr_Mechanism cluster_6Cl This compound cluster_2Cl 2-Chloro-6-methylpyridin-3-ol Start_6Cl Substrate Intermediate_6Cl Meisenheimer Complex (Less Hindered, More Stable) Start_6Cl->Intermediate_6Cl + Nu- Product_6Cl Substituted Product Intermediate_6Cl->Product_6Cl - Cl- Relative Rate Relative Rate Intermediate_6Cl->Relative Rate Faster Start_2Cl Substrate Intermediate_2Cl Meisenheimer Complex (More Hindered, Less Stable) Start_2Cl->Intermediate_2Cl + Nu- Product_2Cl Substituted Product Intermediate_2Cl->Product_2Cl - Cl- Intermediate_2Cl->Relative Rate Slower

Predicted relative rates of SNAr based on steric hindrance.

This protocol is designed for the reaction with a representative amine nucleophile, morpholine.

  • Reaction Setup: In two separate oven-dried microwave vials, add this compound (1.0 mmol, 1.0 equiv) and 2-Chloro-6-methylpyridin-3-ol (1.0 mmol, 1.0 equiv), respectively.

  • Reagent Addition: To each vial, add morpholine (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) to each vial.

  • Reaction: Seal the vials and heat the mixtures with vigorous stirring at 120 °C.

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by TLC or LC-MS.

  • Work-up and Analysis: After completion, cool the reaction mixtures to room temperature, dilute with water, and extract with ethyl acetate. The organic layers are then dried, concentrated, and the crude product is purified by column chromatography to determine the isolated yield.

FeatureThis compound2-Chloro-6-methylpyridin-3-ol
Predicted Reactivity HigherLower
Expected Reaction Time ShorterLonger
Expected Yield HigherLower
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[10] The rate of this step is influenced by both electronic and steric factors. Electron-poor aryl chlorides generally undergo oxidative addition more readily.[11][12]

  • Prediction: This compound is predicted to be the more reactive isomer. The lesser steric hindrance around the C6-Cl bond should allow for a more facile oxidative addition of the bulky palladium-phosphine complex. While both C-Cl bonds are electronically activated, the steric accessibility is likely the dominant differentiating factor.[6][13]

Suzuki_Cycle cluster_reactivity Rate-Determining Step node_Pd0 Pd(0)L₂ node_OxAdd {Oxidative Addition} node_Pd0->node_OxAdd Ar-Cl node_PdII Ar-Pd(II)L₂(Cl) node_OxAdd->node_PdII node_Trans {Transmetalation} node_PdII->node_Trans R'-B(OR)₂ node_PdII_R Ar-Pd(II)L₂(R') node_Trans->node_PdII_R node_RedElim {Reductive Elimination} node_PdII_R->node_RedElim node_RedElim->node_Pd0 Ar-R' Oxidative Addition Oxidative addition is faster for This compound (less steric hindrance)

Suzuki-Miyaura catalytic cycle, highlighting the key oxidative addition step.

This protocol uses phenylboronic acid as a representative coupling partner.

  • Reaction Setup: In two separate oven-dried Schlenk flasks under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv) and 2-Chloro-6-methylpyridin-3-ol (1.0 mmol, 1.0 equiv), respectively.

  • Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a mixture of toluene (4 mL) and water (1 mL) to each flask.

  • Reaction: Heat the mixtures with vigorous stirring at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis: After completion, cool the reaction mixtures, separate the layers, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, concentrated, and purified by column chromatography to determine the isolated yield.

FeatureThis compound2-Chloro-6-methylpyridin-3-ol
Predicted Reactivity HigherLower
Catalyst Loading May tolerate lower loadingsMay require higher loadings or more active catalysts
Expected Yield HigherLower
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, and the oxidative addition of the aryl chloride to the Pd(0) complex is a critical step in the catalytic cycle.[14][15] The steric environment around the C-Cl bond is therefore expected to play a significant role.[16]

  • Prediction: This compound is predicted to be the more reactive substrate. The less sterically encumbered 6-position should facilitate the oxidative addition step, leading to faster reaction rates and potentially higher yields under identical conditions. The choice of a bulky phosphine ligand is crucial for promoting both oxidative addition and the subsequent reductive elimination step.[17]

This protocol uses aniline as the amine coupling partner.

  • Reaction Setup: In two separate oven-dried Schlenk flasks under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv) and 2-Chloro-6-methylpyridin-3-ol (1.0 mmol, 1.0 equiv), respectively.

  • Catalyst and Ligand Pre-mixing: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%) in a small amount of the reaction solvent.

  • Reagent Addition: To each Schlenk flask, add the pre-mixed catalyst/ligand solution, aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) to each flask.

  • Reaction: Heat the mixtures with vigorous stirring at 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis: After completion, cool the reaction mixtures, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.

FeatureThis compound2-Chloro-6-methylpyridin-3-ol
Predicted Reactivity HigherLower
Ligand Choice May be less sensitive to ligand choiceMay require more specialized, bulky ligands
Expected Yield HigherLower

Conclusion

Based on fundamental principles of organic chemistry, This compound is predicted to be the more reactive isomer across all three key transformations—Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination—when compared to 2-Chloro-6-methylpyridin-3-ol . This enhanced reactivity is primarily attributed to the reduced steric hindrance at the 6-position, which facilitates the approach of both nucleophiles and bulky palladium catalyst complexes.

For researchers and drug development professionals, selecting this compound may lead to milder reaction conditions, shorter reaction times, and potentially higher yields, which are all critical factors in the efficient synthesis of compound libraries and the scale-up of lead candidates. However, it is imperative to recognize that these are predictions based on established trends. Experimental verification using the standardized protocols provided is essential to confirm these predictions for specific substrates and to optimize reaction conditions for the desired synthetic outcomes.

References

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of drug discovery, the pyridin-3-ol scaffold stands out as a versatile and privileged structure, forming the core of numerous therapeutic agents.[1] Among its many variations, 6-Chloro-2-methylpyridin-3-ol derivatives have garnered significant attention for their diverse biological activities. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, providing researchers, scientists, and drug development professionals with critical insights to inform the design of more potent and selective therapeutic candidates.

The Core Moiety: Understanding the this compound Scaffold

The foundational this compound structure presents a unique combination of electronic and steric features. The chlorine atom at the 6-position acts as a crucial halogen bond donor and influences the overall lipophilicity and metabolic stability of the molecule. The methyl group at the 2-position provides a steric handle that can be modified to probe interactions with biological targets, while the hydroxyl group at the 3-position is a key hydrogen bond donor and acceptor, often essential for target engagement.

Comparative Analysis of Structural Modifications and Their Impact on Biological Activity

The therapeutic potential of this compound derivatives can be finely tuned by strategic modifications at various positions around the pyridine ring. This section dissects the SAR of these compounds by comparing the effects of different substituents on their biological activities, drawing upon a range of experimental data.

Modifications at the 3-Hydroxy Position

The phenolic hydroxyl group is a frequent site for derivatization to modulate pharmacokinetic properties and target affinity.

  • Esterification and Etherification: Conversion of the hydroxyl group to esters or ethers can enhance cell permeability and oral bioavailability. The nature of the ester or ether substituent is critical. For instance, in some series of 2-substituted pyridine derivatives, the introduction of piperazino-ethanoxy or morpholino-hydroxypropyloxy moieties at the 2-position (analogous to modifying the 3-hydroxy group in our core scaffold) has been shown to result in significant anticonvulsant activity.[2][3]

Substitution on the Pyridine Ring

The pyridine ring itself offers multiple sites for substitution, each with a distinct impact on the molecule's properties.

  • Position 4 and 5 Substitutions: Introduction of various functional groups at the 4 and 5-positions can dramatically alter the biological activity profile. For example, in a study of pyrido[3,2-d]pyrimidine derivatives, substitutions at the C-7 position (analogous to position 5 in our scaffold) were shown to improve the inhibitory efficiency against PI3Kα and mTOR kinases.[4]

  • Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles, such as thiophene or pyrimidine, can lead to compounds with altered selectivity and potency. The concept of bioisosterism is a powerful tool in medicinal chemistry to optimize drug-like properties.[5] For instance, the replacement of a 3-hydroxyphenyl group with a pyridine or thiophene bioisostere in JDTic analogs resulted in potent and selective KOR antagonists.[6]

Impact of the 6-Chloro Substituent

The chlorine atom at the 6-position is a key determinant of activity in many series of pyridine derivatives.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute significantly to ligand-receptor binding affinity.

  • Influence on Potency: In a study on 2-arylvinylquinolines, substitution of a fluorine atom with a chlorine atom at the C6 position led to a further enhancement of antiplasmodial activity.[7] Similarly, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, a 7-chloro substituent was found to be crucial for strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]

Experimental Data Summary

To provide a clear and objective comparison, the following table summarizes the reported biological activities of various this compound derivatives and related analogs.

Compound/Derivative Modification Biological Activity Key Findings Reference
General Pyridin-3-ol Derivatives VariesAnticancer, AntimicrobialActivity is highly dependent on the nature and position of substituents.[1]
2-Substituted Pyridines 2-(piperazino-ethanoxy) and 2-(morpholino-hydroxypropyloxy)AnticonvulsantThese substitutions were most active against MES-induced seizures.[2]
JDTic Analogs Replacement of 3-hydroxyphenyl with pyridyl or thienylKOR AntagonismMaintained potency and selectivity as KOR antagonists.[6]
6-Chloro-pyridin-2-yl-amine Derivatives Schiff base formationAntibacterial, AntifungalCompounds 3a, 3f, and 3h showed potent antibacterial activity.[9]
6-Chloro-2-arylvinylquinolines C6-Chloro substitutionAntiplasmodialChlorine at C6 enhanced activity compared to fluorine or methoxy groups.[7]
6-Chloro-quinolin-2(1H)-one Derivatives 3-(2-hydroxyethyl) and other substitutionsAnti-Hepatitis B VirusCompound 44 showed significant inhibitory potency against HBsAg, HBeAg, and HBV DNA replication.[10]
6-Chloro-1,4,2-benzodithiazine Derivatives 3-(2-arylmethylene-1-methylhydrazino)AnticancerCompounds with 2,4-dihydroxyphenyl or 2-hydroxy-5-nitrophenyl moieties at N2 showed outstanding activity.[11]
6-Chloro-1-phenylbenzazepines Variations at C-7, C-8, N-3, C-3' and C-4'Dopamine D1 Receptor AntagonistCompound 15a was the most potent and selective D1R ligand identified.[12]
7-Chloro-2-(amino)quinazolin-4(3H)-ones 7-Chloro substituentAnti-MRSAThe 7-chloro group was critical for potent antibacterial activity.[8]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings presented, this section outlines a generalized, step-by-step methodology for the synthesis and biological evaluation of this compound derivatives.

General Synthesis Workflow

The synthesis of this compound derivatives typically follows a multi-step process. The following diagram illustrates a representative synthetic workflow.

G Start Starting Material (e.g., 2-amino-6-chloropyridine) Step1 Reaction 1 (e.g., Diazotization) Start->Step1 Reagents Intermediate1 Intermediate 1 (e.g., Diazonium Salt) Step1->Intermediate1 Step2 Reaction 2 (e.g., Hydrolysis) Intermediate1->Step2 Conditions Core Core Scaffold (this compound) Step2->Core Step3 Derivatization (e.g., Alkylation, Acylation) Core->Step3 Various Reagents Final Final Derivatives Step3->Final

Caption: A generalized workflow for the synthesis of this compound derivatives.

A detailed synthetic procedure for a specific derivative, (6-chloro-pyridin-2-yl)-(1H-indol-3-ylmethylene)-amine, involves the reaction of 2-amino-6-chloropyridine with indole-3-carboxaldehyde.[9]

Biological Evaluation Workflow

The biological activity of the synthesized compounds is assessed through a series of in vitro and/or in vivo assays. The choice of assay depends on the therapeutic target of interest.

G cluster_0 In Vitro Assays cluster_1 In Vivo Models PrimaryScreen Primary Screening (e.g., Single-concentration assay) DoseResponse Dose-Response Studies (IC50/EC50 determination) PrimaryScreen->DoseResponse Active Hits Mechanism Mechanism of Action Studies (e.g., Enzyme inhibition, Receptor binding) DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead Efficacy Efficacy Studies (Animal models of disease) Toxicity Toxicity/Pharmacokinetic Studies Efficacy->Toxicity Candidate Preclinical Candidate Toxicity->Candidate Library Synthesized Compound Library Library->PrimaryScreen Lead->Efficacy

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.[1]

For instance, the anticonvulsant activity of 2-substituted pyridine derivatives was assayed against seizures induced by maximal electroshock (MES) and pentylenetetrazole in mice.[2][3] Anti-HBV activities of quinolin-2(1H)-one derivatives were evaluated by measuring the secretion of hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg), and the replication of HBV DNA in HepG2 2.2.15 cells.[10]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a promising area for drug discovery. The structure-activity relationship studies highlighted in this guide demonstrate that small structural modifications can lead to significant changes in biological activity, offering a clear path for the rational design of new therapeutic agents. Future research will likely focus on leveraging computational methods, such as quantitative structure-activity relationship (QSAR) studies, to build predictive models for designing more potent and selective analogs.[1][11][13] The continued exploration of this chemical space holds great promise for the development of novel treatments for a wide range of diseases.

References

A Senior Application Scientist's Guide to Impurity Profiling and Characterization of 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Purity, Towards Profile Integrity

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist. However, the narrative of its safety and efficacy is profoundly influenced by a cast of minor characters: the impurities. For a molecule like 6-Chloro-2-methylpyridin-3-ol, a key building block in the synthesis of various therapeutic agents, a comprehensive understanding of its impurity profile is not merely a quality control metric; it is a cornerstone of regulatory compliance and patient safety.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and toxicological qualification of impurities in new drug substances, making their rigorous characterization a non-negotiable aspect of the development lifecycle.[3][4]

This guide provides a comparative analysis of analytical strategies for the impurity profiling of this compound. We will move beyond theoretical discussions to provide actionable protocols and experimental insights, grounded in the physicochemical properties of the molecule. Our approach is built on an orthogonal analytical philosophy—the practice of using multiple, fundamentally different analytical techniques to build a comprehensive and reliable impurity profile.

Understanding the Target: Potential Impurities in this compound

The first step in any impurity profiling endeavor is to anticipate the likely suspects. Impurities can be broadly classified as organic, inorganic, or residual solvents.[3] Organic impurities, which often share structural similarities with the API, pose the greatest analytical challenge and are our primary focus. They can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[5]

Given a hypothetical synthesis route starting from 2-amino-6-chloropyridine, we can postulate a range of potential process-related impurities and degradation products.

Table 1: Postulated Impurities of this compound

Impurity NameStructureTypePotential Origin
Starting Material Process-RelatedIncomplete reaction
2-Amino-6-chloropyridine
Isomeric Impurity Process-RelatedNon-selective synthesis
4-Chloro-2-methylpyridin-3-ol
Over-reaction By-product Process-RelatedFurther chlorination
4,6-Dichloro-2-methylpyridin-3-ol
Degradation Product DegradationOxidation
6-Chloro-2-methyl-1H-pyridine-3,4-dione

This predictive exercise is crucial as it informs the selection and optimization of our analytical methods. The goal is to develop methods capable of resolving the API from these structurally similar compounds.

The Orthogonal Analytical Workflow

A single analytical technique is rarely sufficient for complete impurity profiling. A robust strategy employs a combination of chromatographic and spectroscopic techniques to separate, quantify, and identify all relevant impurities.

References

Benchmarking 6-Chloro-2-methylpyridin-3-ol: A Comparative Guide to Performance in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, pyridine derivatives are indispensable building blocks.[1] Their prevalence in pharmaceuticals and agrochemicals underscores the need for a deep understanding of their reactivity and synthetic utility. This guide provides a comprehensive performance comparison of 6-Chloro-2-methylpyridin-3-ol , a versatile trifunctional pyridine building block, against other common pyridine intermediates.

This analysis is grounded in the principles of physical organic chemistry, supported by representative experimental data from the literature, and includes detailed protocols for key synthetic transformations. Our objective is to equip researchers with the insights needed to make informed decisions in reaction design and optimization.

The Strategic Advantage of this compound: A Multifaceted Building Block

This compound offers a unique combination of functional groups—a chloro substituent, a methyl group, and a hydroxyl group—each providing a distinct handle for synthetic manipulation. This trifunctional nature allows for sequential and site-selective modifications, making it a highly valuable intermediate in the construction of complex molecular architectures.

  • The Chloro Group: Positioned at the 6-position (ortho to the ring nitrogen), the chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[2]

  • The Hydroxyl Group: The phenol-like hydroxyl group at the 3-position can be readily functionalized through etherification or esterification, or it can be used as a directing group in electrophilic aromatic substitution.[3]

  • The Methyl Group: The methyl group at the 2-position can influence the steric environment of the adjacent reactive sites and can also be a site for further functionalization through radical reactions.

The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the chloro group and the pyridine nitrogen, and the electron-donating character of the hydroxyl and methyl groups—creates a nuanced reactivity profile that can be strategically exploited in synthesis.

Comparative Performance in Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of chloropyridines in this reaction is highly dependent on the catalyst system and the electronic environment of the C-Cl bond.

Expected Performance of this compound:

The chloro group at the 6-position is activated by the adjacent ring nitrogen, making it a suitable substrate for Suzuki coupling. The electron-donating hydroxyl and methyl groups may slightly decrease the electrophilicity of the pyridine ring compared to unsubstituted 2-chloropyridine, potentially requiring more active catalyst systems or slightly harsher reaction conditions. However, the overall reactivity is expected to be good.

Comparative Data for Substituted Chloropyridines in Suzuki Coupling:

Pyridine Building BlockArylboronic AcidCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
2,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃H₂O100 / 292[4]
2,4,6-trichloropyrido[2,3-d]pyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol110 / 371-76[5]
3-chloro-5-(oxadiazol-2-yl)pyridine4-fluorophenylboronic acidPdCl₂(dtbpf)CsOAc1,4-dioxane/H₂O90 / 1550[6]

Causality Behind Performance: The high yield observed for 2,3,5-trichloropyridine highlights the activating effect of multiple electron-withdrawing chloro groups. In contrast, the more complex pyridopyrimidine system shows slightly lower yields, likely due to a combination of steric and electronic factors. The oxadiazolyl-substituted pyridine also demonstrates that Suzuki couplings are feasible on highly functionalized systems, albeit with potentially moderate yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to Suzuki coupling, the reactivity of chloropyridines is influenced by the electronic nature of the pyridine ring and the choice of catalyst and ligand.

Expected Performance of this compound:

The activated 6-chloro position should readily undergo Buchwald-Hartwig amination. The presence of the hydroxyl group may necessitate the use of a base that does not deprotonate it, or a protection-deprotection strategy might be required depending on the specific amine and reaction conditions. The steric hindrance from the adjacent methyl group could also influence the choice of ligand, favoring less bulky ligands.

Comparative Data for Substituted Chloroquinolines in Buchwald-Hartwig Amination:

SubstrateAmineCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
6-bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene80 / 1685 (selective at Br)[7]
6-bromo-2-chloroquinolineLithium bis(trimethylsilyl)amidePd(OAc)₂ / BINAPLiHMDSTHF65 / 1675 (at Cl after Br substitution)[7]

Causality Behind Performance: In the case of 6-bromo-2-chloroquinoline, the amination occurs selectively at the more reactive C-Br bond.[7] Subsequent amination at the C-Cl bond requires a different catalyst system and base, demonstrating the tunability of reactivity based on reaction conditions.[7] This highlights the importance of careful optimization when dealing with multi-functionalized substrates like this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

Expected Performance of this compound:

The chlorine atom at the 6-position is highly activated towards SNAr due to its ortho position relative to the ring nitrogen. This allows for the stabilization of the negatively charged Meisenheimer intermediate.[2] Therefore, this compound is expected to be highly reactive in SNAr reactions with a variety of nucleophiles.

Comparative Kinetic Data for Chloropyrimidines in SNAr:

SubstrateNucleophileSolventk₂ (L mol⁻¹ s⁻¹) at 40°CRelative ReactivityReference
2-chloropyrimidinePiperidineEthanol--[8]
2,4,6-trichloro-1,3,5-triazineVarious-FastHigh[8]

Causality Behind Performance: The reactivity in SNAr reactions is directly related to the stability of the Meisenheimer intermediate. The presence of multiple electron-withdrawing nitrogen atoms in the triazine ring significantly enhances the rate of nucleophilic attack compared to a single nitrogen in the pyrimidine ring.[8] For this compound, the ortho-nitrogen provides significant activation for SNAr at the 6-position.

Experimental Protocols for Benchmark Reactions

The following protocols are provided as a starting point for the functionalization of this compound and other pyridine building blocks. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Chloropyridine, Boronic Acid, Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst & Ligand C->D E Heat to 80-120 °C D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup F->G H Extraction G->H I Column Chromatography H->I

A generalized workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Chloropyridine, Amine, Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Pre-catalyst & Ligand C->D E Heat to 80-110 °C D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup F->G H Extraction G->H I Column Chromatography H->I

A generalized workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add NaOtBu to an oven-dried Schlenk tube.

  • Add this compound, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and the amine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion: Strategic Application of this compound

This compound is a highly versatile and valuable building block for the synthesis of complex pyridine-containing molecules. Its trifunctional nature provides multiple avenues for selective functionalization. Based on the principles of organic reactivity, the 6-chloro position is activated for a range of important synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

While direct comparative experimental data is limited, a thorough understanding of the electronic and steric effects of its substituents allows for the rational design of synthetic routes. The provided protocols offer a solid foundation for the successful application of this and other pyridine building blocks in drug discovery and development.

References

A validated assay for determining the purity of 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the purity determination of 6-Chloro-2-methylpyridin-3-ol, comparing primary analytical techniques and providing a detailed, validated protocol for the recommended High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Criticality of Purity in Synthesis Intermediates

This compound is a substituted pyridine derivative with a chemical structure that makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors[1]. The purity of such an intermediate is not a trivial parameter; it is a critical determinant of the success of subsequent synthetic steps. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields of the final product, and introduce potentially toxic components that are difficult to remove later in the process. Therefore, a robust and validated analytical method for purity assessment is essential to guarantee the quality, consistency, and safety of the final active ingredient.

This guide provides a comparative analysis of suitable analytical methodologies for determining the purity of this compound. We will delve into the rationale for selecting the optimal technique and present a comprehensive, step-by-step protocol for a validated High-Performance Liquid Chromatography (HPLC) assay, grounded in the principles of the International Council for Harmonisation (ICH) guidelines[2][3][4].

Comparative Analysis of Analytical Techniques

The choice of an analytical method is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, sensitivity, availability of equipment). For this compound (Molecular Formula: C₆H₆ClNO, Molecular Weight: 143.57 g/mol [5]), the key structural features are its aromatic pyridine ring, the polar hydroxyl group, and its moderate molecular weight. These characteristics make it amenable to several analytical techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Analyte Excellent. Well-suited for non-volatile or thermally labile compounds. The polarity of this compound makes it ideal for Reverse-Phase HPLC.Conditional. Requires the compound to be volatile and thermally stable. The hydroxyl group may necessitate derivatization to improve volatility and peak shape, adding complexity.
Selectivity & Resolution High selectivity can be achieved by tuning the mobile phase composition, pH, and stationary phase chemistry. Excellent for separating closely related impurities.High resolution is achievable with capillary columns. However, selectivity for polar, isomeric impurities might be less tunable compared to HPLC.
Sensitivity High sensitivity, especially with UV detection, as the pyridine ring is a strong chromophore. Typically in the nanogram (ng) range.High sensitivity, particularly with detectors like Electron Capture Detector (ECD) due to the chlorine atom, or with Mass Spectrometry (MS).
Quantification Straightforward and highly reproducible. The established gold standard for pharmaceutical purity assays.Reliable quantification, but may require more rigorous calibration, especially if derivatization is involved.
Primary Advantage Versatility, robustness, and direct applicability without sample derivatization.High efficiency and sensitivity for volatile compounds.
Primary Limitation Higher consumption of organic solvents compared to GC.Potential for thermal degradation of the analyte; derivatization adds steps and potential for error.

A Validated RP-HPLC Method for Purity Determination

The objective of a purity assay is to accurately quantify the main component and separate it from all potential process-related impurities and degradation products. The following method is designed to be specific, linear, accurate, and precise.

Method Development Rationale
  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is chosen as the stationary phase. This non-polar surface provides effective retention for the moderately polar this compound through hydrophobic interactions, allowing for separation from more polar or less polar impurities.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed.

    • Aqueous Phase (Mobile Phase A): 0.1% Formic Acid in Water. The acidic pH ensures that the phenolic hydroxyl group (-OH) is protonated, preventing peak tailing and improving chromatographic peak shape.

    • Organic Phase (Mobile Phase B): Acetonitrile. It is a common organic modifier with a low UV cutoff and provides good peak shapes for a wide range of compounds.

  • Detection: A UV detector set at a wavelength of approximately 275 nm is selected. This wavelength corresponds to a UV absorbance maximum for the substituted pyridine ring, ensuring high sensitivity for the main component and structurally similar impurities.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std 1. Prepare Standard (1.0 mg/mL in Diluent) prep_sample 2. Prepare Sample (1.0 mg/mL in Diluent) filter_sample 3. Filter through 0.45 µm Syringe Filter hplc_system 4. Equilibrate HPLC System (C18 Column, Gradient Elution) filter_sample->hplc_system Load Samples inject_std 5. Inject Standard Solution inject_sample 6. Inject Sample Solution acquire_data 7. Acquire Chromatograms inject_sample->acquire_data Run Sequence integrate_peaks 8. Integrate All Peaks (Area Percent Method) validate 9. Perform Method Validation (ICH Q2(R2) Guidelines) report 10. Calculate & Report Purity final_report final_report report->final_report Final Purity Report

Caption: HPLC Purity Assay Workflow.

Detailed Experimental Protocol

1. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 5 µL.

2. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.

3. Purity Calculation The purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[2][4][6]. This process demonstrates the reliability, reproducibility, and accuracy of the analytical procedure.

Validation Parameters and Logical Flow

G FitForPurpose Fitness for Intended Purpose (ICH Q2(R2)) Specificity Specificity FitForPurpose->Specificity Linearity Linearity FitForPurpose->Linearity Accuracy Accuracy FitForPurpose->Accuracy Precision Precision FitForPurpose->Precision Robustness Robustness FitForPurpose->Robustness LOD Limit of Detection Specificity->LOD LOQ Limit of Quantitation Specificity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Inter-relationship of Method Validation Parameters.

Validation Experimental Protocols

1. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank (Diluent).

    • Analyze the reference standard solution.

    • Analyze the sample solution.

    • Perform forced degradation studies: Expose the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Analyze the stressed samples.

  • Acceptance Criteria: The main peak should be free from any co-eluting peaks in the chromatograms of the stressed samples. The peak purity index (if using a DAD) should be greater than 99.5%.

2. Linearity

  • Purpose: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response.

  • Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL). Inject each solution in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.

3. Accuracy

  • Purpose: To measure the closeness of the experimental value to the true value.

  • Protocol: Perform recovery studies by spiking a known amount of pure analyte into a placebo or a sample of known purity. Analyze at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity values should be not more than 2.0%.

5. Limit of Quantitation (LOQ)

  • Purpose: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing six replicate preparations at this concentration.

  • Acceptance Criteria: The %RSD for the six replicates should be ≤ 10%.

Hypothetical Validation Data Summary
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observed at the retention time of the main peak. Peak Purity > 99.8%.No interference. Peak Purity > 99.5%.Pass
Linearity (R²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (%RSD)
- Repeatability0.45%≤ 2.0%Pass
- Intermediate Precision0.82%≤ 2.0%Pass
LOQ (%RSD) 6.5% at 0.05% level≤ 10%Pass

Conclusion

This guide establishes a validated, robust, and reliable RP-HPLC method for determining the purity of this compound. By adhering to the principles of analytical method validation outlined by the ICH, this protocol provides a self-validating system that ensures the generation of trustworthy and accurate data. The detailed explanation of experimental choices and the comprehensive validation plan equip researchers and quality control professionals with the necessary tools to confidently assess the quality of this critical synthetic intermediate, thereby supporting the development of safe and effective end-products.

References

A Comparative Guide to the Biological Activity of 6-Chloro-2-methylpyridin-3-ol Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of pyridine derivatives structurally related to 6-Chloro-2-methylpyridin-3-ol. In the absence of extensive publicly available data on a systematic series of analogs of this specific parent compound, this guide synthesizes findings from various studies on substituted pyridines to elucidate key structure-activity relationships (SAR). By examining the influence of various functional groups on the pyridine scaffold, this document aims to provide valuable insights for researchers and professionals engaged in the design and development of novel therapeutic agents.

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties and capacity for diverse substitutions make it a "privileged scaffold" in drug discovery. This guide will focus on the comparative analysis of anticancer and antimicrobial activities of pyridine analogs that share the key structural motifs of this compound: a chlorinated pyridine ring with methyl and hydroxyl (or analogous) substitutions.

Comparative Anticancer Activity of Substituted Pyridine Analogs

The quest for more effective and selective cancer therapies has led to the extensive investigation of pyridine derivatives. The substitution pattern on the pyridine ring is a critical determinant of their cytotoxic potency and mechanism of action.

Structure-Activity Relationship of 2-Methyl-6-arylpyridin-3-yl Urea Derivatives

A noteworthy study investigating a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas has provided significant insights into the anticancer potential of this class of compounds. These analogs share the 2-methylpyridine core with our subject of interest. The introduction of a urea moiety at the 3-position provides hydrogen bonding capabilities that can be pivotal for interactions with biological targets.[3]

A comparison of the in vitro anticancer activity of these analogs against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines reveals critical SAR trends.

Table 1: In Vitro Anticancer Activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Analogs

CompoundAryl Group at C6Substitution on PhenylureaA549 IC50 (µM)HCT-116 IC50 (µM)
5i Thiophen-2-yl4-Cl>100>100
5l 4-Methoxyphenyl4-Cl3.22 ± 0.22.71 ± 0.16
Doxorubicin (Reference)(Reference)2.93 ± 0.283.10 ± 0.22
Data sourced from Abouzid, K. M., et al. (2018).[3]
  • Impact of the C6-Aryl Substituent: The nature of the aryl group at the 6-position dramatically influences cytotoxic activity. Compound 5l , featuring a 4-methoxyphenyl group, demonstrated potent activity comparable to the standard chemotherapeutic agent doxorubicin.[3] Conversely, the presence of a thiophen-2-yl group in compound 5i resulted in a loss of activity.[3]

  • Significance of the Phenylurea Moiety: The substitution on the terminal phenyl ring of the urea is also crucial. The 4-chloro substitution, as seen in the highly active compound 5l , appears to be a favorable feature for anticancer potency.[3]

Further investigation into the mechanism of action revealed that compound 5l induces apoptosis in HCT-116 cells, as evidenced by the modulation of key apoptotic proteins and cell cycle arrest, highlighting a potential therapeutic pathway.[3]

Cytotoxicity of Chloro-substituted Pyridine and Quinoline Derivatives

The incorporation of a chlorine atom into a heterocyclic scaffold is a common strategy in medicinal chemistry to enhance biological activity. While direct cytotoxic data for this compound is limited, studies on other chlorinated heterocyclic systems offer valuable comparative insights. For instance, a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives have been evaluated for their anticancer effects.[4][5]

Table 2: Cytotoxic Activity of 6-Chloro-Substituted Benzodithiazine Analogs

CompoundArylmethylene SubstituentHeLa IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
14 2-hydroxyphenyl1701516
16 2,5-dihydroxyphenyl102025
Cisplatin (Reference)121518
Data sourced from Peristergiou, A., et al. (2017).[4][5]

This study underscores the following SAR points:

  • Influence of Hydroxyl Groups: The number and position of hydroxyl groups on the arylmethylene moiety significantly modulate cytotoxic activity and selectivity. Compound 16 , with a 2,5-dihydroxyphenyl group, exhibited the most potent activity against the HeLa cell line, with an IC50 value of 10 µM.[4][5] Altering the hydroxylation pattern, as in compounds with 2,4-dihydroxy or a single 2-hydroxy substituent, resulted in varied potencies across different cancer cell lines, suggesting that these modifications can tune the selectivity profile of the compounds.[4][5]

Comparative Antimicrobial Activity of Chloro-substituted Pyridine Analogs

In addition to their anticancer properties, pyridine derivatives are a rich source of antimicrobial agents. The presence of a chlorine atom can significantly enhance the potency and broaden the spectrum of antimicrobial activity.

Antibacterial and Antifungal Activity of 6-Chloro-pyridin-2-yl-amine Derivatives

A series of 6-chloro-pyridin-2-yl-amine derivatives, which share the 6-chloropyridine core with our target molecule, have been synthesized and evaluated for their antimicrobial properties.[6]

Table 3: Antimicrobial Activity of 6-Chloro-pyridin-2-yl-amine Derivatives (Zone of Inhibition in mm)

CompoundBacillus subtilisStaphylococcus aureusXanthomonas campestrisEscherichia coliFusarium oxysporum
3a 1817161715
3f 1716181614
3h 1618171516
Data sourced from Kumar, D., et al. (2013).[6]

The results indicate that several of these derivatives exhibit promising broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity.[6] Compounds 3a , 3f , and 3h were identified as particularly potent antibacterial agents.[6] The variation in antimicrobial activity across the series highlights the importance of the substituent at the amino group in defining the antimicrobial profile.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key biological assays discussed in this guide, ensuring the basis for reproducible and reliable experimental outcomes.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h for cell adhesion seed->incubate1 treat Treat with serially diluted test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h for formazan crystal formation add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Analyze data and calculate IC50 values read->analyze

Caption: A streamlined workflow for determining in vitro anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Reagent Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the resulting dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow start Start: Prepare serial dilutions of compounds add_compounds Dispense compound dilutions into wells start->add_compounds prepare_inoculum Prepare standardized microbial inoculum inoculate Inoculate microtiter plate wells with microbial suspension prepare_inoculum->inoculate inoculate->add_compounds incubate Incubate under optimal growth conditions add_compounds->incubate read Visually assess for microbial growth (turbidity) incubate->read determine_mic Determine the MIC read->determine_mic

Caption: A logical workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Detailed Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in appropriate broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include growth and sterility controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This comparative guide has illuminated the significant potential of the substituted pyridine scaffold in the development of novel anticancer and antimicrobial agents. The analysis of structurally related analogs of this compound reveals that the biological activity of these compounds is highly dependent on the nature and position of various substituents on the pyridine ring. The presence of a chlorine atom, a methyl group, and a hydroxyl or amino functionality are key determinants of their therapeutic potential.

For future research, a systematic approach to the synthesis and biological evaluation of a focused library of this compound analogs is highly recommended. This would allow for a more precise delineation of the structure-activity relationships and the identification of lead compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. Elucidating the specific molecular targets and mechanisms of action of the most promising analogs will be crucial for their further development as clinical candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond discovery and synthesis to the responsible management of chemical reagents. 6-Chloro-2-methylpyridin-3-ol is a valuable substituted pyridine intermediate, but its handling and disposal demand a rigorous, safety-first approach. This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our environment.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge forms the basis for all subsequent handling and disposal decisions. This compound is not benign; its hazard profile necessitates careful management.

As a chlorinated pyridine derivative, this compound is classified as a halogenated organic compound . This is the single most critical piece of information for waste segregation, as mixing halogenated and non-halogenated waste streams is a costly and non-compliant practice.[1][2]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Property Information Source
Chemical Name This compoundN/A
CAS Number 218770-02-6[3]
Molecular Formula C₆H₆ClNO[3]
GHS Pictogram
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
N/A
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]

Causality of Hazards:

  • Harmful if Swallowed (H302): Accidental ingestion can lead to acute toxicity. This underscores the importance of strict hygiene protocols, such as prohibiting eating and drinking in the lab and washing hands thoroughly after handling.

  • Skin and Eye Irritation (H315, H319): Direct contact can cause inflammation, redness, and discomfort. The use of appropriate personal protective equipment (PPE) is non-negotiable to prevent these exposures.[4][5]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract. All handling should be performed within a certified chemical fume hood to minimize this risk.[1][4]

Prerequisite: Safe Handling and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling during use. The control measures implemented during experimentation directly translate to a safer disposal process.

  • Engineering Controls : Always handle this compound, whether in solid form or in solution, inside a properly functioning and certified laboratory chemical fume hood.[1][6] This is the primary defense against respiratory exposure.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Eye Protection : Chemical splash goggles are mandatory.[7]

    • Hand Protection : Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart to ensure adequate protection against both the pyridine derivative and any solvents in use.[1]

    • Body Protection : A fully buttoned lab coat must be worn to protect against skin contact.[1]

The Core Disposal Protocol: A Step-by-Step Guide

Disposing of this compound is a systematic process governed by institutional policies and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Step 1: Waste Characterization

The first and most critical step is correctly identifying the waste stream.

  • Identify as Hazardous Waste : Due to its acute toxicity and irritant properties, this compound is classified as hazardous waste.[10] It must never be disposed of down the drain or in the regular trash.[1]

  • Classify as Halogenated Organic Waste : The presence of a chlorine atom on the pyridine ring places this compound squarely in the halogenated organic waste category.[2] This waste must be segregated from non-halogenated organic waste to ensure proper final treatment, which is typically high-temperature incineration.[10]

Step 2: Selecting the Correct Waste Container
  • Compatibility : Choose a waste container made of a material chemically compatible with the waste. For pyridine-based compounds, glass or high-density polyethylene (HDPE) containers are generally suitable.[1]

  • Condition : The container must be in good condition, free of cracks, and equipped with a secure, leak-proof screw cap.[6]

  • Labeling : The container must be labeled clearly before the first drop of waste is added. The label must include:

    • The words "Hazardous Waste ".[11]

    • A full list of the chemical constituents, including solvents and their approximate percentages.

    • Appropriate hazard warnings (e.g., pictograms for toxicity and irritation).[11]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must accumulate hazardous waste in a designated Satellite Accumulation Area (SAA), which is located at or near the point of generation.[11]

  • Segregation : Store the halogenated waste container in a secondary containment bin to prevent spills. Ensure it is physically separated from incompatible waste streams, particularly acids and strong oxidizers.[6]

  • Container Management : Keep the waste container closed at all times except when adding waste.[6] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 4: Arranging for Final Disposal

The responsibility of the researcher is to collect and label the waste correctly. The final treatment and disposal are handled by professionals.

  • Contact EH&S : Once the waste container is full or is no longer needed, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[6]

  • Ultimate Disposal Method : The designated disposal route for halogenated organic waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] This process effectively destroys the organic molecule and allows for the scrubbing of acid gases (like HCl) generated from the combustion of the chlorine atom.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_protocol Disposal Protocol A Generation of Waste (e.g., residual solid, reaction mixture) B Wear Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) A->B C Step 1: Characterize Waste B->C D Is it a Halogenated Organic? C->D E Step 2: Select & Label 'Halogenated Waste' Container D->E Yes H Incorrect Path: Consult EH&S Immediately D->H No (Incorrect for this compound) F Step 3: Accumulate in SAA (Keep Closed, Use Secondary Containment) E->F G Step 4: Request Pickup from EH&S for Incineration F->G

Caption: Decision workflow for safe disposal of this compound.

Emergency Procedures: Spills and Exposures

Even with meticulous planning, accidents can occur. A prepared response is a key component of a safe laboratory environment.

  • Small Spills :

    • Alert personnel in the immediate area.

    • If the material is a solid, carefully sweep it up. If it is a solution, contain the spill with an inert absorbent material like vermiculite or sand.[1]

    • Avoid generating dust or aerosols.

    • Place the absorbed material into a sealed, labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[12]

    • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[12]

    • In all cases of exposure, seek prompt medical attention and report the incident to your supervisor.

The Regulatory Framework: A Foundation of Compliance

Laboratory waste management in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[9] Many academic institutions operate under 40 CFR Part 262 Subpart K , which provides an alternative, more flexible set of regulations tailored to the unique environment of teaching and research laboratories.[13][14][15] Key principles of these regulations include proper waste determination, regular removal of waste, and the development of a comprehensive Laboratory Management Plan.[14] Adhering to the procedures outlined in this guide will ensure your disposal practices are in alignment with these critical federal standards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-methylpyridin-3-ol
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methylpyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.